Technical Documentation Center

Boc-(2S,3S)-2-amino-3-methoxybutanoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Boc-(2S,3S)-2-amino-3-methoxybutanoic acid
  • CAS: 630424-73-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Boc-(2S,3S)-2-amino-3-methoxybutanoic Acid: Properties, Applications, and Experimental Protocols

This technical guide provides a comprehensive overview of the chemical and physical properties of Boc-(2S,3S)-2-amino-3-methoxybutanoic acid, a valuable building block in synthetic organic chemistry, particularly in the...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the chemical and physical properties of Boc-(2S,3S)-2-amino-3-methoxybutanoic acid, a valuable building block in synthetic organic chemistry, particularly in the realm of peptide synthesis and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth, field-proven insights into its application and handling.

Introduction and Chemical Identity

Boc-(2S,3S)-2-amino-3-methoxybutanoic acid, a derivative of the non-proteinogenic amino acid (2S,3S)-2-amino-3-methoxybutanoic acid, is distinguished by the presence of a tert-butyloxycarbonyl (Boc) protecting group on its α-amino functionality. This strategic modification is crucial for its application in stepwise peptide synthesis, preventing unwanted side reactions and ensuring precise control over the formation of peptide bonds.[1] The defined stereochemistry at the α and β carbons makes it a valuable chiral building block for the synthesis of complex peptides and peptidomimetics with specific conformational properties.

Key Identifiers:

IdentifierValue
IUPAC Name (2S,3S)-2-[(tert-butoxycarbonyl)amino]-3-methoxybutanoic acid
CAS Number 48068-25-3[2]
Molecular Formula C₁₀H₁₉NO₅[2]
Molecular Weight 233.26 g/mol [2]

Chemical Structure:

Chemical structure of Boc-(2S,3S)-2-amino-3-methoxybutanoic acid

Physicochemical Properties

The physicochemical properties of Boc-(2S,3S)-2-amino-3-methoxybutanoic acid are critical for its handling, storage, and application in synthesis. Below is a summary of its key properties, with some values estimated based on closely related analogs due to the limited availability of specific experimental data for this exact compound.

PropertyValue/DescriptionSource
Appearance White to off-white powder or crystalline solid.Based on similar compounds[3]
Melting Point Estimated range: 115 - 123 °CBased on Boc-(R)-2-amino-3-hydroxy-3-methylbutanoic acid[3]
Solubility Soluble in many organic solvents such as methanol, DMF, and DCM. Limited solubility in water.General knowledge for Boc-amino acids
Optical Rotation Specific rotation value not readily available. The (2S,3S) stereochemistry indicates it is optically active.Inferred from chiral nature
Storage Store in a cool, dry place, typically at 2-8 °C, protected from light and moisture to prevent degradation.[1][1]

Chemical Properties and Reactivity

The chemical behavior of Boc-(2S,3S)-2-amino-3-methoxybutanoic acid is largely dictated by the interplay of its three key functional groups: the Boc-protected amine, the carboxylic acid, and the methoxy ether on the side chain.

The Boc Protecting Group: Stability and Cleavage

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern peptide synthesis, prized for its stability under a wide range of conditions and its facile removal under specific acidic conditions.[]

  • Stability: The Boc group is stable to basic conditions and most nucleophiles, which allows for the selective deprotection of other protecting groups (e.g., Fmoc) in an orthogonal protection strategy.[5]

  • Acid-Labile Nature: The key to its utility is its susceptibility to cleavage by acids. This is typically achieved using trifluoroacetic acid (TFA), often in a dichloromethane (DCM) solvent system.[6][7] The mechanism involves the protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which then decomposes to isobutylene and a proton. The resulting carbamic acid readily decarboxylates to yield the free amine.[7]

Boc_Deprotection Boc_Protected Boc-NH-R Protonation Protonated Intermediate Boc_Protected->Protonation + H⁺ (e.g., TFA) Carbocation tert-Butyl Cation + Carbamic Acid Protonation->Carbocation Cleavage Free_Amine H₂N-R (Free Amine) Carbocation->Free_Amine Gases Isobutylene + CO₂ Carbocation->Gases Decomposition

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

Carboxylic Acid Reactivity

The carboxylic acid moiety is the site of peptide bond formation. For this to occur, it must be "activated" to become a better electrophile. Common activation methods in solid-phase peptide synthesis (SPPS) include the use of carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often in conjunction with an additive such as 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) to suppress side reactions and minimize racemization.[8]

Side Chain Reactivity

The methoxy group on the side chain is generally stable under the conditions of peptide synthesis, including the acidic deprotection of the Boc group and the basic conditions sometimes used for neutralization. This makes it a non-reactive side chain that does not require its own protecting group, simplifying the synthesis strategy.

Applications in Peptide Synthesis

The primary application of Boc-(2S,3S)-2-amino-3-methoxybutanoic acid is as a building block in solid-phase peptide synthesis (SPPS). The Boc/Bzl (benzyl) protection strategy was one of the earliest and is still a robust method for the synthesis of peptides.[6]

The general workflow for incorporating a Boc-protected amino acid in SPPS is as follows:

SPPS_Workflow Start Resin-Bound Peptide with Free Amine Coupling Couple with Activated Boc-(2S,3S)-2-amino-3-methoxybutanoic acid Start->Coupling Washing1 Wash to Remove Excess Reagents Coupling->Washing1 Deprotection Deprotect with TFA/DCM Washing1->Deprotection Neutralization Neutralize with a Base (e.g., DIPEA) Deprotection->Neutralization Washing2 Wash Neutralization->Washing2 Next_Cycle Ready for Next Coupling Cycle Washing2->Next_Cycle

Caption: General workflow for one cycle of solid-phase peptide synthesis using a Boc-protected amino acid.

The choice of Boc-protected amino acids can be particularly advantageous for the synthesis of hydrophobic peptides, where the Boc strategy can sometimes lead to higher purity and yield compared to the Fmoc strategy.[9]

Experimental Protocols

The following protocols are provided as a guide and should be adapted based on the specific requirements of the synthesis.

Protocol for Boc Protection of (2S,3S)-2-amino-3-methoxybutanoic acid

This protocol describes a general method for the Boc protection of an amino acid.

Materials:

  • (2S,3S)-2-amino-3-methoxybutanoic acid

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Sodium hydroxide (NaOH) or triethylamine (Et₃N)

  • Dioxane and water, or acetone and water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • 1M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve (2S,3S)-2-amino-3-methoxybutanoic acid in a mixture of dioxane and water (or acetone and water).

  • Add the base (e.g., 1.5 equivalents of triethylamine) to the solution and stir.

  • Cool the mixture in an ice bath.

  • Slowly add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) to the stirring solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the organic solvent under reduced pressure.

  • Adjust the pH of the remaining aqueous solution to 2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3 x volume of the aqueous phase).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by crystallization or column chromatography if necessary.

Protocol for Incorporation into a Peptide Chain via SPPS

This protocol outlines the steps for coupling Boc-(2S,3S)-2-amino-3-methoxybutanoic acid to a resin-bound peptide with a free N-terminal amine.

Materials:

  • Peptide-resin with a free amine

  • Boc-(2S,3S)-2-amino-3-methoxybutanoic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIPEA)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Activation of the Amino Acid: In a separate vessel, dissolve Boc-(2S,3S)-2-amino-3-methoxybutanoic acid (3 equivalents relative to the resin loading) and HOBt (3 equivalents) in DMF. Add DIC (3 equivalents) and allow the mixture to pre-activate for 10-15 minutes.

  • Coupling: Drain the DMF from the swollen resin and add the activated amino acid solution. Agitate the mixture for 2-4 hours at room temperature.

  • Washing: Drain the reaction mixture and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove unreacted reagents.

  • Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc group.[6]

  • Washing: Wash the resin with DCM (3x) and DMF (3x) to remove the TFA.

  • Neutralization: Neutralize the resulting trifluoroacetate salt by washing the resin with a 10% solution of DIPEA in DMF for 5-10 minutes.

  • Washing: Wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next coupling cycle.

Analytical Characterization

The purity and identity of Boc-(2S,3S)-2-amino-3-methoxybutanoic acid and the peptides synthesized from it are typically confirmed by a combination of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the molecule. For a related compound, the characteristic signals for the methoxy group and the protons on the amino acid backbone can be identified.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a standard method for assessing the purity of the amino acid derivative and the final peptide.

  • Mass Spectrometry (MS): ESI-MS is used to confirm the molecular weight of the compound and the synthesized peptide.

Safety and Handling

As with all chemicals, Boc-(2S,3S)-2-amino-3-methoxybutanoic acid should be handled with appropriate safety precautions in a well-ventilated area.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.[2]

  • Inhalation: Avoid inhaling dust. May cause respiratory tract irritation.[2]

  • Skin Contact: Avoid contact with skin. May cause skin irritation.[2]

  • Eye Contact: Avoid contact with eyes. May cause eye irritation.[2]

  • Ingestion: May be harmful if swallowed.[2]

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.[2]

Conclusion

Boc-(2S,3S)-2-amino-3-methoxybutanoic acid is a valuable and versatile building block for peptide synthesis and drug discovery. Its unique stereochemistry and the robust nature of the Boc protecting group make it an important tool for the creation of novel peptides and peptidomimetics. A thorough understanding of its chemical properties, reactivity, and proper handling is essential for its successful application in research and development.

References

  • AFG Bioscience LLC. H-D-allo-Threonine methyl ester hydrochloride Safety Data Sheet. [Link]

  • Luxembourg Bio Technologies Ltd. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. [Link]

  • MDPI. Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. [Link]

  • Fields, G. B. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. In Methods in molecular biology (Vol. 1047, pp. 65-80). Humana Press.
  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Zhang, H., et al. (2017). A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. Tetrahedron Letters, 58(32), 3145-3148.
  • Google Patents. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.
  • Wu, Y., et al. (2022). Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. BOC Sciences Blog.

Sources

Exploratory

An In-depth Technical Guide to the Stereoselective Synthesis of (2S,3S)-3-methoxythreonine, Boc Protected

Abstract (2S,3S)-3-methoxythreonine is a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. Its incorporation into peptides can induce specific conformational constraints an...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(2S,3S)-3-methoxythreonine is a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. Its incorporation into peptides can induce specific conformational constraints and enhance metabolic stability. The tert-butoxycarbonyl (Boc) protecting group is frequently employed in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under acidic conditions. This technical guide provides a comprehensive overview of the stereoselective synthesis of (2S,3S)-N-Boc-3-methoxythreonine. Two primary synthetic strategies are detailed: one commencing from the commercially available L-allothreonine, which possesses the desired (2S,3S) stereochemistry, and an alternative route involving the stereochemical inversion of the C3 hydroxyl group of the more common L-threonine. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed protocols, mechanistic insights, and a discussion of the critical parameters for achieving high stereoselectivity and yield.

Introduction: The Significance of (2S,3S)-3-methoxythreonine in Peptide Chemistry

The precise control of stereochemistry is paramount in the synthesis of bioactive molecules. Non-proteinogenic amino acids, such as (2S,3S)-3-methoxythreonine, offer a powerful tool for modulating the pharmacological properties of peptides. The methoxy group at the β-position can influence peptide backbone conformation, receptor binding affinity, and resistance to enzymatic degradation. The (2S,3S) stereoisomer, in particular, provides a unique spatial arrangement of its functional groups, which can be exploited in the design of novel therapeutics.

The tert-butoxycarbonyl (Boc) group is a cornerstone of peptide synthesis, providing robust protection of the α-amino group during coupling reactions.[1] Its facile removal with acids like trifluoroacetic acid (TFA) ensures the integrity of the growing peptide chain. This guide focuses on the synthesis of the Boc-protected form of (2S,3S)-3-methoxythreonine, a versatile building block for SPPS.

Two logical and stereochemically distinct pathways for the synthesis of the target molecule will be explored in detail. The choice of strategy will often depend on the availability and cost of the starting materials.

Synthetic Strategies and Methodologies

The synthesis of (2S,3S)-N-Boc-3-methoxythreonine necessitates careful control of the stereocenters at both the α-carbon (C2) and the β-carbon (C3). The two primary approaches discussed herein are:

  • Strategy A: Direct O-methylation of a suitable derivative of L-allothreonine, which inherently possesses the desired (2S,3S) stereochemistry.

  • Strategy B: Starting from the more readily available and less expensive L-threonine ((2S,3R) stereochemistry) and employing a reaction that inverts the stereocenter at C3.

Strategy A: Synthesis from L-allothreonine

L-allothreonine provides the most direct route to the target molecule as it already contains the correct (2S,3S) configuration. The synthetic sequence involves the protection of the amino and carboxyl groups, followed by O-methylation of the hydroxyl group, and finally, selective deprotection to yield the desired product.

Strategy A start L-allothreonine boc_protection Boc Protection (Boc)2O, Base start->boc_protection esterification Esterification MeOH, SOCl2 boc_protection->esterification N-Boc-L-allothreonine o_methylation O-Methylation NaH, MeI esterification->o_methylation N-Boc-L-allothreonine methyl ester saponification Saponification LiOH o_methylation->saponification N-Boc-O-methyl-L-allothreonine methyl ester product (2S,3S)-N-Boc-3-methoxythreonine saponification->product

Caption: Synthetic workflow starting from L-allothreonine.

Step 1: Boc Protection of L-allothreonine

The protection of the α-amino group is the initial step to prevent side reactions in subsequent steps.

  • Procedure:

    • Suspend L-allothreonine (1.0 eq) in a 1:1 mixture of dioxane and water.

    • Add sodium bicarbonate (NaHCO₃, 2.5 eq) and stir until dissolved.

    • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in dioxane dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Concentrate the reaction mixture under reduced pressure to remove the dioxane.

    • Wash the aqueous residue with ethyl acetate.

    • Acidify the aqueous layer to pH 2-3 with cold 1 M HCl.

    • Extract the product with ethyl acetate (3x).

    • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield N-Boc-L-allothreonine.

Step 2: Esterification of N-Boc-L-allothreonine

The carboxylic acid is protected as a methyl ester to prevent its interference in the subsequent O-methylation step.

  • Procedure:

    • Dissolve N-Boc-L-allothreonine (1.0 eq) in methanol (MeOH).

    • Cool the solution to 0 °C and add thionyl chloride (SOCl₂) (1.2 eq) dropwise.

    • Stir the reaction at room temperature for 4-6 hours.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate to give N-Boc-L-allothreonine methyl ester.

Step 3: O-Methylation of N-Boc-L-allothreonine methyl ester

This is a critical step where the hydroxyl group is converted to a methoxy group. The use of a strong base like sodium hydride (NaH) is common for this transformation.

  • Procedure:

    • Dissolve N-Boc-L-allothreonine methyl ester (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen).

    • Cool the solution to 0 °C and add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add methyl iodide (MeI, 1.5 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Carefully quench the reaction by the slow addition of water at 0 °C.

    • Extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by silica gel chromatography to obtain N-Boc-O-methyl-L-allothreonine methyl ester.

Step 4: Saponification of the Methyl Ester

The final step is the deprotection of the carboxylic acid to yield the target molecule.

  • Procedure:

    • Dissolve the methyl ester (1.0 eq) in a 3:1 mixture of THF and water.

    • Add lithium hydroxide (LiOH, 1.5 eq) and stir at room temperature for 2-4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Acidify the reaction mixture to pH 2-3 with 1 M HCl.

    • Extract the product with ethyl acetate (3x).

    • Dry the combined organic layers over Na₂SO₄, filter, and concentrate to afford (2S,3S)-N-Boc-3-methoxythreonine.

Strategy B: Synthesis from L-threonine via Stereochemical Inversion

This strategy is attractive due to the lower cost and greater availability of L-threonine. The key transformation is the inversion of the C3 stereocenter. The Mitsunobu reaction is a powerful tool for achieving this inversion.[2][3]

Strategy B start L-threonine boc_protection Boc Protection & Esterification start->boc_protection oxazoline_formation Oxazoline Formation (via Mesylation/Tsylation) boc_protection->oxazoline_formation N-Boc-L-threonine methyl ester ring_opening Ring Opening with Methoxide oxazoline_formation->ring_opening Oxazoline intermediate saponification Saponification ring_opening->saponification N-Boc-(2S,3S)-3-methoxythreonine methyl ester product (2S,3S)-N-Boc-3-methoxythreonine saponification->product

Sources

Foundational

Spectroscopic Data for Boc-(2S,3S)-2-amino-3-methoxybutanoic Acid: A Technical Guide

This technical guide provides a comprehensive overview of the expected spectroscopic data for tert-butoxycarbonyl-(2S,3S)-2-amino-3-methoxybutanoic acid (Boc-L-allo-threonine(Me)-OH). Designed for researchers, scientists...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the expected spectroscopic data for tert-butoxycarbonyl-(2S,3S)-2-amino-3-methoxybutanoic acid (Boc-L-allo-threonine(Me)-OH). Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data based on the analysis of structurally analogous compounds and established principles of spectroscopic interpretation. While experimentally obtained spectra for this specific molecule are not widely available in the literature, this guide offers a robust, data-driven framework for its characterization.

Introduction

Boc-(2S,3S)-2-amino-3-methoxybutanoic acid is a protected amino acid derivative of L-allothreonine, a diastereomer of L-threonine. The introduction of a methyl ether at the C3 position and the tert-butoxycarbonyl (Boc) protecting group on the amine makes this compound a valuable building block in peptide synthesis and medicinal chemistry. Accurate spectroscopic characterization is paramount for verifying its identity, purity, and for monitoring its incorporation into larger molecules. This guide details the expected features in ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the following atom numbering scheme will be used throughout this guide.

Figure 1. Molecular structure of Boc-(2S,3S)-2-amino-3-methoxybutanoic acid with atom numbering for spectral assignments.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a fundamental technique for confirming the structure of organic molecules. The expected ¹H NMR spectrum of Boc-(2S,3S)-2-amino-3-methoxybutanoic acid will exhibit characteristic signals for the amino acid backbone, the methoxy group, and the Boc protecting group.

Predicted ¹H NMR Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H (NH )5.0 - 5.5d8 - 10
H2 (α-H)4.1 - 4.4dd3 - 5, 8 - 10
H3 (β-H)3.8 - 4.1dq3 - 5, 6 - 7
C H₃ (C4)1.1 - 1.3d6 - 7
OC H₃ (C5)3.2 - 3.4s-
C(C H₃)₃ (Boc)1.4 - 1.5s-
COOH 10 - 12br s-

Table 1. Predicted ¹H NMR chemical shifts and coupling constants for Boc-(2S,3S)-2-amino-3-methoxybutanoic acid in CDCl₃ or DMSO-d₆.

Rationale Behind Predicted Shifts and Multiplicities
  • NH Proton: The amide proton typically appears as a doublet due to coupling with the α-proton (H2). Its chemical shift can be broad and is solvent-dependent.

  • α-Proton (H2): This proton is coupled to both the NH proton and the β-proton (H3), resulting in a doublet of doublets.

  • β-Proton (H3): This proton is coupled to the α-proton (H2) and the protons of the C4 methyl group, giving rise to a doublet of quartets.

  • C4 Methyl Protons: These protons are coupled to the β-proton (H3), appearing as a doublet.

  • C5 Methoxy Protons: The three protons of the methoxy group are chemically equivalent and not coupled to other protons, thus they appear as a sharp singlet.

  • Boc Protons: The nine protons of the tert-butyl group are equivalent and show a characteristic strong singlet in the upfield region of the spectrum.

  • Carboxylic Acid Proton: This proton is acidic and its signal is often broad and may exchange with residual water in the solvent.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[1]

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16-64 (depending on sample concentration)

    • Relaxation delay: 1-2 seconds

    • Pulse angle: 30-45 degrees

    • Spectral width: 0-12 ppm

  • Data Processing: Apply a Fourier transform to the free induction decay (FID) and phase correct the resulting spectrum. Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides valuable information about the carbon framework of the molecule. Each unique carbon atom will give a distinct signal.

Predicted ¹³C NMR Data
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C OOH (C1)172 - 176
α-C (C2)58 - 62
β-C (C3)75 - 79
C H₃ (C4)15 - 19
OC H₃ (C5)55 - 59
Boc C =O155 - 157
Boc C (CH₃)₃79 - 81
Boc C(C H₃)₃28 - 29

Table 2. Predicted ¹³C NMR chemical shifts for Boc-(2S,3S)-2-amino-3-methoxybutanoic acid in CDCl₃ or DMSO-d₆.

Rationale Behind Predicted Shifts
  • Carbonyl Carbons: The carboxylic acid and the Boc carbonyl carbons are the most deshielded, appearing at the downfield end of the spectrum.

  • α and β Carbons: The carbons bearing electronegative oxygen and nitrogen atoms (C2 and C3) are found in the midfield region. The C3 carbon, directly attached to the ether oxygen, is expected to be further downfield than the C2 carbon.

  • Methoxy and Methyl Carbons: The methoxy carbon (C5) and the C4 methyl carbon appear in the upfield region, with the methoxy carbon being more deshielded due to the attached oxygen.

  • Boc Carbons: The quaternary carbon of the tert-butyl group appears around 80 ppm, while the three equivalent methyl carbons give a strong signal around 28 ppm.[1]

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Technique: Proton-decoupled ¹³C NMR.

    • Number of scans: 512-2048 (due to the low natural abundance of ¹³C).

    • Relaxation delay: 2-5 seconds.

    • Spectral width: 0-200 ppm.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. Electrospray ionization (ESI) is a soft ionization technique commonly used for amino acids and their derivatives.

Predicted Mass Spectral Data
  • Molecular Weight: 233.26 g/mol

  • Expected Ions (Positive Ion Mode ESI-MS):

    • [M+H]⁺: m/z 234.13

    • [M+Na]⁺: m/z 256.11

    • [M-C₄H₈+H]⁺ or [M-55]⁺: m/z 178.09 (Loss of isobutylene from the Boc group)

    • [M-Boc+H]⁺ or [M-100]⁺: m/z 134.08 (Loss of the entire Boc group)

Fragmentation Pathway

The most characteristic fragmentation of Boc-protected amino acids under ESI-MS conditions is the facile loss of the Boc group.[2] This can occur through the elimination of isobutylene (56 Da) or the complete loss of the Boc group (100 Da).

G M_H [M+H]⁺ m/z 234.13 M_55 [M-C₄H₈+H]⁺ m/z 178.09 M_H->M_55 - C₄H₈ M_100 [M-Boc+H]⁺ m/z 134.08 M_H->M_100 - Boc

Figure 2. Predicted fragmentation pathway for Boc-(2S,3S)-2-amino-3-methoxybutanoic acid in positive ion ESI-MS.

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 10-100 µM) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrumentation: Infuse the sample solution into an electrospray ionization mass spectrometer.

  • Acquisition Parameters (Positive Ion Mode):

    • Capillary voltage: 3-5 kV

    • Nebulizing gas flow: 1-2 L/min

    • Drying gas flow: 5-10 L/min

    • Drying gas temperature: 200-300 °C

    • Mass range: m/z 50-500

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Boc-(2S,3S)-2-amino-3-methoxybutanoic acid will show characteristic absorption bands for the carboxylic acid, carbamate, and ether functional groups.

Predicted IR Data
Wavenumber (cm⁻¹)Functional GroupVibration
2500-3300O-H (Carboxylic acid)Stretching (broad)
3250-3400N-H (Carbamate)Stretching
2950-3000C-H (Aliphatic)Stretching
~1740C=O (Carbamate)Stretching
~1710C=O (Carboxylic acid)Stretching
1050-1150C-O (Ether)Stretching

Table 3. Predicted characteristic IR absorption bands for Boc-(2S,3S)-2-amino-3-methoxybutanoic acid.

Rationale Behind Predicted Absorptions
  • O-H and N-H Stretching: The broad absorption for the carboxylic acid O-H stretch is a hallmark of this functional group. The N-H stretch of the carbamate will appear as a sharper band in the same region.

  • C-H Stretching: The aliphatic C-H stretching vibrations will be present just below 3000 cm⁻¹.

  • Carbonyl Stretching: Two distinct C=O stretching bands are expected: one for the carbamate and one for the carboxylic acid. The exact positions can vary depending on hydrogen bonding.

  • C-O Stretching: A strong absorption band corresponding to the C-O stretching of the ether group is expected in the fingerprint region.

Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is convenient. Place a small amount of the solid sample directly on the ATR crystal.[3] Alternatively, a KBr pellet can be prepared.

  • Instrumentation: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16-32

    • Resolution: 4 cm⁻¹

    • Spectral range: 4000-400 cm⁻¹

  • Data Processing: A background spectrum should be collected and subtracted from the sample spectrum.

Conclusion

This technical guide provides a detailed prediction of the spectroscopic data for Boc-(2S,3S)-2-amino-3-methoxybutanoic acid based on established principles and data from analogous compounds. The provided tables of predicted chemical shifts, mass-to-charge ratios, and IR absorption bands, along with the experimental protocols, offer a comprehensive resource for the characterization of this important synthetic building block. Researchers can use this guide to confirm the identity and purity of their synthesized material and to aid in the interpretation of their own experimentally acquired data.

References

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.
  • Specac Ltd. (n.d.). ATR-FTIR spectroscopy of biological samples. Retrieved from [Link]

  • Yadav, V. K., Babu, K. G., & Mittal, M. (2004). A simple and efficient method for the synthesis of N-Boc amino acids. Tetrahedron Letters, 45(33), 6381-6384.

Sources

Exploratory

Mastering the Characterization of Boc-Protected N-Methylated Amino Acids

A Technical Guide for Senior Scientists and Drug Development Professionals Executive Summary The incorporation of N-methylated amino acids into peptide backbones is a pivotal strategy in modern drug discovery, offering e...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Senior Scientists and Drug Development Professionals

Executive Summary

The incorporation of N-methylated amino acids into peptide backbones is a pivotal strategy in modern drug discovery, offering enhanced proteolytic stability, membrane permeability, and conformational rigidity.[1][2] However, the introduction of the N-methyl group creates a tertiary amide bond when protected with a tert-butyloxycarbonyl (Boc) group. This structural modification introduces significant characterization challenges—specifically cis/trans isomerism (rotamerism) —that frequently lead to misinterpretation of analytical data.

This guide moves beyond standard protocols to address the specific physicochemical nuances of Boc-protected N-methyl amino acids. It provides self-validating workflows to distinguish between synthetic impurities and intrinsic conformational isomers, ensuring the integrity of building blocks used in therapeutic peptide synthesis.

Part 1: The Rotameric Challenge in NMR Spectroscopy

The most immediate hurdle in characterizing Boc-N-methyl amino acids is the appearance of "ghost peaks" in


H and 

C NMR spectra. Unlike secondary amides (standard Boc-amino acids), the tertiary carbamate bond in N-methyl derivatives possesses a high rotational energy barrier (

kcal/mol).

This results in the simultaneous observation of cis (E) and trans (Z) rotamers on the NMR timescale at room temperature.

1.1 Mechanistic Insight: The Cis/Trans Equilibrium

In the trans conformer, the bulky tert-butyl group is anti-periplanar to the N-methyl group, typically the major isomer. However, steric clash with the amino acid side chain (R) often stabilizes the cis form to a significant degree (up to 30-40% of the population).

Implication: A pure compound will appear as a mixture of two distinct species. Integration values will be non-integers (e.g., 0.7H and 0.3H) but must sum to the correct proton count.

1.2 Visualization: Rotameric Equilibrium

The following diagram illustrates the equilibrium that causes signal splitting.

RotamerEquilibrium Trans Trans-Rotamer (Major) (tBu anti to Me) Cis Cis-Rotamer (Minor) (tBu syn to Me) Trans->Cis Slow Rotation (Tertiary Amide) NMR_RT 1H NMR (25°C) Split Signals (Slow Exchange) Trans->NMR_RT Cis->NMR_RT NMR_VT VT-NMR (>50°C) Coalesced Signals (Fast Exchange) NMR_RT->NMR_VT Heat Sample

Figure 1: Conformational equilibrium of Boc-N-methyl amino acids leading to signal splitting in NMR spectroscopy.

Part 2: Validated Characterization Protocols
2.1 Protocol A: Variable Temperature (VT) NMR for Purity Confirmation

Objective: To distinguish between impurities and rotamers by forcing signal coalescence.

Methodology:

  • Solvent Selection: Dissolve 10-15 mg of the sample in DMSO-d6 (preferred over CDCl

    
     for high-temperature stability and boiling point).
    
  • Baseline Scan: Acquire a standard

    
    H NMR spectrum at 25°C. Note the chemical shifts of the N-methyl singlet (typically 
    
    
    
    2.7–2.9 ppm) and the Boc singlet (
    
    
    1.3–1.5 ppm). You will likely see paired peaks.
  • Stepwise Heating: Increase the probe temperature in 10°C increments (35°C, 45°C, 55°C).

  • Coalescence Point: At approximately 60–80°C, the rotation rate becomes faster than the NMR timescale. The split peaks should broaden and merge into a single, sharp average peak.

  • Validation:

    • Result A (Coalescence): The sample is chemically pure; splitting was due to rotamers.

    • Result B (No Coalescence): The extra peaks remain distinct. The sample contains impurities (likely unmethylated starting material or side products).

2.2 Protocol B: HPLC Purity Assessment

N-methylated amino acids are more lipophilic than their non-methylated counterparts. Standard gradients must be adjusted.

Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 210 nm (amide bond) and 254 nm (if aromatic side chains are present).

Critical Note on Peak Shape: Similar to NMR, HPLC peaks for N-methylated AAs can appear broad or show a "shoulder" due to on-column rotamer interconversion.

  • Correction: If peak splitting is observed on HPLC, run the column at 50°C to accelerate interconversion and sharpen the peak.

Part 3: Physical Properties & Quality Standards

Quantitative data is essential for establishing Certificate of Analysis (CoA) specifications. N-methylation generally lowers the melting point and alters optical rotation compared to the parent Boc-amino acid.

Table 1: Comparative Properties of Common Boc-Protected N-Methyl Amino Acids

CompoundMolecular WeightMelting Point (°C)Optical Rotation

Storage Stability
Boc-N-Me-L-Ala-OH 203.2488 – 94-30.4° (

, EtOH)
High (Store at 2-8°C)
Boc-N-Me-D-Ala-OH 203.2478 – 87+32.0° (

, MeOH)
High (Store at 2-8°C)
Boc-N-Me-L-Phe-OH 279.3375 – 79-78.0° (

, CHCl

)
Moderate (Protect from light)
Boc-Sarcosine (N-Me-Gly) 189.2187 – 89N/A (Achiral)High
Boc-N-Me-Val-OH 231.2968 – 70-86.5° (

, CHCl

)
High

Data compiled from verified supplier technical sheets and literature [1, 2, 3].

Part 4: Troubleshooting & Storage Logic
4.1 Common Impurities
  • Unmethylated Precursor: Often co-elutes on HPLC. Best detected by MS (mass difference of 14 Da) or NH signal in NMR (doublet vs. singlet).

  • Diketopiperazine (DKP): N-methylated dipeptides are extremely prone to DKP formation upon deprotection. While less relevant for the monomer, ensure the monomer is free of DKP contaminants if synthesized from a dipeptide precursor.

  • Racemization: The N-methylation step (using MeI/NaH) carries a risk of racemization. Chiral HPLC or optical rotation checks are mandatory.

4.2 Storage Protocol
  • State: Most are white crystalline powders, though some (like N-Me-Ile) may be waxy solids due to disrupted crystal packing from the methyl group.

  • Condition: Store at +2°C to +8°C.

  • Desiccation: Essential.[3] Hydrolysis of the Boc group is slow but possible if exposed to moisture and trace acid over months.

Part 5: Analytical Workflow Diagram

The following Graphviz diagram outlines the decision matrix for releasing a batch of Boc-N-Me-AA.

QC_Workflow Start Crude Synthesis Product TLC TLC Screening (Check for Starting Material) Start->TLC Purification Flash Chromatography (Silica Gel) TLC->Purification NMR_Check 1H NMR (DMSO-d6, 25°C) Purification->NMR_Check Decision_NMR Are peaks split? NMR_Check->Decision_NMR VT_NMR Run VT-NMR (80°C) Decision_NMR->VT_NMR Yes (Expected) HPLC HPLC Purity Check (>98% Area) Decision_NMR->HPLC No (Rare) Coalesce Do peaks coalesce? VT_NMR->Coalesce Fail REJECT: Impurity Detected Coalesce->Fail No Coalesce->HPLC Yes Release RELEASE BATCH HPLC->Release

Figure 2: Quality Control Decision Matrix for Boc-N-methyl amino acids.

References
  • Aurelio, L., et al. (2005). Synthetic Preparation of N-Methyl-α-amino Acids.[2][4][5][6] Chemical Reviews. [Link]

  • Teixidó, M., et al. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research.[5] [Link]

Sources

Foundational

An In-depth Technical Guide to the Structural Analysis of Boc-(2S,3S)-2-amino-3-methoxybutanoic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract Boc-(2S,3S)-2-amino-3-methoxybutanoic acid is a chiral amino acid derivative of significant interest in peptide synthesis and drug development.[1][...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-(2S,3S)-2-amino-3-methoxybutanoic acid is a chiral amino acid derivative of significant interest in peptide synthesis and drug development.[1][2][3] The presence of the tert-butyloxycarbonyl (Boc) protecting group enhances its stability and solubility, making it a valuable building block in the creation of complex peptides and novel therapeutics.[2][3] This guide provides a comprehensive technical overview of the methodologies employed for the structural elucidation and analysis of this compound. We will delve into the theoretical underpinnings and practical applications of key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. The causality behind experimental choices and the integration of data from these orthogonal techniques for a complete structural assignment will be emphasized.

Introduction: The Significance of Boc-(2S,3S)-2-amino-3-methoxybutanoic Acid

The precise three-dimensional structure of a molecule is intrinsically linked to its chemical reactivity and biological activity. For a chiral molecule like Boc-(2S,3S)-2-amino-3-methoxybutanoic acid, with two stereocenters, an unambiguous determination of its absolute and relative stereochemistry is paramount for its intended applications. The Boc protecting group, a cornerstone in peptide synthesis, allows for controlled, stepwise addition of amino acids while preventing unwanted side reactions.[][5] Its stability under various conditions and facile removal under mild acidic conditions make it an invaluable tool for chemists.[][5][6]

This guide will explore the multifaceted approach required for a thorough structural analysis, providing not just protocols, but the scientific rationale that underpins them.

Physicochemical Properties

A foundational understanding of the physicochemical properties of Boc-(2S,3S)-2-amino-3-methoxybutanoic acid is essential for its handling, purification, and analysis.

PropertyValueSource
Molecular FormulaC10H19NO5[7]
Molecular Weight233.26 g/mol [7]
IUPAC Name(2S,3S)-2-[(tert-butoxy)carbonylamino]-3-methoxybutanoic acidN/A
Melting Point220.0°C to 224.0°C[8]
SolubilitySoluble in water[8]
AppearanceWhite flakes[8]

Core Analytical Techniques for Structural Elucidation

A multi-pronged analytical strategy is crucial for the unambiguous structural characterization of Boc-(2S,3S)-2-amino-3-methoxybutanoic acid. The synergy between NMR, MS, and X-ray crystallography provides a comprehensive picture of the molecule's connectivity, mass, and three-dimensional arrangement.

Structural_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Structure Confirmation Compound Boc-(2S,3S)-2-amino-3-methoxybutanoic acid NMR NMR Spectroscopy (Connectivity & Stereochemistry) Compound->NMR MS Mass Spectrometry (Molecular Weight & Fragmentation) Compound->MS Xray X-ray Crystallography (Absolute Configuration) Compound->Xray Structure Confirmed Structure NMR->Structure MS->Structure Xray->Structure

Caption: Integrated workflow for the structural analysis of Boc-(2S,3S)-2-amino-3-methoxybutanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the cornerstone for determining the connectivity of atoms within a molecule. For Boc-(2S,3S)-2-amino-3-methoxybutanoic acid, a combination of 1H and 13C NMR, along with two-dimensional techniques like COSY and HSQC, provides a detailed picture of the carbon-hydrogen framework.

Expertise & Experience in NMR Analysis:

The choice of deuterated solvent is critical. While the compound is water-soluble, using a solvent like DMSO-d6 can be advantageous for observing exchangeable protons (e.g., from the carboxylic acid and the N-H of the carbamate), which might be broadened or absent in D2O.[9] The chemical shifts of the carbonyl carbons in both the Boc group and the carboxylic acid are sensitive to the solvent environment, providing insights into intermolecular interactions.[10]

Experimental Protocol: 1D and 2D NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) in a 5 mm NMR tube.

  • 1H NMR Acquisition: Acquire a standard 1H NMR spectrum. Key signals to observe include the singlet for the Boc group (~1.4 ppm), the methoxy group singlet, and the coupled signals for the protons on the butanoic acid backbone.

  • 13C NMR Acquisition: Acquire a proton-decoupled 13C NMR spectrum. This will reveal the chemical shifts of all carbon atoms, including the two carbonyl carbons and the carbons of the tert-butyl and methoxy groups.

  • 2D COSY (Correlation Spectroscopy): This experiment identifies proton-proton coupling networks. It will be crucial for confirming the connectivity between the protons at the C2 and C3 positions of the butanoic acid chain.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, allowing for unambiguous assignment of the 13C signals.

NMR_Workflow start Sample Preparation proton_nmr 1H NMR (Proton Environment) start->proton_nmr carbon_nmr 13C NMR (Carbon Skeleton) start->carbon_nmr cosy 2D COSY (H-H Correlation) proton_nmr->cosy hsqc 2D HSQC (C-H Correlation) carbon_nmr->hsqc structure Connectivity Map cosy->structure hsqc->structure

Caption: A streamlined workflow for NMR-based structural elucidation.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Patterns

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound with high accuracy and for gaining structural insights through fragmentation analysis.[] For Boc-protected amino acids, electrospray ionization (ESI) is a commonly employed soft ionization technique that allows for the observation of the intact molecular ion.[12][13]

Trustworthiness through High-Resolution Mass Spectrometry (HRMS):

Utilizing HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule. This serves as a self-validating system, confirming the molecular formula and increasing confidence in the compound's identity.

Tandem Mass Spectrometry (MS/MS) for Structural Clues:

MS/MS experiments involve isolating the molecular ion and subjecting it to collision-induced dissociation (CID). The resulting fragmentation pattern can provide valuable structural information. For Boc-protected amino acids, characteristic losses of isobutylene (56 Da) or the entire Boc group are often observed.[12][13] The fragmentation of the amino acid backbone can also help to confirm its structure.

Experimental Protocol: LC-MS/MS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent system, such as a mixture of water and acetonitrile with a small amount of formic acid to promote protonation.

  • Liquid Chromatography (LC) Separation: While not strictly necessary for a pure standard, coupling with an LC system can be useful for sample cleanup and to ensure the analysis of a single component. A reversed-phase C18 column is typically suitable.

  • Mass Spectrometry (MS) Analysis:

    • Full Scan MS: Acquire a full scan mass spectrum in positive ion mode to identify the protonated molecular ion [M+H]+.

    • Tandem MS (MS/MS): Isolate the [M+H]+ ion and perform CID to generate a fragmentation spectrum. Analyze the fragment ions to identify characteristic losses and confirm the structure.

Ionm/z (calculated)Description
[M+H]+234.1336Protonated molecular ion
[M-C4H8+H]+178.0709Loss of isobutylene from the Boc group
[M-Boc+H]+134.0812Loss of the entire Boc group
X-ray Crystallography: The Definitive 3D Structure

While NMR and MS provide information about connectivity and mass, X-ray crystallography offers the ultimate proof of a molecule's three-dimensional structure, including its absolute stereochemistry.[14] This technique requires the growth of a high-quality single crystal of the compound. The diffraction pattern of X-rays passing through the crystal can be used to calculate an electron density map, from which the positions of all atoms in the molecule can be determined.[14]

Authoritative Grounding in Stereochemical Assignment:

For chiral molecules like Boc-(2S,3S)-2-amino-3-methoxybutanoic acid, X-ray crystallography is the gold standard for unambiguously determining the (2S,3S) configuration.[15] The ability to visualize the precise spatial arrangement of the amino, methoxy, and carboxylic acid groups is crucial for understanding its interactions with other chiral molecules, such as in enzyme active sites or during peptide synthesis.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: This is often the most challenging step. It involves slowly evaporating the solvent from a saturated solution of the compound. A variety of solvents and solvent mixtures should be screened to find suitable conditions for crystal growth.

  • Crystal Mounting and Data Collection: A suitable single crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction data are collected on a detector.

  • Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. The atomic positions are then refined to best fit the experimental data.

Integrated Structural Analysis: A Holistic Approach

The true power of structural analysis lies in the integration of data from multiple techniques. The molecular formula determined by HRMS provides a constraint for the interpretation of NMR data. The connectivity established by NMR is then used to rationalize the fragmentation patterns observed in the MS/MS spectrum. Finally, X-ray crystallography provides the definitive 3D structure, confirming the stereochemistry and providing a solid-state conformation that can be correlated with solution-state NMR studies.

Conclusion

The structural analysis of Boc-(2S,3S)-2-amino-3-methoxybutanoic acid is a systematic process that relies on the application of sophisticated analytical techniques. By combining the strengths of NMR spectroscopy, mass spectrometry, and X-ray crystallography, researchers can gain a comprehensive and unambiguous understanding of this important molecule's structure. This knowledge is fundamental to its successful application in the fields of peptide synthesis and drug discovery, enabling the rational design of novel therapeutics with enhanced efficacy and specificity.

References

  • Ghosh, A. K., & Brindisi, M. (2015). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. Journal of the American Society for Mass Spectrometry, 26(5), 849–860. [Link]

  • Della Croce, F., McPherson, M. J., Pulidori, E., & Taddei, M. (2018). General molecular structure of the Boc-protected amino acids employed in this study. ResearchGate. [Link]

  • Pirkle, W. H., & Pochapsky, T. C. (1987). X-ray Crystallographic Evidence in Support of a Proposed Chiral Recognition Mechanism. Journal of the American Chemical Society, 109(19), 5975–5982. [Link]

  • Dragoi, D., Kulleck, J., Kanik, I., & Beegle, L. W. (2005). Chiral Determination of Amino Acids using X-Ray Diffraction of Thin Films. 41st COSPAR Scientific Assembly, 35, 2026. [Link]

  • Suresh, P., & Srinivasan, K. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 45(10), 1169–1177. [Link]

  • Heydari, A. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(33), 13625-13635. [Link]

  • Wlodawer, A., Minor, W., Dauter, Z., & Jaskolski, M. (2008). Protein crystallography for non-crystallographers, or how to get the best (but not more) from a crystal structure. The FEBS journal, 275(1), 1–21. [Link]

  • National Center for Biotechnology Information. (2S,3S)-2-Amino-3-methoxybutanoic acid. PubChem Compound Database. [Link]

  • National Center for Biotechnology Information. 2-Amino-3-methoxybutanoic acid. PubChem Compound Database. [Link]

  • Einsle, O. (2018). Protein X-ray Crystallography. 5th Penn State Bioinorganic Workshop. [Link]

  • Dragoi, D., Beegle, L. W., & Kanik, I. (2009). Chiral Determination of Amino Acids Using X-Ray Diffraction of Thin Films. Astrobiology, 9(7), 649–658. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Matiadis, D., Mavroidi, B., Sagnou, M., & Pelecanou, M. (2021). Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Cu(II) Complex. Molbank, 2021(1), M1190. [Link]

  • Ishihara, Y., & Abe, H. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 19(12), 3903. [Link]

Sources

Exploratory

The Methoxy Group as a Strategic Tool in Amino Acid and Peptide Chemistry

An In-depth Technical Guide: This guide provides a comprehensive technical overview of the methoxy (-OCH3) group's role in the structure and function of amino acids and peptides. Intended for researchers, medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

This guide provides a comprehensive technical overview of the methoxy (-OCH3) group's role in the structure and function of amino acids and peptides. Intended for researchers, medicinal chemists, and drug development professionals, this document moves beyond fundamental principles to explore the nuanced effects of this seemingly simple functional group on molecular conformation, physicochemical properties, and biological activity. We will delve into the strategic application of the methoxy group in drug design, supported by field-proven insights and detailed experimental protocols.

Part 1: The Fundamental Influence of the Methoxy Group

The methoxy group, consisting of a methyl group bonded to an oxygen atom, is a powerful modulator of molecular properties due to its unique electronic and steric characteristics.[1] Its influence stems from a duality in its electronic nature: an electron-withdrawing inductive effect (-I) due to the oxygen's electronegativity, and a potent electron-donating resonance effect (+M) when attached to a π-system, such as an aromatic amino acid side chain.[1][2] This duality allows the methoxy group to subtly alter the electronic landscape of a molecule, impacting everything from binding affinity to metabolic stability.[3][4]

Impact on Physicochemical Properties

The introduction of a methoxy group can profoundly alter the physicochemical profile of an amino acid or peptide. One of its most valued characteristics in medicinal chemistry is its ability to modulate lipophilicity.

  • Lipophilicity: When attached to an aromatic system, the methoxy group is considered a rare example of a non-lipophilic substituent, with a change in the logD value close to zero.[5] This allows medicinal chemists to explore protein pockets without increasing the overall lipophilicity of a lead compound, a critical factor for maintaining favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[5] In contrast, methylation of aliphatic hydroxyl groups (e.g., converting a serine to O-methylserine) typically increases lipophilicity and enhances membrane penetration.[6]

  • Electrostatics and Conformation: The methoxy group presents a versatile electrostatic profile. The oxygen atom carries a partial negative charge, capable of acting as a hydrogen bond acceptor, while the methyl group has a partial positive charge.[2][5] This dual nature enables it to engage in varied interactions within a protein's binding pocket.[2] Furthermore, its steric bulk and rotational flexibility can induce specific conformational preferences in peptide backbones, influencing secondary structure and overall topology.[7]

The following table summarizes the predicted effects of O-methylation on Tyrosine, a common site for methoxy group introduction.

PropertyTyrosine (Tyr)O-Methyltyrosine (Tyr(Me))Rationale for Change
cLogP 1.121.63The addition of a methyl group increases hydrophobicity by masking the polar hydroxyl group.[8]
Polar Surface Area (PSA) 63.3 Ų32.8 ŲThe conversion of a hydroxyl group (a hydrogen bond donor and acceptor) to an ether (an acceptor only) significantly reduces PSA.
pKa (Side Chain) ~10.1N/AThe phenolic hydroxyl group is acidic. O-methylation removes this acidic proton, eliminating its potential to be ionized at physiological pH.
H-Bonding Capability Donor & AcceptorAcceptor OnlyThe oxygen's lone pairs can still accept hydrogen bonds, a crucial interaction in many ligand-receptor complexes.[5]
Role in Peptide and Protein Structure

Even a single methyl group can have a significant impact on the conformational landscape of a peptide, an effect sometimes referred to as the "magic methyl" effect in medicinal chemistry.[7] The methoxy group is no exception. By modifying an amino acid side chain, it can:

  • Restrict Conformational Flexibility: The steric bulk of the methoxy group can limit the rotational freedom of the side chain, favoring specific rotamers.

  • Disrupt or Stabilize Secondary Structures: When present in a peptide sequence, a methoxy-containing residue can act as a disruptor of α-helices or β-sheets, influencing the overall fold.[9]

  • Alter Solvent Interactions: Changes in hydrophobicity and hydrogen bonding potential directly affect how a peptide interacts with its solvent environment, which in turn influences its preferred conformation.[10][11]

Part 2: The Methoxy Group in Drug Design and Development

The methoxy group is a prevalent feature in natural products and is frequently incorporated into synthetic pharmaceuticals to optimize ligand-target interactions, physicochemical properties, and ADME profiles.[3][4]

A Strategic "Scout" for Protein Pockets

Medicinal chemists often use small substituents to probe the space within and around a ligand's binding site on a target protein.[2] The methoxy group is an excellent "scout" for this purpose.[5] Its ability to act as a hydrogen bond acceptor allows it to identify potential hydrogen bond donor residues in the protein pocket.[5] Its non-lipophilic nature on aromatic rings means this exploration can be done without the penalty of increasing cLogP, which helps in optimizing lipophilic ligand efficiency (LLE).[5]

The diagram below illustrates the multifaceted interactions a methoxy group on a ligand can have within a protein's active site.

G cluster_ligand Ligand Scaffold cluster_protein Protein Binding Pocket Ligand Aromatic Ring Methoxy -OCH3 Group Ligand->Methoxy C-O bond AromaticResidue Aromatic Residue (e.g., Phe, Trp) Ligand->AromaticResidue π-π Stacking (Modulated by -OCH3) HBD H-Bond Donor (e.g., -NH, -OH) Methoxy->HBD Hydrogen Bond (O accepts H) Hydrophobic Hydrophobic Residue (e.g., Leu, Val) Methoxy->Hydrophobic Steric/van der Waals (CH3 interaction)

Caption: Potential interactions of a methoxy-substituted ligand in a protein binding pocket.

Advantages and Disadvantages in Medicinal Chemistry

While a valuable tool, the methoxy group is not without its drawbacks. A balanced assessment is crucial for its effective deployment in a drug discovery program.

FeatureAdvantages in Drug DesignDisadvantages & Mitigation Strategies
Binding & Potency Can improve binding affinity through hydrogen bonding and optimized steric interactions.[3] Its non-lipophilic nature can improve Lipophilic Ligand Efficiency (LLE).[5]Diminishing returns on potency are often seen with the addition of more than three methoxy groups.[5]
Solubility Can enhance aqueous solubility by breaking up crystal lattice structures or by acting as a hydrogen bond acceptor.[3]Can also increase lipophilicity in aliphatic systems, potentially reducing aqueous solubility.[6]
Metabolic Stability Can block a site of metabolism (e.g., converting a metabolically labile phenol to a more stable ether).The methoxy group itself is a metabolic liability, prone to O-demethylation by cytochrome P450 enzymes.[5] Mitigation: Use steric shielding (flanking with bulky groups) or replace with bioisosteres.[5]
ADME Profile Favorable modulation of lipophilicity and PSA can lead to improved ADME properties.[3][4]The resulting metabolite (a hydroxyl group) may have different pharmacological activity or undergo further conjugation.[5]

Part 3: Experimental Methodologies

The investigation of methoxy-containing amino acids requires robust synthetic and analytical protocols. As a Senior Application Scientist, I emphasize that the validity of any biological data is predicated on the confirmed identity and purity of the chemical matter being tested.

The following diagram outlines a comprehensive workflow for the synthesis and evaluation of a novel peptide containing a methoxy-substituted amino acid.

G A Synthesis of Fmoc-AA(OMe)-OH B Solid-Phase Peptide Synthesis (SPPS) A->B C Cleavage & Deprotection B->C D Purification (RP-HPLC) C->D E Characterization (LC-MS, MALDI-TOF) D->E F Biological Evaluation (Binding, Functional Assays) E->F G Structural Analysis (NMR, X-ray) E->G

Caption: Experimental workflow for the creation and analysis of methoxy-modified peptides.

Protocol 1: Synthesis of Fmoc-L-Tyrosine(Methyl)-OH

This protocol describes the O-methylation of the tyrosine side chain, a common precursor for peptide synthesis. The causality behind this choice is to protect the alpha-amino and carboxyl groups while selectively methylating the phenolic hydroxyl.

Materials:

  • Fmoc-L-Tyrosine

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Methyl Iodide (MeI)

  • Ethyl Acetate (EtOAc)

  • 1 M Hydrochloric Acid (HCl)

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • Dissolution: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve Fmoc-L-Tyrosine (1.0 eq) in anhydrous DMF.

    • Rationale: DMF is a polar aprotic solvent that effectively dissolves the starting material and facilitates the SN2 reaction. An inert atmosphere prevents side reactions with atmospheric moisture.

  • Deprotonation: Add anhydrous K₂CO₃ (2.5 eq). Stir the suspension vigorously at room temperature for 1 hour.

    • Rationale: K₂CO₃ is a mild base sufficient to deprotonate the phenolic hydroxyl (pKa ~10) without affecting the carboxylic acid (pKa ~3-4), which exists as a carboxylate. This selective deprotonation generates the nucleophile.

  • Methylation: Cool the reaction mixture to 0°C using an ice bath. Add MeI (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight (12-16 hours).

    • Rationale: MeI is an excellent electrophile for SN2 reactions. The reaction is started at 0°C to control the initial exotherm. Overnight stirring ensures the reaction goes to completion.

  • Workup & Extraction: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract three times with EtOAc.

    • Rationale: Water quenching stops the reaction. The product is more soluble in the organic solvent (EtOAc), allowing for its separation from inorganic salts and DMF.

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, and finally brine.

    • Rationale: The HCl wash removes any remaining base. The water and brine washes remove residual DMF and water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Rationale: MgSO₄ removes trace water. Rotary evaporation efficiently removes the volatile solvent to yield the crude product.

  • Purification & Validation: Purify the crude product via flash column chromatography (silica gel). Confirm the identity and purity of the final product using ¹H NMR and Mass Spectrometry.

    • Rationale: This is a critical self-validating step. Chromatography separates the desired product from unreacted starting material and byproducts. Spectroscopic analysis provides unequivocal proof of structure and purity.

Protocol 2: Characterizing Hydrophobicity by RP-HPLC

This protocol provides a standardized method to compare the retention times of an amino acid and its methoxy-containing counterpart, offering a quantitative measure of the change in hydrophobicity.[12]

Materials & Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.[13]

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN).

  • Samples: 1 mg/mL solutions of the parent amino acid and the methoxy-amino acid in Mobile Phase A.

Procedure:

  • System Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1.0 mL/min for at least 15 minutes or until a stable baseline is achieved.

    • Rationale: Equilibration ensures the stationary phase is ready for reproducible injections, providing a stable chemical environment. The C18 column separates molecules based on hydrophobicity.

  • Sample Injection: Inject 10 µL of the first sample (e.g., Tyrosine) onto the column.

  • Elution Gradient: Run a linear gradient from 5% Mobile Phase B to 95% Mobile Phase B over 20 minutes.

    • Rationale: A gradient is necessary because the analytes may have very different polarities. Starting with a highly aqueous phase allows polar molecules to elute, while the increasing concentration of organic solvent (ACN) is required to elute more hydrophobic molecules.[14]

  • Detection: Monitor the elution profile at a wavelength of 220 nm or 280 nm.

    • Rationale: 220 nm allows for the detection of the peptide backbone's amide bonds. 280 nm is specific for aromatic residues like Tyrosine.

  • Data Recording: Record the retention time (tR) at which the major peak elutes.

  • Repeat for Comparison: After re-equilibrating the column to initial conditions, inject 10 µL of the second sample (e.g., O-Methyltyrosine) and record its retention time under the identical gradient.

  • Interpretation: A longer retention time indicates greater hydrophobicity, as the analyte has a stronger interaction with the nonpolar C18 stationary phase. The difference in retention times (ΔtR) provides a direct, comparative measure of the methoxy group's impact on hydrophobicity.

Conclusion

The methoxy group, though small, is a functionally versatile and powerful tool in the arsenal of chemists and drug developers. Its unique electronic properties, steric influence, and nuanced impact on lipophilicity allow for the fine-tuning of molecular structure and function.[3][4] From altering peptide conformation to optimizing the ADME properties of therapeutic candidates, the strategic incorporation of a methoxy group can be a decisive factor in a research program's success.[5] However, its potential for O-demethylation necessitates a careful, balanced approach, where the benefits are weighed against the metabolic liabilities.[5] The robust experimental workflows detailed herein provide a framework for the rational design, synthesis, and evaluation of molecules containing methoxy-substituted amino acids, ensuring scientific integrity from the bench to biological validation.

References

  • ResearchGate. (n.d.). The role of the methoxy group in approved drugs | Request PDF. Available from: [Link]

  • Ishihara, Y. (2019). Methoxy group: a non-lipophilic “scout” for protein pocket finding. Taylor & Francis Online. Available from: [Link]

  • Chiodi, D., & Ishihara, Y. (2023). Parallels between the chloro and methoxy groups for potency optimization. RSC Publishing. Available from: [Link]

  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. Available from: [Link]

  • Chemistry Stack Exchange. (2014). What trends affect hydrophobicity in amino acids?. Available from: [Link]

  • Cai, X., et al. (2018). In Vitro Biosynthesis of the Nonproteinogenic Amino Acid Methoxyvinylglycine. Angewandte Chemie International Edition, 57(40), 13295-13298. Available from: [Link]

  • Cudic, M., et al. (2009). Determination of Intrinsic Hydrophilicity/Hydrophobicity of Amino Acid Side Chains in Peptides in the Absence of Nearest-Neighbor or Conformational Effects. International Journal of Peptide Research and Therapeutics, 15(3), 203-212. Available from: [Link]

  • Ardito, T. A., & T-L.L, T. (2023). The effect of a methyl group on structure and function: Serine vs. threonine glycosylation and phosphorylation. Glycobiology, 33(2), 86-93. Available from: [Link]

  • Google Patents. (n.d.). Method for synthesizing 2-amino-6-methoxy-9-(beta-D-aralino)-9H-purine.
  • Chen, S. T., & Wang, K. T. (1987). The Synthesis of p-Methoxybenzyloxycarbonyl Amino Acids. Journal of the Chinese Chemical Society, 34(2), 125-130. Available from: [Link]

  • Persoons, L., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2147. Available from: [Link]

  • Del Ciello, M., et al. (2022). Navigating complex peptide structures using macrocycle conformational maps. Nature Communications, 13, 7552. Available from: [Link]

  • Ortega, M. A., et al. (2019). O-Methyltransferase-Mediated Incorporation of a β-Amino Acid in Lanthipeptides. Journal of the American Chemical Society, 141(42), 16922-16929. Available from: [Link]

  • University of Guelph. (n.d.). Separation and Detection of Amino Acids. BIOC*2580: Introduction to Biochemistry. Available from: [Link]

  • Meyer, E. W., & Reissenweber, G. (1981). The displacement of methoxy by amino groups in aryloxazolines. A novel approach to o-amino, o-alkylamino, and o-dialkylaminobenzoic acids. The Journal of Organic Chemistry, 46(21), 4290-4292. Available from: [Link]

  • Kubik, S., et al. (2023). Limited choice of natural amino acids as mimetics restricts design of protein lysine methylation studies. Communications Biology, 6, 715. Available from: [Link]

  • Physical Chemistry Chemical Physics. (2022). Effects of solvents on the conformational profile of Balaram's peptide: a computational study. RSC Publishing. Available from: [Link]

  • CNIO. (2023). Methylation affects how proteins work. A new technique developed at CNIO shows why. Available from: [Link]

  • ResearchGate. (n.d.). Method development for amino acid analysis. Available from: [Link]

  • Chemistry LibreTexts. (2021). 2.1: Structure and Function - Amino Acids. Available from: [Link]

  • TNTH - Tamilnadu Test House. (n.d.). Analytical Methods For Amino Acids. Available from: [Link]

  • Anaspec. (n.d.). Methylated Amino Acids. Available from: [Link]

  • Li, W., et al. (2011). Effects of solvents on the intrinsic propensity of peptide backbone conformations. Physical Review E, 84(4), 041933. Available from: [Link]

  • Brimble, M. A., et al. (2019). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Angewandte Chemie International Edition, 58(46), 16394-16403. Available from: [Link]

  • Al Musaimi, O., et al. (2023). Determining the Hydrophobicity Index of Protected Amino Acids and Common Protecting Groups. Molecules, 28(16), 6140. Available from: [Link]

Sources

Foundational

Strategic Evaluation of Methoxybutanoic Acid Derivatives: From Synthesis to Signal

Executive Summary & Rationale Methoxybutanoic acid (4-methoxybutanoic acid; CAS 29006-02-8) and its derivatives represent a high-value chemical space at the intersection of neuropharmacology and epigenetic modulation. St...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

Methoxybutanoic acid (4-methoxybutanoic acid; CAS 29006-02-8) and its derivatives represent a high-value chemical space at the intersection of neuropharmacology and epigenetic modulation. Structurally, these compounds act as lipophilic bioisosteres of


-hydroxybutyric acid (GHB)  and 

-aminobutyric acid (GABA)
.

The substitution of the hydroxyl group (-OH) with a methoxy group (-OCH


) significantly alters the physicochemical profile, potentially enhancing Blood-Brain Barrier (BBB) permeability while reducing susceptibility to rapid oxidation by cytosolic dehydrogenases.

This guide outlines a rigorous, self-validating screening cascade for these derivatives, focusing on two primary therapeutic modalities:

  • CNS Modulation: Targeting GABAergic signaling for anticonvulsant/sedative properties.

  • Epigenetic Regulation: Acting as Short-Chain Fatty Acid (SCFA) mimics to inhibit Histone Deacetylases (HDACs).

Phase I: In Silico De-Risking & Molecular Profiling

Before wet-lab synthesis, derivatives must pass a computational filter to ensure drug-likeness and target affinity.

ADMET & BBB Prediction

Unlike GABA, which penetrates the BBB poorly, methoxybutanoic acid derivatives (MADs) are designed for central activity.

  • Lipinski’s Rule of 5: Ensure MW < 500, LogP 1.5–3.5 (optimal for CNS).

  • Topological Polar Surface Area (TPSA): Target < 90 Ų for passive CNS diffusion.

Molecular Docking Targets

Perform rigid-body docking using AutoDock Vina or Glide against:

  • GABA-B Receptor (PDB: 4MS3): Focus on the orthosteric binding site (Arg207, Ser246).

  • HDAC6 (PDB: 5EDU): Short-chain fatty acids often bind the Zinc-containing catalytic domain.

The Screening Cascade (Workflow)

ScreeningCascade Library Combinatorial Library (Methoxybutanoic Acid Derivatives) InSilico Phase I: In Silico Filter (LogP, TPSA, Docking) Library->InSilico 1000+ candidates Synthesis Chemical Synthesis & Purification (>98%) InSilico->Synthesis Top 50 hits InVitro_Tox Phase II: Cytotoxicity (MTT / LDH Assays) Synthesis->InVitro_Tox QC Passed Target_Screen Phase III: Target Validation InVitro_Tox->Target_Screen Non-toxic dose InVivo Phase IV: In Vivo PoC (Rotarod / Seizure Models) Target_Screen->InVivo IC50 < 10µM

Figure 1: The hierarchical screening funnel designed to eliminate false positives and toxic compounds early.

Phase II: Chemical Safety & Cytotoxicity

Warning: 4-Methoxybutanoic acid is classified as Skin Corr.[1][2] 1B (Causes severe skin burns) and Acute Tox. 4 (Harmful if swallowed). All handling requires a fume hood and chemically resistant gloves (Nitrile > 0.11mm).

Metabolic Stability Assay

MADs are susceptible to esterases (if prodrugs) or O-demethylation.

  • System: Human Liver Microsomes (HLM).

  • Cofactor: NADPH regenerating system.

  • Readout: LC-MS/MS monitoring of parent compound disappearance over 60 minutes.

  • Acceptance Criteria:

    
     minutes.
    
Cell Viability (MTT Assay)

Establish the "No Observed Adverse Effect Level" (NOAEL) in vitro before functional assays.

  • Cell Lines: HEK293 (Kidney - General), SH-SY5Y (Neuroblastoma - CNS proxy).

  • Protocol:

    • Seed 5,000 cells/well in 96-well plates.

    • Treat with MADs (0.1 – 1000 µM) for 24h.

    • Add MTT reagent; incubate 4h.

    • Solubilize formazan crystals in DMSO.

    • Measure Absorbance at 570 nm.

Phase III: Target-Specific Screening Protocols

This section details the two divergent pathways for MADs.

Pathway A: Epigenetic Modulation (HDAC Inhibition)

Short-chain fatty acids (like Valproic Acid and Butyrate) are established HDAC inhibitors.[3] MADs must be screened for this "off-target" or "dual-target" effect.

Protocol: Fluorometric HDAC Activity Assay

  • Principle: Deacetylation of a fluorogenic substrate (Boc-Lys(Ac)-AMC) sensitizes it to trypsin digestion, releasing the fluorescent AMC group.

  • Controls:

    • Positive: Trichostatin A (TSA) or Sodium Butyrate.[4]

    • Negative:[2] Vehicle (0.1% DMSO).

  • Steps:

    • Incubate HeLa nuclear extract (rich in HDACs) with test compounds (1 nM – 100 µM) for 30 min at 37°C.

    • Add HDAC substrate (Boc-Lys(Ac)-AMC). Incubate 30 min.

    • Add Developer solution (Trypsin + TSA to stop reaction).

    • Read Fluorescence: Ex 360nm / Em 460nm.

Data Interpretation:

Compound ClassIC50 (HDAC1)IC50 (HDAC6)Interpretation
Trichostatin A (Ref)~2 nM~2 nMPan-inhibitor (Potent)
Sodium Butyrate (Ref)0.3 mM0.4 mMWeak, non-specific SCFA
MAD-Lead-1 50 µM 120 µM Moderate Potency (Hit)
MAD-Inactive>1 mM>1 mMNo Epigenetic Risk
Pathway B: GABAergic Modulation

To validate neuroactivity, we assess the displacement of radiolabeled GABA.

Protocol: [³H]-GABA Binding Assay

  • Tissue: Rat synaptic membranes (washed to remove endogenous GABA).

  • Ligand: [³H]-GABA (Specific Activity: 80-100 Ci/mmol).

  • Non-specific binding: Determined using 1 mM unlabeled GABA.

  • Steps:

    • Incubate membranes (200 µg protein) with 5 nM [³H]-GABA and test compounds in Tris-HCl buffer.

    • Incubate at 4°C for 20 min (minimizes uptake/transport activity).

    • Rapid filtration through GF/B glass fiber filters using a cell harvester.

    • Liquid scintillation counting.

Phase IV: In Vivo Preliminary Assessment

Only compounds with


 (Target) and 

(Toxicity) proceed here.
Rotarod Test (Motor Coordination/Sedation)

Differentiates between therapeutic sedation and neurotoxicity.

  • Animals: Male Swiss albino mice (n=6/group).

  • Dosing: IP injection of MAD (e.g., 50, 100, 200 mg/kg).

  • Procedure:

    • Train mice to walk on a rotating rod (15 rpm).

    • Administer drug.[5][6]

    • Measure "Latency to Fall" at 30, 60, and 120 min post-dose.

  • Success: A decrease in latency indicates sedation/muscle relaxation (GABAergic activity).

PTZ-Induced Seizure Model

The gold standard for GABA-A/GABA-B agonist screening.

  • Inducer: Pentylenetetrazole (PTZ), 85 mg/kg (s.c.).

  • Metric: Latency to first clonic seizure and duration of tonic extension.

  • Causality: If MADs enhance GABAergic tone, they will significantly delay or prevent PTZ-induced convulsions.

Mechanism of Action Visualization

MOA MAD Methoxybutanoic Acid Derivative BBB Blood-Brain Barrier MAD->BBB Passive Diffusion GABA_R GABA Receptor MAD->GABA_R Agonist/Modulator HDAC HDAC Enzyme (Zinc Pocket) MAD->HDAC Inhibits (SCFA mimic) BBB->MAD CNS Entry Cl_Channel Cl- Influx (Hyperpolarization) GABA_R->Cl_Channel Opens Seizure Seizure Activity Cl_Channel->Seizure Inhibits Histone Histone Acetylation HDAC->Histone Increases GeneExp Neuroprotective Gene Expression Histone->GeneExp Promotes

Figure 2: Dual mechanism potential of MADs. Solid lines indicate primary GABAergic pathway; dashed lines indicate secondary epigenetic modulation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 92264, 4-Methoxybutanoic acid. Retrieved from [Link]

  • Abdel-Halim, M., et al. (2025). Mechanism of butyrate binding to histone deacetylase (HDAC): A new pharmacologic approach for predicting ligand cytotoxicity and safety profiles. ResearchGate.[4][6] Retrieved from [Link]

  • Yogeeswari, P., et al. (2006). An Update on GABA Analogs for CNS Drug Discovery.[6] Recent Patents on CNS Drug Discovery.[6] Retrieved from [Link]

  • Wermuth, C. G., et al. (1987). Synthesis and structure-activity relationships of a series of aminopyridazine derivatives of gamma-aminobutyric acid acting as selective GABA-A antagonists. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Efficient Incorporation of Boc-Thr(Me)-OH into Peptides

For Researchers, Scientists, and Drug Development Professionals Abstract The incorporation of N-methylated amino acids into peptide sequences is a powerful strategy in medicinal chemistry to enhance therapeutic propertie...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of N-methylated amino acids into peptide sequences is a powerful strategy in medicinal chemistry to enhance therapeutic properties, including metabolic stability, cell permeability, and conformational rigidity.[1] Boc-Thr(Me)-OH, an N-methylated and β-branched amino acid, presents unique challenges in solid-phase peptide synthesis (SPPS) due to significant steric hindrance. This guide provides a comprehensive overview of the principles and detailed protocols for the efficient incorporation of Boc-Thr(Me)-OH into peptide chains. We will delve into the rationale behind the selection of coupling reagents, optimization of reaction conditions, and strategies to mitigate common side reactions, ensuring a high-yield and high-purity synthesis of your target peptide.

Introduction: The Significance and Challenges of N-Methylated Amino Acids

N-methylation of the peptide backbone introduces a methyl group to the amide nitrogen, a subtle modification that can profoundly impact the pharmacological profile of a peptide. This alteration can disrupt hydrogen bonding networks, restrict conformational flexibility, and protect against enzymatic degradation by proteases. Boc-Thr(Me)-OH is a valuable building block for introducing these desirable properties.

However, the very features that make N-methylated amino acids attractive also render them notoriously difficult to incorporate during SPPS. The primary obstacle is the steric hindrance posed by the N-methyl group, which shields the nitrogen atom and reduces its nucleophilicity. This steric bulk can lead to sluggish and incomplete coupling reactions, resulting in deletion sequences and low yields of the desired full-length peptide. The β-branching of the threonine side chain further exacerbates this steric challenge.

The Critical Choice of Coupling Reagent

Standard coupling reagents, such as dicyclohexylcarbodiimide (DCC) or even second-generation uronium salts like HBTU, often prove inefficient for coupling sterically hindered N-methylated amino acids like Boc-Thr(Me)-OH. To overcome this hurdle, more potent activating reagents are essential. The most effective choices fall into two main categories: phosphonium salts and advanced uronium/aminium salts.

  • Phosphonium Salts (e.g., PyAOP, PyBOP): Reagents like (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly effective for coupling N-methylated amino acids. PyAOP is particularly noteworthy for its ability to facilitate couplings to and between N-methylated residues.[2]

  • Advanced Uronium/Aminium Salts (e.g., HATU): HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a third-generation coupling reagent that forms a highly reactive OAt-active ester with the carboxylic acid. This increased reactivity makes it exceptionally well-suited for overcoming the steric hindrance of N-methylated amino acids.

Table 1: Comparison of Recommended Coupling Reagents for Boc-Thr(Me)-OH

Coupling ReagentClassKey AdvantagesConsiderations
HATU Uronium/Aminium SaltHigh reactivity, fast kinetics, low racemization.Can cause guanidinylation of the N-terminus if used in excess.
PyAOP Phosphonium SaltExcellent for coupling N-methylated amino acids, no guanidinylation side reaction.Byproducts can sometimes be challenging to remove.
PyBOP Phosphonium SaltGood efficiency, no carcinogenic byproducts like its predecessor BOP.Generally less reactive than HATU or PyAOP for highly hindered couplings.

Mechanistic Insight: Why HATU and PyAOP Excel

Understanding the mechanism of action of these reagents illuminates their superior performance.

HATU-Mediated Coupling

The efficacy of HATU lies in its ability to generate a highly reactive OAt-active ester. The reaction proceeds as follows:

  • The carboxylic acid of Boc-Thr(Me)-OH is deprotonated by a non-nucleophilic base, typically N,N-diisopropylethylamine (DIEA).

  • The resulting carboxylate anion attacks the electrophilic carbon of HATU, leading to the formation of a highly reactive O-acyl(tetramethyl)isouronium salt intermediate.

  • The displaced 1-hydroxy-7-azabenzotriazole (HOAt) anion then attacks this intermediate to form the OAt-active ester.

  • The N-terminal amine of the resin-bound peptide attacks the activated ester, forming the desired peptide bond and releasing HOAt.

HATU_Mechanism BocThr_COOH Boc-Thr(Me)-COOH BocThr_COO Boc-Thr(Me)-COO⁻ BocThr_COOH->BocThr_COO + DIEA Isouronium O-acyl(tetramethyl)isouronium salt BocThr_COO->Isouronium + HATU HATU HATU OAt_ester OAt-active ester Isouronium->OAt_ester + HOAt HOAt HOAt OAt_ester->HOAt Peptide_NH2 H₂N-Peptide-Resin Coupled_Peptide Boc-Thr(Me)-NH-Peptide-Resin Peptide_NH2->Coupled_Peptide + OAt_ester DIEA DIEA

Caption: HATU activation and coupling workflow.

PyAOP-Mediated Coupling

PyAOP functions similarly by creating a reactive ester, but through a phosphonium-based intermediate. This pathway avoids the potential for guanidinylation of the N-terminal amine, a known side reaction with uronium-based reagents like HATU when used in excess.

Experimental Protocols

The following protocols are designed for the incorporation of Boc-Thr(Me)-OH in a standard Boc-SPPS workflow. It is assumed that the N-terminal Boc group of the preceding amino acid on the resin has been removed and the resulting amine salt has been neutralized.

Materials and Reagents
  • Boc-Thr(Me)-OH

  • Peptide synthesis grade Dimethylformamide (DMF)

  • HATU or PyAOP

  • N,N-Diisopropylethylamine (DIEA)

  • Resin-bound peptide with a free N-terminal amine

  • Bromophenol blue solution in DMF (for monitoring)

Protocol 1: HATU-Mediated Coupling

This protocol is recommended as the primary approach due to the high reactivity of HATU.

  • Resin Preparation: Ensure the resin-bound peptide is well-swollen in DMF.

  • Activation of Boc-Thr(Me)-OH:

    • In a separate reaction vessel, dissolve Boc-Thr(Me)-OH (3-4 equivalents relative to the resin loading) in DMF.

    • Add HATU (3-4 equivalents) to the solution.

    • Add DIEA (6-8 equivalents) to the mixture.

    • Allow the pre-activation to proceed for 2-5 minutes at room temperature.

  • Coupling Reaction:

    • Add the activated Boc-Thr(Me)-OH solution to the resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time may be extended or gentle heating (e.g., 35-40°C) can be applied. Microwave-assisted synthesis can also significantly reduce reaction times.

  • Monitoring the Coupling:

    • Remove a small sample of the resin beads and wash them thoroughly with DMF and then methanol.

    • Add a few drops of the bromophenol blue solution.

    • Interpretation: A yellow color indicates a complete reaction (no free amines). A blue or green color signifies an incomplete coupling.

  • Double Coupling (if necessary): If the bromophenol blue test is positive, drain the reaction solution and repeat steps 2 and 3 with a fresh solution of activated Boc-Thr(Me)-OH for an additional 1-2 hours.

  • Washing: Once the coupling is complete (bromophenol blue test is yellow), drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove any excess reagents and byproducts.

SPPS_Workflow start Start: Resin with free amine prepare_reagents Prepare activated Boc-Thr(Me)-OH solution (HATU/DIEA in DMF) start->prepare_reagents coupling Add activated solution to resin Agitate for 2-4 hours prepare_reagents->coupling monitoring Bromophenol Blue Test coupling->monitoring wash Wash resin with DMF (3-5x) monitoring->wash Complete (Yellow) double_couple Double Couple: Repeat activation and coupling for 1-2 hours monitoring->double_couple Incomplete (Blue/Green) next_cycle Proceed to next SPPS cycle wash->next_cycle double_couple->monitoring

Caption: SPPS workflow for Boc-Thr(Me)-OH.

Protocol 2: PyAOP-Mediated Coupling

This protocol is an excellent alternative to HATU, especially if guanidinylation is a concern.

  • Resin Preparation: Ensure the resin-bound peptide is well-swollen in DMF.

  • Coupling Solution Preparation:

    • In a separate reaction vessel, dissolve Boc-Thr(Me)-OH (2 equivalents relative to the resin loading) in DMF.

    • Add PyAOP (2 equivalents) to the solution.

    • Add DIEA (6 equivalents) to the mixture.

  • Coupling Reaction:

    • Add the coupling solution to the resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring and Washing: Follow steps 4-6 as described in the HATU protocol.

Troubleshooting and Mitigation of Side Reactions

Even with optimized protocols, challenges can arise. Here are some common issues and their solutions:

Table 2: Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Coupling (Persistent Blue/Green Bromophenol Blue Test) - Insufficient reaction time or temperature.- Aggregation of the peptide on the resin.- Extend the coupling time (up to overnight).- Increase the temperature to 40-50°C or use microwave irradiation.- Switch to a more solvating solvent system (e.g., NMP or a DMF/DCM mixture).- Perform a triple coupling.
Epimerization Prolonged exposure to the basic conditions of the coupling reaction.- Minimize pre-activation and coupling times as much as possible while still achieving complete coupling.- Use a weaker base like 2,4,6-collidine in place of DIEA, although this may require longer reaction times.
Guanidinylation of N-terminus (with HATU) Excess HATU reacting with the free amine of the peptide.- Ensure the stoichiometry of HATU does not exceed that of the Boc-Thr(Me)-OH.- Pre-activate the amino acid for a short period before adding it to the resin.- Alternatively, use PyAOP as the coupling reagent.
N-O Acyl Shift of Threonine Acid-catalyzed side reaction, typically during final cleavage from the resin.- This is less common in Boc-SPPS than in harsher cleavage conditions but can be reversed by treatment with a mild base post-cleavage.[3]
O-Sulfonation of Threonine A side reaction that can occur during the cleavage of certain protecting groups (e.g., Pmc or Mtr from Arginine) in the presence of TFA if scavengers are absent.- Ensure the use of appropriate scavengers in the final cleavage cocktail.[4]

Conclusion

The successful incorporation of the sterically demanding Boc-Thr(Me)-OH into a peptide sequence is achievable with a carefully considered synthetic strategy. The key to success lies in the selection of a potent coupling reagent, such as HATU or PyAOP, coupled with vigilant monitoring of the reaction progress. By understanding the underlying chemical principles and potential pitfalls, researchers can effectively leverage the unique benefits of N-methylation to advance the development of novel peptide-based therapeutics.

References

  • Technical Support Information Bulletin 1199 - PyAOP Coupling. (n.d.).
  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. Retrieved from [Link].

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides. Retrieved from [Link].

  • Guide to Solid Phase Peptide Synthesis. (n.d.). AAPPTec. Retrieved from [Link].

  • Technical Support Center: Troubleshooting Poor Coupling of Boc-D-Tyr(Me)-OH. (2025). BenchChem.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.
  • Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. (2002). The Journal of Organic Chemistry.
  • [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis]. (1993). Biological Chemistry Hoppe-Seyler.
  • Methods and protocols of modern solid phase peptide synthesis. (2006). Molecular Biotechnology.
  • Why Fmoc-Protected Amino Acids Domin
  • Peptide Coupling Reagents Guide. (n.d.). Sigma-Aldrich.
  • HATU coupling - wh
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
  • Having great trouble with a Boc-protection reaction. (2021). Reddit.
  • Amine to Amide (Coupling)
  • Side reactions associated with N-Methyl-L-threonine in peptide synthesis. (2025). BenchChem.
  • Technical Support Center: Troubleshooting Boc-L-Ala-OH Coupling Efficiency. (2025). BenchChem.
  • How to troubleshoot incomplete coupling of Boc-His(Boc)-OH. (2025). BenchChem.
  • BOC-amino acids. (n.d.). BOC Sciences.
  • SPPS Tips For Success Handout. (n.d.). Mesa Labs.
  • Application Notes and Protocols for PyBOP in Boc-Protected Peptide Synthesis. (2025). BenchChem.

Sources

Application

Applications of non-natural amino acids in peptide chemistry

Advanced Application Note: Strategic Integration of Non-Natural Amino Acids in Therapeutic Peptide Design Executive Summary The transition from native peptide sequences to peptidomimetics is driven by the need to overcom...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Application Note: Strategic Integration of Non-Natural Amino Acids in Therapeutic Peptide Design

Executive Summary

The transition from native peptide sequences to peptidomimetics is driven by the need to overcome the inherent limitations of natural peptides: rapid proteolytic degradation, poor membrane permeability, and lack of receptor subtype selectivity. This guide details the integration of non-natural amino acids (nnAAs) to solve these specific challenges. We focus on three high-impact modifications: N-methylation for bioavailability, Olefin Metathesis (Stapling) for helical reinforcement, and CuAAC (Click Chemistry) for site-specific conjugation.

Module A: Enhancing Permeability & Stability via N-Methylation[1][2][3][4]

The Challenge: Natural peptides are rich in hydrogen bond donors (amide protons), which incur a high desolvation penalty when crossing lipophilic membranes.[1] Furthermore, standard amide bonds are primary targets for serum proteases. The Solution: Site-specific incorporation of N-methylated amino acids. This removes a hydrogen bond donor (improving permeability) and creates steric clashes that prevent protease access (improving half-life).

Critical Mechanism: The Steric Hurdle

Coupling an N-methylated amino acid is standard; however, coupling the next amino acid onto the N-methylated N-terminus is chemically difficult due to steric hindrance and the lowered nucleophilicity of the secondary amine.[2]

Protocol: High-Efficiency Coupling on N-Methyl Termini

Reagents:

  • Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU. Why: These generate the highly reactive At/Oxyma ester, essential for overcoming the steric barrier.

  • Base: DIPEA (Diisopropylethylamine).[3]

  • Monitoring: Chloranil Test (Not Kaiser).

Step-by-Step Workflow:

  • Resin Preparation: Swell resin (e.g., Rink Amide, 0.6 mmol/g) in DMF for 20 min.

  • Deprotection: 20% Piperidine/DMF (2 x 5 min). Wash with DMF (5x).

  • Validation (The Chloranil Test):

    • Note: The Kaiser test (Ninhydrin) is unreliable for secondary amines (N-methyls/Proline).

    • Action: Mix 2 drops 2% Acetaldehyde in DMF + 2 drops 2% p-Chloranil in DMF with a few resin beads.

    • Result:Blue/Green beads indicate free secondary amine (Ready to couple).

  • Activation (The "Pre-Activation" Rule):

    • Dissolve Fmoc-AA-OH (5 eq) and HATU (5 eq) in minimal DMF.

    • Add DIPEA (10 eq).

    • Wait 30-60 seconds before adding to resin. Why: This ensures formation of the active ester before it encounters the sterically hindered resin-bound amine.

  • Coupling: Shake at Room Temperature for 2 hours.

    • Optimization: For extremely difficult couplings (e.g., N-Me-Val), double couple or elevate temperature to 50°C (microwave).

  • Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Data: Coupling Reagent Efficiency for N-Methylated Residues

ReagentMechanismCoupling Efficiency (N-Me-Ala target)Racemization Risk
HATU Aza-benzotriazoleHigh (>98%) Low (if base is controlled)
HBTU BenzotriazoleModerate (70-80%)Low
PyBOP PhosphoniumModerateModerate
DIC/Oxyma CarbodiimideHigh (Standard for automation)Very Low
Workflow Visualization: N-Methylation Logic

NMethylCoupling Figure 1: Optimized Workflow for Coupling onto N-Methylated Termini Start Fmoc-N(Me)-AA-Resin Deprotect Deprotection (20% Piperidine) Start->Deprotect Check Chloranil Test (Blue = Secondary Amine) Deprotect->Check Activate Pre-Activation (HATU/DIPEA, 30s) Check->Activate Positive Couple Coupling (2h, Double Couple) Activate->Couple QC QC: LC-MS (Check for Deletion) Couple->QC QC->Start Next Cycle

Module B: Conformational Constraint via Peptide Stapling

The Challenge: Short peptides often adopt random coil structures in solution, leading to low affinity for protein targets that require helical interfaces (e.g., p53-MDM2). The Solution: "Stapling" involves incorporating two α-methyl, α-alkenyl amino acids (e.g., S5, R8) at positions


 and 

(or

) and locking them via Ring-Closing Metathesis (RCM).
Protocol: On-Resin Ring-Closing Metathesis (RCM)

Reagents:

  • Catalyst: Grubbs 1st Gen (robust) or 2nd Gen (faster, but higher isomerization risk).

  • Solvent: 1,2-Dichloroethane (DCE) or DCM (anhydrous).[4]

  • Additive: LiCl (0.4M in DMF) can be used if aggregation is an issue, but standard RCM is done in non-polar solvent.

Step-by-Step Workflow:

  • Assembly: Synthesize the linear peptide containing olefin-bearing nnAAs (e.g., Fmoc-S5-OH).

    • Critical: The N-terminus must be Fmoc-protected during RCM to prevent chelation of the Ruthenium catalyst by the free amine.

  • Solvent Degassing (Crucial):

    • Ruthenium catalysts are deactivated by oxygen. Sparge DCE with Nitrogen/Argon for 15 mins prior to use.

  • Catalyst Incubation:

    • Dissolve Grubbs Catalyst (10-20 mol%) in degassed DCE.

    • Add to resin.[3][5][6][7][8][9][10] Shake for 2 hours at Room Temperature.

    • Color Check: The solution should remain brownish-purple. If it turns green/black rapidly, the catalyst has decomposed (likely oxygen exposure).

  • Iteration: Drain and repeat the catalyst step once to ensure high conversion.

  • Wash: Extensive washing with DCM, then DMSO (to remove Ru traces), then DCM.

  • Cleavage & Analysis:

    • Cleave a small aliquot.[3][9][11]

    • Validation: The stapled peptide will elute later (more hydrophobic) or earlier (constrained) than the linear precursor on RP-HPLC, but the mass will be -28 Da (loss of ethylene,

      
      ) compared to the linear form.
      
Pathway Visualization: The Stapling Mechanism

Stapling Figure 2: On-Resin Ring-Closing Metathesis (RCM) Protocol Linear Linear Precursor (Fmoc-Protected) Degas Degas Solvent (DCE + N2 Sparging) Linear->Degas CatAdd Add Grubbs Catalyst (10-20 mol%) Degas->CatAdd Metathesis Metathesis Reaction (2h, RT) CatAdd->Metathesis Metathesis->CatAdd Repeat Cycle Wash Wash (DCM/DMSO) Remove Ru Metathesis->Wash Final Stapled Peptide (Mass = Linear - 28Da) Wash->Final

Module C: Bioorthogonal Conjugation via Click Chemistry

The Challenge: Attaching fluorophores, drugs, or PEG chains to peptides using standard amine/carboxyl chemistry often leads to non-specific labeling or interference with the binding site. The Solution: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[12] It is chemically inert to biological functional groups (orthogonal) and proceeds with high regioselectivity.

Protocol: On-Resin CuAAC

Reagents:

  • Alkyne: Propargylglycine (incorporated during SPPS).

  • Azide: Azide-functionalized payload (e.g., Biotin-PEG3-Azide).

  • Catalyst: CuI or CuSO4 + Sodium Ascorbate.

  • Solvent: DMF/Water (organic/aqueous mix is often needed to solubilize the ascorbate).

Step-by-Step Workflow:

  • Preparation: Swell resin containing the Alkyne-peptide in DMF.

  • Cocktail Preparation:

    • Solution A: Azide (2 eq) in DMF.

    • Solution B: CuSO4 (1 eq) in water.

    • Solution C: Sodium Ascorbate (2 eq) in water (Freshly prepared).

    • Note: The reduction of Cu(II) to Cu(I) by ascorbate generates the active catalyst in situ.

  • Reaction:

    • Add Azide solution to resin.

    • Add Copper solution.

    • Add Ascorbate solution last.

    • Purge with Nitrogen (Oxygen oxidizes Cu(I) back to inactive Cu(II)).

    • Shake overnight at RT.

  • Washing (Copper Removal):

    • Wash with DMF containing 5% sodium diethyldithiocarbamate or EDTA to chelate and remove copper adsorbed to the resin.

    • Why: Residual copper causes rapid degradation of peptides during TFA cleavage.

References

  • N-Methylation Strategy: Chatterjee, J., et al. (2008).[13][3] N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research.[13] Link

  • Peptide Stapling: Schafmeister, C. E., et al. (2000).[6] An All-Hydrocarbon Cross-Linking System for Enhancing the Helicity and Metabolic Stability of Peptides. Journal of the American Chemical Society.[6] Link

  • Click Chemistry on Peptides: Tornøe, C. W., et al. (2002). Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry. Link

  • Chloranil Test Protocol: Vojkovsky, T. (1995). Detection of secondary amines on solid phase.[14] Peptide Research.[3][8][15][16][17] Link

  • RCM Optimization: Kim, Y. W., et al. (2011). Synthesis of all-hydrocarbon stapled peptides. Nature Protocols. Link

Sources

Method

Application Notes and Protocols: Synthesis of Peptidomimetics using Boc-Protected Amino Acids

Audience: Researchers, scientists, and drug development professionals. Introduction: Bridging the Gap Between Peptides and Small Molecules Peptidomimetics represent a cornerstone of modern medicinal chemistry, offering a...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: Bridging the Gap Between Peptides and Small Molecules

Peptidomimetics represent a cornerstone of modern medicinal chemistry, offering a strategic approach to designing therapeutics that mimic the biological activity of natural peptides while overcoming their inherent pharmacological limitations, such as poor metabolic stability and low bioavailability.[1] These engineered molecules often feature modifications to the peptide backbone or side chains, rendering them resistant to proteolytic degradation and improving their pharmacokinetic profiles.[2]

The synthesis of these complex structures demands a robust and reliable chemical strategy. Solid-Phase Peptide Synthesis (SPPS) utilizing the tert-butyloxycarbonyl (Boc) protecting group for the α-amino function is a powerful and time-tested methodology for this purpose.[3] Though often seen as a classic technique, Boc chemistry provides distinct advantages, particularly for the synthesis of complex, hydrophobic, or unusual peptidomimetic structures where the alternative Fmoc-based strategy may fall short.[3]

This comprehensive guide provides both the foundational principles and detailed, field-proven protocols for the synthesis of peptidomimetics using Boc-protected amino acids. It is designed to equip researchers with the necessary knowledge to not only execute these protocols but also to understand the underlying chemistry, enabling them to troubleshoot and adapt these methods for their unique molecular targets.

Part I: Foundational Principles

The Chemistry of the Boc Protecting Group

The success of stepwise peptide synthesis hinges on the selective and reversible protection of the α-amino group. The Boc group is an acid-labile protecting group that is exceptionally stable under the basic and nucleophilic conditions required for peptide bond formation, making it a cornerstone of orthogonal protection schemes.[4][5]

  • Protection Mechanism: The Boc group is typically introduced by reacting an amino acid with di-tert-butyl dicarbonate (Boc)₂O under basic conditions.[6] The reaction proceeds via a nucleophilic acyl substitution, where the amino group of the amino acid attacks one of the carbonyl carbons of the anhydride.[4][7] This forms a stable carbamate linkage.

  • Deprotection Mechanism: The removal of the Boc group is achieved through treatment with a moderately strong acid, most commonly trifluoroacetic acid (TFA).[6][8] The mechanism involves protonation of the carbonyl oxygen, followed by the cleavage of the tert-butyl-oxygen bond to generate a stable tert-butyl cation and a carbamic acid intermediate. This intermediate readily decarboxylates to liberate the free amine, which is then ready for the next coupling step.[6] The generation of the reactive tert-butyl cation is a critical aspect of Boc chemistry that necessitates the use of "scavengers" to prevent unwanted side reactions, a topic covered in the protocols below.[8][9]

Boc_Deprotection cluster_0 Boc-Protected Amine cluster_1 Acid Treatment cluster_2 Intermediates cluster_3 Products Boc_Amine R-NH-Boc Protonated Protonated Carbamate Boc_Amine->Protonated Protonation TFA TFA (H+) TFA->Protonated Carbamic_Acid Carbamic Acid Intermediate Protonated->Carbamic_Acid Cleavage tButyl_Cation tert-Butyl Cation (reactive) Protonated->tButyl_Cation Free_Amine Free Amine (R-NH3+) Carbamic_Acid->Free_Amine Decarboxylation CO2 CO2 Carbamic_Acid->CO2

Figure 1: Mechanism of acid-catalyzed Boc deprotection.

The Logic of Solid-Phase Peptide Synthesis (SPPS)

Developed by R.B. Merrifield, SPPS revolutionized peptide synthesis by anchoring the C-terminal amino acid to an insoluble polymer resin.[10] This allows for the iterative addition of amino acids, with excess reagents and by-products being simply washed away by filtration after each step.[11] The entire process is a cycle of deprotection, neutralization, and coupling.

SPPS_Cycle Start Start: C-terminal Boc-AA attached to Resin Deprotection 1. Deprotection (TFA Treatment) Start->Deprotection Wash Wash (DMF/DCM) Deprotection->Wash Remove Acid Neutralization 2. Neutralization (Base Treatment) Coupling 3. Coupling (Next Boc-AA + Coupling Reagent) Neutralization->Coupling Coupling->Wash Remove Excess Reagents Final Repeat Cycle until Sequence is Complete Coupling->Final Wash->Deprotection Next Cycle Wash->Neutralization

Figure 2: The iterative cycle of Boc-based Solid-Phase Peptide Synthesis.

Orthogonal Protection Strategy

Orthogonality in peptide synthesis refers to the use of multiple classes of protecting groups that can be removed under distinct chemical conditions.[12][13] This principle is paramount for synthesizing complex peptidomimetics, which may require side-chain modifications, cyclization, or branching. The Boc/Bzl (benzyl) protection scheme is a classic example.[8]

  • α-Amino Protection: Boc group, removed by moderate acid (TFA).

  • Side-Chain Protection: Benzyl-based groups (e.g., Z for Lys, Bzl for Ser/Thr/Asp/Glu), which are stable to TFA but are removed by strong acid (e.g., anhydrous HF) during the final cleavage step.[8]

This differential acid lability allows for the selective removal of the N-terminal Boc group at each cycle without disturbing the side-chain protecting groups or the bond anchoring the peptide to the resin.[8]

Part II: Experimental Protocols

Protocol 1: Preparation of N-Boc-Protected Amino Acids

This protocol describes the standard procedure for protecting the α-amino group of an amino acid with the Boc group.

Materials:

  • Amino Acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH) or Triethylamine (TEA)

  • Solvent: Dioxane/Water or Tetrahydrofuran (THF)/Water mixture[6]

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • 1N Hydrochloric acid (HCl) or Citric acid solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: Dissolve the amino acid in a 1N NaOH solution (or a suitable base/solvent mixture). Cool the solution to 0 °C in an ice bath.

  • Addition of (Boc)₂O: Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dioxane or THF dropwise to the stirring amino acid solution.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight. The reaction is a nucleophilic attack of the deprotonated amino group on the Boc anhydride.[6]

  • Workup:

    • Remove the organic solvent (dioxane/THF) under reduced pressure.

    • Wash the remaining aqueous solution with a nonpolar solvent like hexanes or ethyl acetate to remove unreacted (Boc)₂O.

    • Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with cold 1N HCl or citric acid. The Boc-amino acid will precipitate out.

    • Extract the product into ethyl acetate (3x).

  • Drying and Isolation: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the Boc-protected amino acid, which is typically a white solid or a viscous oil.[]

Protocol 2: Solid-Phase Synthesis of a Model Peptidomimetic

This protocol outlines the manual synthesis of a short peptide sequence on a Merrifield resin using Boc chemistry.

A. Resin Preparation and First Amino Acid Attachment (Esterification)

  • Resin Swelling: Swell the Merrifield resin (chloromethylated polystyrene) in dichloromethane (DCM) for 1 hour.

  • Cesium Salt Preparation: Prepare the cesium salt of the C-terminal Boc-amino acid by reacting it with cesium carbonate (Cs₂CO₃) in a methanol/water solution and then lyophilizing to dryness. This method minimizes racemization.[10]

  • Attachment: Add the Boc-amino acid cesium salt (2-3 equivalents relative to resin capacity) dissolved in dimethylformamide (DMF) to the swollen resin.

  • Reaction: Heat the slurry at 50-60 °C overnight with gentle agitation.

  • Washing: Wash the resin extensively with DMF, DMF/water, DMF, and DCM to remove unreacted material.

  • Capping (Optional but Recommended): To block any unreacted chloromethyl sites, treat the resin with a solution of benzoyl chloride or acetic anhydride and a non-nucleophilic base like diisopropylethylamine (DIEA) in DCM.

B. The Elongation Cycle (for each subsequent amino acid)

  • Swelling: Swell the peptide-resin in DCM (10 mL/g resin) for 15 minutes.

  • Deprotection:

    • Perform a pre-wash with 50% TFA in DCM for 2-5 minutes.[10]

    • Treat the resin with a fresh solution of 50% TFA in DCM for 20-30 minutes with agitation.[10] Causality: This step cleaves the N-terminal Boc group, exposing the free amine as a TFA salt.[8]

    • If the sequence contains sensitive residues like Trp, Met, or Cys, add 0.5% dithioethane (DTE) to the TFA solution to act as a scavenger for the generated tert-butyl cations.[8][10]

  • Washing: Wash the resin with DCM (3x) and then isopropanol (IPA) (2x) to thoroughly remove residual TFA.[10]

  • Neutralization:

    • Treat the resin with 10% DIEA in DCM for 2 minutes (2x).[10] Causality: This step converts the amine-TFA salt into a free amine, which is nucleophilic and ready for coupling.[8]

    • Wash the resin thoroughly with DCM (3x) to remove excess DIEA.

  • Coupling:

    • In a separate vessel, pre-activate the next Boc-amino acid (3 equivalents) with a coupling reagent like HBTU (0.95 equivalents) and DIEA (3 equivalents) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the neutralized peptide-resin.

    • Allow the coupling reaction to proceed for 1-2 hours.

    • Self-Validation: Monitor the reaction completion using a qualitative ninhydrin test. A negative result (yellow beads) indicates complete coupling, while a positive result (blue/purple beads) indicates free amines are still present, requiring a second coupling step ("double coupling").[15]

  • Washing: Wash the resin with DMF (3x) and DCM (3x) to remove all soluble reagents and by-products.

  • Return to Step 1 for the next amino acid in the sequence.

C. Final Cleavage and Deprotection Safety Precaution: Anhydrous Hydrogen Fluoride (HF) is extremely hazardous and requires specialized equipment and training. This procedure must be performed in a dedicated, well-ventilated fume hood using an all-Teflon HF apparatus.

  • Drying: Thoroughly dry the final peptide-resin under high vacuum for several hours.

  • Scavenger Cocktail: Prepare the cleavage cocktail. A common mixture is HF:anisole (9:1, v/v). Anisole acts as a scavenger to trap reactive cations generated from the cleavage of side-chain protecting groups.[16] For peptides with multiple sensitive residues, more complex cocktails like "Reagent K" (TFA/phenol/water/thioanisole/EDT) are used with alternative cleavage reagents like TFMSA.[15]

  • Cleavage Reaction:

    • Place the dried resin and a magnetic stir bar into the Teflon reaction vessel of the HF apparatus.

    • Add the scavenger (e.g., anisole).

    • Cool the vessel to -5 to 0 °C using an ice/salt bath.

    • Carefully distill the anhydrous HF into the reaction vessel.

    • Stir the mixture at 0 °C for 1-2 hours. Causality: The strong acid simultaneously cleaves the peptide from the resin and removes all benzyl-based side-chain protecting groups.[8]

  • HF Removal: Remove the HF by evaporation under a stream of nitrogen gas.

  • Precipitation and Washing:

    • Wash the remaining resin/peptide mixture with cold diethyl ether to precipitate the crude peptide and remove the scavengers and cleaved protecting groups.

    • Triturate the solid several times with cold ether.

  • Extraction: Extract the crude peptide from the resin using a suitable solvent, such as 10% aqueous acetic acid.

  • Lyophilization: Freeze-dry the aqueous extract to obtain the crude peptidomimetic as a fluffy powder.

Protocol 3: Purification and Characterization
  • Purification: Purify the crude peptidomimetic using reverse-phase high-performance liquid chromatography (RP-HPLC).[17][18]

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from low %B to high %B over 30-60 minutes is typically used to elute the peptide.

    • Detection: Monitor the elution at 214 nm or 280 nm.

    • Collect fractions corresponding to the main product peak.

  • Characterization:

    • Mass Spectrometry (MS): Confirm the molecular weight of the purified product using ESI-MS or MALDI-TOF MS.[18][19] This is the primary method to validate that the correct molecule has been synthesized.

    • Analytical HPLC: Assess the purity of the final product by injecting a small amount onto an analytical RP-HPLC column and integrating the peak area.

    • NMR Spectroscopy (Optional): For detailed structural elucidation of novel peptidomimetics, 1D and 2D NMR spectroscopy can provide definitive structural information.[17]

Part III: Reagents, Troubleshooting, and Data

Table 1: Common Coupling Reagents for Boc-SPPS
Reagent NameAbbreviationActivator TypeKey Characteristics & Causality
DicyclohexylcarbodiimideDCCCarbodiimideHighly effective and inexpensive, but produces an insoluble dicyclohexylurea (DCU) byproduct that can be difficult to remove.[20]
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphatePyBOPPhosphonium SaltGenerates OBt active esters; byproducts are water-soluble, simplifying purification. Generally provides clean reactions.
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphateBOPPhosphonium SaltOne of the earliest phosphonium reagents. Highly efficient but produces a carcinogenic byproduct (HMPA). Largely replaced by PyBOP and HBTU.
2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphateHBTUAminium/Uronium SaltForms OBt active esters. Very fast and efficient, widely used in automated synthesizers. Can cause guanidinylation of the N-terminus as a side reaction.[21]
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateHATUAminium/Uronium SaltForms highly reactive OAt esters due to the lower pKa of HOAt, making it one of the most efficient reagents, especially for difficult or sterically hindered couplings.[20]
Table 2: Troubleshooting Guide for Boc-SPPS
IssueSymptom / DetectionPossible Cause(s)Solution / Mitigation Strategy
Incomplete Coupling Positive Ninhydrin test (blue beads) after coupling.[15]1. Steric hindrance from bulky amino acids (e.g., Val, Ile).2. Peptide aggregation on the resin.3. Insufficient reagent concentration or reaction time.1. Double Couple: Repeat the coupling step with fresh reagents.[15]2. Use a more powerful coupling reagent like HATU.3. Increase reaction time or temperature slightly.
Racemization Presence of diastereomers in final product (seen as extra peaks in HPLC).1. Over-activation of the amino acid.2. Use of excessive base (especially DIEA).3. The amino acid itself is prone to racemization (e.g., His, Cys).1. Minimize pre-activation time before adding to the resin.[15]2. Use a weaker base like N-methylmorpholine (NMM) or use stoichiometric amounts of base.[15]3. Add an agent like 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure with carbodiimides.[20]
Chain Truncation Major impurity peak in HPLC/MS with mass corresponding to a shorter peptide.1. Incomplete deprotection of the Boc group.2. Incomplete coupling followed by capping of the unreacted amine in the next cycle (if capping is used).1. Increase TFA deprotection time or perform a double deprotection.2. Ensure complete coupling at each step using the Ninhydrin test.
Alkylation of Side Chains Side products with +56 Da mass shifts (tert-butylation) on Trp, Met, Cys, or Tyr.Reactive tert-butyl cations generated during TFA deprotection are not adequately trapped.[8][15]1. Always use scavengers in the TFA deprotection solution (e.g., DTE).2. Use a comprehensive scavenger cocktail during the final HF cleavage step.[9]
Aspartimide Formation Impurity with the same mass but different retention time, especially at Asp-Gly or Asp-Ser sequences.The side-chain carboxylate of Asp attacks the backbone amide, forming a cyclic imide intermediate which can reopen to form β-aspartyl peptides.1. Protect the Asp side chain with a bulkier group (e.g., O-t-butyl).2. Use coupling conditions known to suppress this side reaction (e.g., DCC/HOBt).

Conclusion

The synthesis of peptidomimetics is a creative and technically demanding discipline at the forefront of drug discovery. The Boc-based solid-phase synthesis strategy, while requiring careful handling of strong acids, remains an exceptionally robust and versatile platform for constructing these complex molecules. Its chemical logic, centered on differential acid lability, provides a reliable pathway for assembling custom backbones and incorporating non-natural amino acids. By understanding the causality behind each step—from the mechanism of deprotection to the role of coupling reagents and scavengers—researchers can effectively leverage this powerful technique to advance the development of next-generation therapeutics.

References

  • Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis. [Link]

  • Redemann, T., Bandel, H., & Jung, G. (1998). Synthesis of peptidomimetics using a polymer-bound Boc-linker. Molecular Diversity, 4(3), 191-7. [Link]

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Orthogonal Protection in Peptide Synthesis: The Strategic Advantage of Z(2-Cl)-OSu. [Link]

  • Abdildinova, A., & Kurth, M. J. (2021). Solid‐Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications. Chemistry – An Asian Journal, 16(1), 18-30. [Link]

  • Liu, C. F., & Tam, J. P. (2000). Orthogonal ligation strategies for peptide and protein. Biopolymers, 55(1), 4-18. [Link]

  • Hachisuka, K., et al. (2021). Visualized and Quantitative Conformational Analysis of Peptidomimetics. ACS Omega, 6(40), 26269–26276. [Link]

  • Gmeiner, P., et al. (2009). Solid-Phase Synthesis of “Mixed” Peptidomimetics Using Fmoc-Protected Aza-β3-amino Acids and α-Amino Acids. The Journal of Organic Chemistry, 74(11), 4327–4330. [Link]

  • Park, K.-H., & Kurth, M. J. (2000). Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. Accounts of Chemical Research, 33(1), 26-34. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Reddit. (2022). Peptide synthesis troubleshooting using unnatural amino acids. [Link]

  • Teixidó, M., & Albericio, F. (2013). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. In Methods in Molecular Biology. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Teixidó, M., & Albericio, F. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1047, 65-80. [Link]

  • ResearchGate. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. [Link]

  • International Journal of Science and Research Archive. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. [Link]

  • D'addio, S. M., et al. (2016). New and Evolving Techniques for the Characterization of Peptide Therapeutics. Journal of Pharmaceutical Sciences, 105(9), 2618-2633. [Link]

  • A.C.A. de la Torre, B.G., & Albericio, F. (2020). Peptidomics. Nature Reviews Methods Primers, 1, 30. [Link]

  • Bio-synthesis. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. [Link]

  • S. S. K. L. G. W. J. L. (2018). A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. Amino Acids, 50(6), 725-738. [Link]

  • The Organic Chemistry Tutor. (2020). Peptide Synthesis with the Boc Protecting Group. [Link]

Sources

Application

Application Note: High-Efficiency Solution-Phase Incorporation of Boc-Thr(Me)-OH

Abstract & Strategic Overview Boc-Thr(Me)-OH ( - -t-Butoxycarbonyl- -methyl-L-threonine) is a critical building block for synthesizing conformationally constrained peptides and antibiotics (e.g., cyclosporin analogs). Un...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

Boc-Thr(Me)-OH (


-

-t-Butoxycarbonyl-

-methyl-L-threonine) is a critical building block for synthesizing conformationally constrained peptides and antibiotics (e.g., cyclosporin analogs). Unlike standard threonine, the

-methylation eliminates the side-chain hydrogen bond donor capability, significantly altering the solubility profile and secondary structure of the resulting peptide chain.

While Solid-Phase Peptide Synthesis (SPPS) is common, Solution-Phase Peptide Synthesis (SolPPS) remains the gold standard for scaling up short oligomers, convergent synthesis of complex proteins, and scenarios requiring intermediate purification.

Key Challenges:

  • Steric Hindrance: The

    
    -carbon branching combined with the methoxy group creates significant steric bulk, slowing down coupling kinetics.
    
  • Racemization Risk: Like all threonine derivatives, the activated intermediate is prone to oxazolone formation, leading to epimerization at the

    
    -carbon (formation of allo-Thr derivatives).
    
  • Solubility: The lipophilic

    
    -methyl group alters the polarity, requiring modified workup procedures compared to native threonine.
    

This guide provides a validated, high-fidelity protocol for incorporating Boc-Thr(Me)-OH in solution, prioritizing enantiomeric purity and yield.

Chemical Profile & Handling

PropertySpecification
Chemical Name Boc-Thr(Me)-OH
CAS Number 48068-25-3
Molecular Weight 233.26 g/mol
Appearance White to off-white powder
Solubility Soluble in DCM, DMF, EtOAc; Sparingly soluble in water
Storage +2°C to +8°C (Desiccated)
Hazards Irritant (Skin/Eye). Handle in fume hood.

Strategic Considerations: The "Methyl Effect"

Before initiating synthesis, the chemist must account for the Methyl Effect . The


-methylation increases the lipophilicity of the residue.
  • Advantage: The resulting peptide intermediates are often highly soluble in organic solvents (DCM, Ethyl Acetate), facilitating easy aqueous workups.

  • Risk: The loss of the side-chain hydroxyl eliminates a potential "anchoring" point for hydrogen bonding, potentially altering the folding kinetics during the reaction.

Coupling Reagent Selection Matrix

For Boc-Thr(Me)-OH, we recommend a Carbodiimide/Additive strategy over Uronium salts (HATU/HBTU) for solution-phase work, unless the coupling is extremely difficult.

  • Primary Recommendation: EDC·HCl / Oxyma Pure (or HOBt).

    • Reasoning: EDC byproducts (urea) are water-soluble and easily removed during the acid/base wash steps. Oxyma Pure suppresses racemization more effectively than HOBt and is non-explosive.

  • Alternative (Difficult Couplings): HATU / HOAt / TMP .

    • Reasoning: Higher reactivity for sterically hindered amines. Requires column chromatography for purification as tetramethylurea byproducts are hard to wash out.

Experimental Protocols

Protocol A: Racemization-Free Coupling of Boc-Thr(Me)-OH

Objective: Couple Boc-Thr(Me)-OH to a free amine (H-AA-OR) in solution.

Materials:

  • Boc-Thr(Me)-OH (1.1 equiv)

  • Amine component (H-AA-OR·HCl) (1.0 equiv)

  • EDC[1]·HCl (1.2 equiv)

  • Oxyma Pure (1.2 equiv) (Substitute with HOBt if unavailable)

  • DIPEA (Diisopropylethylamine) (2.5 equiv if amine is a salt; 1.0 equiv if free base)

  • Solvent: Anhydrous Dichloromethane (DCM) or DMF (if solubility is poor)

Step-by-Step Procedure:

  • Preparation (0 min):

    • Dissolve Boc-Thr(Me)-OH (1.1 eq) and Oxyma Pure (1.2 eq) in DCM (concentration ~0.1 M).

    • Critical: Cool the solution to 0°C in an ice bath. Low temperature is the primary defense against racemization during activation.

  • Activation (15 min):

    • Add EDC·HCl (1.2 eq) to the cold mixture. Stir at 0°C for 15 minutes.

    • Mechanism:[2][3][4][5] This forms the active ester in situ. The low temp prevents the rearrangement of the O-acylisourea to the unreactive N-acylurea.

  • Coupling (15 min - 12 hours):

    • Add the Amine Component.[6][7]

    • Add DIPEA dropwise. Monitor pH; ensure it is basic (pH ~8) by spotting on wet pH paper.

    • Allow the reaction to warm to room temperature naturally. Stir until TLC indicates consumption of the amine (typically 2–4 hours).

  • Quenching:

    • Evaporate bulk DCM (if DMF was used, dilute with excess Ethyl Acetate).

    • Redissolve residue in Ethyl Acetate (EtOAc).

Protocol B: The "Standard Aqueous Workup" (Purification)

Objective: Remove unreacted starting materials and coupling byproducts without chromatography.

Procedure:

  • Acid Wash (Removes unreacted Amine & DIPEA):

    • Wash the EtOAc layer 2x with 10% Citric Acid or 0.5 M KHSO₄ .

    • Note: Avoid HCl if your product is acid-sensitive, though Boc is stable to dilute washes.

  • Base Wash (Removes unreacted Acid & Additives):

    • Wash 2x with Saturated NaHCO₃ .

    • Caution: This generates CO₂ gas. Vent the separatory funnel frequently.

  • Drying:

    • Wash 1x with Brine (Saturated NaCl).

    • Dry organic layer over anhydrous Na₂SO₄ .

    • Filter and concentrate in vacuo to yield the protected peptide.

Protocol C: Boc-Deprotection (Solution Phase)

Objective: Remove the Boc group to liberate the amine for the next cycle.

Reagents:

  • 4N HCl in Dioxane (Preferred) OR TFA/DCM (1:1).

Procedure (HCl Method - Recommended):

  • Dissolve the Boc-peptide in a minimum amount of dry Dioxane (or EtOAc).

  • Add 4N HCl in Dioxane (5–10 equivalents).

  • Stir at room temperature.

  • Observation: The deprotected peptide hydrochloride salt will often precipitate out of the solution as a white solid.

  • Isolation: Filter the solid or dilute with diethyl ether to force precipitation. Wash with ether to remove residual Boc byproducts (tert-butyl chloride/isobutylene).

  • Dry under high vacuum.

Visualizations

Diagram 1: Strategic Decision Tree for Coupling Conditions

This diagram guides the chemist through selecting the correct conditions based on the steric difficulty of the coupling partner.

CouplingStrategy Start Start: Couple Boc-Thr(Me)-OH CheckSterics Is the Amine Partner Sterically Hindered? (e.g., N-methyl, alpha,alpha-disubstituted) Start->CheckSterics Standard Standard Pathway (Primary Amines) CheckSterics->Standard No Hindered Hindered Pathway (Secondary Amines) CheckSterics->Hindered Yes ReagentStd Reagent: EDC + Oxyma Pure Solvent: DCM Standard->ReagentStd ReagentHard Reagent: HATU + HOAt + TMP Solvent: DMF Hindered->ReagentHard WorkupStd Purification: Acid/Base Extraction (Protocol B) ReagentStd->WorkupStd WorkupHard Purification: Flash Chromatography (Required to remove urea byproducts) ReagentHard->WorkupHard

Caption: Decision matrix for selecting coupling reagents. EDC/Oxyma is preferred for ease of workup, while HATU is reserved for difficult couplings requiring chromatography.

Diagram 2: The Solution-Phase Cycle

A visual representation of the iterative cycle specific to Boc-Thr(Me)-OH.

SolutionCycle Start Boc-Thr(Me)-OH (Starting Material) Activate Activation (0°C) EDC / Oxyma Start->Activate Dissolve in DCM Couple Coupling + H-AA-OR Activate->Couple Add Amine Wash Workup (Extraction) Citric Acid / NaHCO3 Couple->Wash Reaction Complete Deprotect Boc Removal 4N HCl/Dioxane Wash->Deprotect Isolate Protected Peptide Salt Peptide-HCl Salt (Precipitate) Deprotect->Salt Precipitation Salt->Activate Next Cycle (if extending)

Caption: The iterative solution-phase synthesis cycle. Note the critical isolation of the HCl salt via precipitation to ensure purity before the next coupling.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Racemization (D-isomer detected) High temperature during activation or excess base.Ensure activation is at 0°C. Use Oxyma Pure. Reduce DIPEA to 1.0 eq if using free amine.
Low Yield Steric hindrance of the

-Me group.
Switch solvent to DMF to improve kinetics. Increase reaction time to 12h. Switch to HATU (requires column).
Emulsion during Workup Peptide is amphiphilic.Add a small amount of Methanol or saturate the aqueous layer with solid NaCl.
Incomplete Deprotection Boc group is stable.Ensure the HCl/Dioxane is fresh. Moisture deactivates the reagent.

References

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.[3][8][9] Link

  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.[10] Merck KGaA.[11] Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[1][2][5][12][13] Chemical Reviews. (Contextual grounding for Boc chemistry stability).

  • Han, S.Y., & Kim, Y.A. (2004). Recent development of peptide coupling reagents in organic synthesis.[2][4] Tetrahedron. (Basis for HATU/EDC selection).

  • MedChemExpress. (2024). Boc-Thr(Me)-OH Product Information.[14][15]Link[14]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Navigating the Challenges of Coupling Sterically Hindered Boc-Amino Acids

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered when coupling sterically hindered tert-butyloxycarbonyl (Boc)-protected amino acids. Our goal is to equip you with the scientific rationale and practical protocols to overcome these synthetic hurdles and achieve higher yields and purities in your peptide synthesis endeavors.

Introduction: The Challenge of Steric Hindrance

Sterically hindered amino acids, such as α,α-disubstituted amino acids (e.g., α-aminoisobutyric acid, Aib), N-methylated amino acids, and those with bulky side chains (e.g., Valine, Isoleucine), are crucial building blocks for designing peptides with constrained conformations and enhanced biological activity.[1][2] However, the bulky nature of these residues physically obstructs the formation of the peptide bond, leading to slow reaction kinetics, incomplete couplings, and low yields.[3][4] This guide will provide a systematic approach to troubleshooting and optimizing these challenging coupling reactions.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions that arise when working with sterically hindered Boc-amino acids.

Q1: Why are my standard coupling protocols failing for hindered amino acids like Boc-Aib-OH?

Standard coupling reagents, such as carbodiimides like DCC and EDC, are often not potent enough to overcome the significant steric barrier presented by hindered amino acids.[4] The reduced nucleophilicity of the amine component and the steric clash at the reaction centers slow down the reaction rate to a point where the coupling is incomplete within a standard timeframe.[4] Furthermore, aggregation of hydrophobic sequences containing these residues on the solid support can further limit reagent accessibility.[4][5]

Q2: What are the most effective coupling reagents for sterically hindered Boc-amino acids?

For challenging couplings, more potent activating reagents are necessary. Uronium/aminium and phosphonium salts are the reagents of choice.[6][7][8]

  • HATU (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is highly effective due to its rapid reaction kinetics and ability to overcome steric hindrance.[9][10] It forms a highly reactive OAt ester.[7]

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is another common and effective choice, though HATU is often considered superior for particularly difficult couplings.[7][9]

  • COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino)]uronium hexafluorophosphate) is a newer generation reagent with efficiency comparable to HATU and offers improved safety and solubility profiles.[11]

  • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is a phosphonium salt that is also highly effective for hindered couplings and can be advantageous in specific contexts.[7]

Q3: What is racemization, and is it a concern with hindered Boc-amino acids?

Racemization is the loss of stereochemical integrity at the α-carbon of the amino acid during coupling, leading to the incorporation of the incorrect D-enantiomer.[12] It primarily occurs through the formation of a 5(4H)-oxazolone intermediate.[12] While any chiral amino acid can racemize, some, like Histidine and Cysteine, are particularly susceptible.[12] For sterically hindered amino acids, the focus is often on achieving coupling, but racemization should not be ignored. The use of additives like 1-hydroxy-7-azabenzotriazole (HOAt) and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) can effectively suppress racemization.[6][12]

Q4: Can microwave-assisted peptide synthesis (MA-SPPS) help with these difficult couplings?

Yes, MA-SPPS is a powerful technique for driving difficult couplings to completion.[13][14][15] Microwave energy provides rapid and uniform heating of the reaction mixture, which significantly accelerates the reaction rate and can help overcome the kinetic barrier of sterically hindered couplings.[16][17] This often leads to higher purities and shorter synthesis times compared to conventional methods.[14]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common issues encountered during the coupling of sterically hindered Boc-amino acids.

Issue 1: Low Coupling Yield / Incomplete Reaction

Symptom: A positive ninhydrin (Kaiser) test (blue/purple beads) after the coupling step, indicating the presence of unreacted primary amines on the resin.[18][19]

Troubleshooting Workflow:

G start Positive Kaiser Test (Incomplete Coupling) reagent 1. Evaluate Coupling Reagent start->reagent double_couple 2. Perform Double Coupling reagent->double_couple Using potent reagent (e.g., HATU, COMU)? failure Re-evaluate Strategy reagent->failure No conditions 3. Optimize Reaction Conditions double_couple->conditions Still incomplete? success Coupling Successful double_couple->success Complete microwave 4. Consider Microwave Synthesis conditions->microwave Still incomplete? conditions->success Complete acyl_fluoride 5. Use Acyl Fluoride Chemistry microwave->acyl_fluoride Still incomplete? microwave->success Complete acyl_fluoride->success Complete acyl_fluoride->failure Still incomplete?

Caption: Troubleshooting workflow for low coupling efficiency.

1. Evaluate Coupling Reagent

  • Cause: Standard carbodiimide reagents (DCC, DIC) are often insufficient for hindered couplings.[4]

  • Solution: Switch to a more potent uronium/aminium or phosphonium salt-based coupling reagent.

  • Recommendation: Use HATU, HCTU, or COMU as your primary choice for sterically demanding couplings.[7][10][11]

2. Perform a "Double Coupling"

  • Cause: A single coupling cycle may not be sufficient for the reaction to go to completion.

  • Solution: After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh solution of the activated amino acid.[20] This is a widely used and effective strategy.[21]

3. Optimize Reaction Conditions

  • Cause: Suboptimal solvent, temperature, or reaction time can hinder the coupling efficiency.

  • Solutions:

    • Increase Reaction Time: Extend the coupling time from the standard 1-2 hours to several hours or even overnight.[3]

    • Increase Temperature: If not using a microwave, gently heating the reaction vessel can sometimes improve coupling efficiency. However, be mindful of potential side reactions.

    • Solvent Choice: N,N-Dimethylformamide (DMF) is a standard solvent. For sequences prone to aggregation, consider using N-methyl-2-pyrrolidone (NMP) or a mixture of solvents like DCM/DMF/NMP.[3][5]

4. Employ Microwave-Assisted Peptide Synthesis (MA-SPPS)

  • Cause: The reaction requires a significant energy input to overcome the activation barrier.

  • Solution: Utilize a microwave peptide synthesizer. The controlled and rapid heating provided by microwaves can dramatically improve the efficiency of difficult couplings.[13][14][15][16]

5. For Extremely Hindered Couplings: Acyl Fluoride Chemistry

  • Cause: Even the most potent uronium/phosphonium reagents may fail for exceptionally hindered couplings (e.g., coupling to an N-terminal Aib).

  • Solution: Convert the Boc-amino acid to its corresponding acyl fluoride. Amino acid fluorides are highly reactive and can overcome significant steric barriers.[11] Reagents like TFFH (tetramethylfluoroformamidinium hexafluorophosphate) can be used to generate the acyl fluoride in situ.[11][22]

Issue 2: Racemization

Symptom: Presence of diastereomeric impurities in the final peptide, as detected by HPLC and confirmed by mass spectrometry.

1. Choice of Coupling Reagent and Additives

  • Cause: The activation method can promote the formation of the oxazolone intermediate, which is prone to racemization.[12]

  • Solution:

    • Use coupling reagents known for low racemization.

    • Incorporate additives that suppress racemization.

  • Recommendation:

    • The combination of DIC with an additive like OxymaPure® is known to minimize racemization.[20]

    • When using uronium/aminium or phosphonium salts, ensure an additive is present. HATU and COMU inherently contain a racemization-suppressing moiety (HOAt and Oxyma, respectively).[7][11]

2. Base Selection and Stoichiometry

  • Cause: The base used during activation can abstract the α-proton of the oxazolone intermediate, leading to racemization.[12][23]

  • Solution:

    • Avoid using an excessive amount of base.

    • For particularly sensitive couplings, consider using a sterically hindered and less nucleophilic base.

  • Recommendation: Use N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine instead of triethylamine (TEA), as their bulkiness can reduce the rate of α-proton abstraction.[24] Use the minimum amount of base necessary for the reaction to proceed.

3. Minimize Pre-activation Time

  • Cause: Prolonged exposure of the activated amino acid to the basic reaction conditions before it reacts with the amine can increase the likelihood of racemization.[20]

  • Solution: Add the activated amino acid solution to the resin-bound peptide immediately after the pre-activation step.

Data Presentation: Comparison of Common Coupling Reagents

Coupling ReagentClassActivating SpeciesRelative Reactivity for Hindered CouplingsRacemization PotentialNotes
DCC/DIC CarbodiimideO-acylisoureaLowModerate to HighOften requires an additive (e.g., HOBt, Oxyma) to improve efficiency and reduce racemization.[11]
HBTU/TBTU Uronium/AminiumOBt esterHighLow to ModerateWidely used and effective for many standard and somewhat hindered couplings.[7][25]
HATU Uronium/AminiumOAt esterVery HighLowOften the reagent of choice for "difficult" sequences and highly hindered amino acids.[9][10][25]
HCTU Uronium/AminiumO-6-ClBt esterVery HighLowSimilar reactivity to HATU.[7]
COMU Uronium/AminiumOxyma esterVery HighVery LowExcellent reactivity with a better safety profile than HOBt/HOAt-based reagents.[11]
PyBOP PhosphoniumOBt esterHighLowGood for routine synthesis; does not cause guanidinylation side reactions.[7]
PyAOP PhosphoniumOAt esterVery HighLowHighly reactive phosphonium salt, analogous to HATU.[7]

Experimental Protocols

Protocol 1: Double Coupling of a Sterically Hindered Amino Acid (e.g., using HATU)
  • First Coupling:

    • Following the standard deprotection of the N-terminal Boc group on the resin-bound peptide, wash the resin thoroughly with DMF (3 x 1 min).

    • In a separate vessel, pre-activate the sterically hindered Boc-amino acid (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF. Allow the pre-activation to proceed for 1-5 minutes.[3]

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 45-60 minutes.[3]

    • Wash the resin with DMF (3 x 1 min).

  • Second Coupling:

    • Repeat steps 1.2 through 1.5 with a fresh solution of activated amino acid.[3]

    • After the second coupling, perform a Kaiser test to confirm the absence of free primary amines.[26]

  • Capping (if necessary):

    • If the Kaiser test is still positive after the second coupling, it indicates that some amine groups are unreactive. These should be "capped" to prevent the formation of deletion sequences.

    • Wash the resin with DMF.

    • Add a solution of acetic anhydride (e.g., 10% Ac₂O, 5% DIPEA in DMF) to the resin and shake for 30 minutes.[26]

    • Wash the resin thoroughly with DMF and proceed to the next deprotection step.

Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings

This protocol is adapted for situations where even potent uronium/phosphonium reagents fail.

  • Acyl Fluoride Formation:

    • Dissolve the protected, sterically hindered carboxylic acid (e.g., Boc-Aib-OH) (1 equivalent) in an anhydrous solvent like DCM.

    • Add a fluorinating agent, such as TFFH (1 equivalent), and a suitable base like DIPEA (2 equivalents).[22]

    • Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the acyl fluoride.[22]

  • Coupling Reaction:

    • Add the solution containing the acyl fluoride to the deprotected, resin-bound amine.

    • Allow the reaction to proceed, monitoring for completion with a Kaiser test.

Visualization of Key Concepts

G cluster_activation Activation Step cluster_coupling Coupling Step cluster_side_reaction Potential Side Reaction BocAA Boc-AA-OH Reagent Coupling Reagent (e.g., HATU) + Base ActiveEster Activated Species (e.g., OAt-ester) Reagent->ActiveEster Fast Resin H2N-Peptide-Resin ActiveEster->Resin Nucleophilic Attack Oxazolone Oxazolone Intermediate ActiveEster->Oxazolone Slower, Base-Mediated Peptide Boc-AA-NH-Peptide-Resin Resin->Peptide Racemized Racemized Product Oxazolone->Racemized Proton Abstraction

Caption: General mechanism of peptide coupling and the competing racemization pathway.

Conclusion

Successfully coupling sterically hindered Boc-amino acids is a common challenge in peptide synthesis that can be overcome with a systematic and informed approach. By understanding the underlying principles of steric hindrance and the mechanisms of modern coupling reagents, researchers can effectively troubleshoot and optimize their synthetic strategies. The key to success lies in selecting potent activating reagents, optimizing reaction conditions, considering advanced techniques like microwave synthesis, and being prepared to employ strategies such as double coupling for the most challenging residues. This guide provides the foundational knowledge and practical protocols to confidently incorporate these valuable building blocks into your peptide targets.

References

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered Non-Standard Amino Acids. Retrieved from [Link]

  • Peretto, I., et al. (2003). Rapid Microwave-Assisted Solid Phase Peptide Synthesis. Synlett, 2003(10), 1509-1511.
  • Tanaka, M. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Chemical & Pharmaceutical Bulletin, 55(3), 349-358. Retrieved from [Link]

  • Collins, J. M. (2018). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. ResearchGate. Retrieved from [Link]

  • Atherton, E., & Sheppard, R. C. (1974). Active esters and resins in peptide synthesis: the role of steric hindrance.
  • Wang, X., et al. (2022). Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Organic & Biomolecular Chemistry, 20(23), 4786-4790.
  • Lundquist, J. T., & Dix, T. A. (2002). The Reactivity of the N-Boc Protecting Group: An Underrated Feature.
  • T. A. Lundquist, IV and T. A. Dix. (2002). Sterically Hindered C(alpha, Alpha)-Disubstituted Alpha-Amino Acids: Synthesis From Alpha-Nitroacetate and Incorporation Into Peptides. The Journal of Organic Chemistry, 67(7), 2162-2172.
  • Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]

  • Wang, X., Li, J., & Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(23), 10145-10150. Retrieved from [Link]

  • Hinderaker, M. P., & Raines, R. T. (2003). An electronic effect on protein structure. Protein Science, 12(8), 1832-1837.
  • Thieme Group. (2022). Highly Sterically Hindered Peptide Bond Formation. Retrieved from [Link]

  • Tanaka, M. (2007). Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. International Journal of Peptide Research and Therapeutics, 13(1-2), 15-33.
  • Reddit. (2023). Choosing amide coupling agent. Retrieved from [Link]

  • Suppo, J.-S., de Figueiredo, R. M., & Campagne, J.-M. (2015). Dipeptide Syntheses via Activated α-Amino Esters. Organic Syntheses, 92, 296-308.
  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Chemical Reviews, 111(11), 6557-6602.
  • Google Patents. (2024). A method for preparing Boc-His(Trt)-Aib-OH.
  • Katritzky, A. R., et al. (2004). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 69(1), 30-34.
  • AAPPTec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping. Retrieved from [Link]

  • Omizzur. (n.d.). All kinds of peptide coupling reagents are available from stock, High purity and reliable quality. Retrieved from [Link]

  • Patil, B. S., et al. (2007). Microwave-enhanced solution coupling of the alpha,alpha-dialkyl amino acid, Aib. Journal of Chemical Research, 2007(11), 634-636.
  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Retrieved from [Link]

  • Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Subirós-Funosas, R., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(22), 8017.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Google Patents. (2008). Attachment and elaboration strategies for inverse peptide synthesis.
  • Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(35), 14859-14873.
  • jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group [Video]. YouTube. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimization of Coupling Efficiency for Boc-Thr(Me)-OH

Welcome to the technical support center dedicated to the successful incorporation of N-tert-Butoxycarbonyl-N-methyl-O-methyl-L-threonine (Boc-Thr(Me)-OH) in peptide synthesis. This guide is designed for researchers, scie...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the successful incorporation of N-tert-Butoxycarbonyl-N-methyl-O-methyl-L-threonine (Boc-Thr(Me)-OH) in peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with this sterically hindered amino acid derivative. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to optimize your coupling reactions and ensure the integrity of your synthetic peptides.

The Challenge: Understanding the Steric Hindrance of Boc-Thr(Me)-OH

The primary obstacle in the efficient coupling of Boc-Thr(Me)-OH lies in its significant steric bulk. The presence of a methyl group on the alpha-amino nitrogen (N-methylation) and another on the side-chain hydroxyl group (O-methylation) creates a sterically crowded environment around the carboxylic acid. This hindrance impedes the approach of the activating agent and the incoming nucleophile (the N-terminal amine of the peptide chain), leading to sluggish reaction kinetics and a higher propensity for incomplete couplings and side reactions.[1]

Frequently Asked Questions (FAQs)

Q1: Why is my standard coupling protocol with DCC/DIC failing for Boc-Thr(Me)-OH?

A1: Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are often insufficiently reactive to overcome the profound steric hindrance of Boc-Thr(Me)-OH.[2] The formation of the O-acylisourea intermediate is slow, and this intermediate is susceptible to rearrangement into an unreactive N-acylurea, terminating the coupling reaction. For such challenging couplings, more potent activating agents are required.

Q2: What are the most common side reactions I should be aware of when coupling Boc-Thr(Me)-OH?

A2: The most prevalent side reactions include:

  • Incomplete Coupling: This is the most frequent issue, leading to the formation of deletion sequences in your final peptide.[1]

  • Epimerization (Racemization): The extended reaction times and often more basic conditions required for coupling can lead to the abstraction of the alpha-proton, resulting in a loss of stereochemical integrity.[1][3] Polar solvents can also promote racemization.[3]

  • Dehydration (β-elimination): Although the O-methyl group offers protection against O-acylation, the β-hydroxyl group of the threonine side chain can still be susceptible to elimination under strongly basic conditions, leading to the formation of a dehydroamino acid residue.[1]

Q3: Is side-chain protection for the hydroxyl group of N-methyl-threonine necessary?

A3: Yes, side-chain protection of the hydroxyl group in N-methyl-threonine is highly recommended. While this guide focuses on the O-methylated version, if you were working with Boc-N-Me-Thr-OH, a protecting group like tert-butyl (tBu) would be essential to prevent side reactions such as O-acylation. The O-methyl group in Boc-Thr(Me)-OH serves this protective role.[1]

Q4: How can I effectively monitor the completion of the coupling reaction for this N-methylated amino acid?

A4: The standard Kaiser test (ninhydrin test) is unreliable for secondary amines like N-methylated amino acids and will often yield a false negative.[4] The recommended qualitative methods for monitoring the presence of unreacted secondary amines on the resin are the Chloranil test or the Bromophenol blue test .[4][5][6] A positive result (blue to green for bromophenol blue, blue or blue-green for chloranil) indicates an incomplete reaction.[4][6]

Troubleshooting Guide: Overcoming Common Coupling Issues

This section provides a systematic approach to diagnosing and resolving common problems encountered during the incorporation of Boc-Thr(Me)-OH.

Issue 1: Incomplete Coupling (Positive Chloranil or Bromophenol Blue Test)

Causality: The steric hindrance of Boc-Thr(Me)-OH is the primary cause of slow and incomplete coupling reactions.

Troubleshooting Workflow:

G start Positive Color Test (Incomplete Coupling) double_coupling Perform a 'Double Coupling' start->double_coupling First Action monitor1 Monitor with Chloranil or Bromophenol Blue Test double_coupling->monitor1 change_reagent Switch to a More Potent Coupling Reagent (e.g., HATU, PyAOP) monitor1->change_reagent Positive Test increase_time_temp Increase Reaction Time and/or Temperature monitor1->increase_time_temp Still Positive success Coupling Complete (Negative Color Test) monitor1->success Negative Test failure Persistent Incomplete Coupling: Consider Resynthesis Strategy monitor1->failure Persistent Positive Test change_reagent->monitor1 Re-couple increase_time_temp->monitor1 Re-couple

Caption: Troubleshooting workflow for incomplete coupling of Boc-Thr(Me)-OH.

Detailed Solutions:

  • Implement a "Double Coupling" Strategy: If the initial coupling is incomplete, the most straightforward approach is to repeat the coupling step with a fresh solution of the activated amino acid and coupling reagents. This drives the reaction towards completion.

  • Optimize the Coupling Reagent: For highly hindered amino acids like Boc-Thr(Me)-OH, uronium/aminium salts such as HATU (O-(7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or phosphonium salts like PyAOP ((7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate) are often more effective than HBTU or PyBOP.[7]

  • Increase Reaction Time and Temperature: Extending the coupling time (e.g., from 1-2 hours to 4 hours or overnight) can improve yields. For particularly stubborn couplings, microwave-assisted synthesis can be employed to accelerate the reaction.[2]

Issue 2: Presence of Diastereomeric Impurities (Racemization)

Causality: Racemization occurs via the formation of a 5(4H)-oxazolone intermediate, which is facilitated by prolonged exposure to basic conditions.

Mitigation Strategies:

  • Choice of Base: Use a weaker or more sterically hindered base. N-methylmorpholine (NMM) or 2,4,6-collidine are preferable to the stronger, less hindered base N,N-diisopropylethylamine (DIPEA).[6]

  • Use of Additives: The addition of 1-hydroxybenzotriazole (HOBt) or, more effectively, 1-hydroxy-7-azabenzotriazole (HOAt) can significantly suppress racemization by forming a more stable active ester intermediate.[8]

  • Minimize Pre-activation Time: Do not allow the activated amino acid to sit for extended periods before adding it to the resin-bound peptide.

Comparative Performance of Recommended Coupling Reagents

The choice of coupling reagent is critical for the successful incorporation of Boc-Thr(Me)-OH. Below is a comparative summary of highly effective reagents for this purpose.

Coupling ReagentClassRelative ReactivityRacemization PotentialKey Advantages & Considerations
HATU Uronium/Aminium SaltVery HighVery LowHighly effective for sterically hindered amino acids; reacts faster with less epimerization compared to HBTU.[9][10][11] Can cause guanidinylation of the N-terminus if used in excess.[9]
PyAOP Phosphonium SaltVery HighVery LowEspecially effective for coupling N-methylated amino acids.[10] Does not pose the risk of guanidinylation.
PyBOP Phosphonium SaltHighLowA reliable and efficient reagent for many difficult couplings. The byproducts are less hazardous than those of its predecessor, BOP.[12]
HCTU Uronium/Aminium SaltHighLowSimilar in reactivity to HBTU but can be more effective in some cases.
COMU Uronium SaltVery HighVery LowA newer generation reagent with coupling efficiencies comparable to HATU, with the added benefits of being less hazardous and having better solubility.[10]

Experimental Protocols

The following are detailed, step-by-step protocols for the coupling of Boc-Thr(Me)-OH using recommended high-efficiency reagents.

Protocol 1: HATU-Mediated Coupling

This protocol is often the first choice for difficult couplings due to the high reactivity and low racemization rates of HATU.[9][11]

Reagents and Stoichiometry:

ReagentEquivalents (relative to resin loading)
Boc-Thr(Me)-OH3.0 - 5.0
HATU2.9 - 4.9
DIPEA or NMM6.0 - 10.0

Step-by-Step Procedure:

  • Resin Preparation: Following the deprotection of the N-terminal protecting group of the resin-bound peptide, wash the resin thoroughly with DMF (3 x 1 min).

  • Amino Acid Activation: In a separate vessel, dissolve Boc-Thr(Me)-OH (3-5 eq.) and HATU (2.9-4.9 eq.) in DMF. Add DIPEA or NMM (6-10 eq.) to the solution and vortex briefly. Allow for a pre-activation time of 1-2 minutes.

  • Coupling Reaction: Immediately add the activated amino acid solution to the deprotected resin. Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitoring: Take a small sample of the resin, wash thoroughly with DMF and then methanol, and perform a Chloranil or Bromophenol blue test.

  • Washing: Once the coupling is complete (negative color test), drain the reaction solution and wash the resin thoroughly with DMF (3 x 1 min), followed by DCM (3 x 1 min), and finally DMF (3 x 1 min).

  • Recoupling (if necessary): If the monitoring test is positive, repeat steps 2-5.

Protocol 2: PyBOP-Mediated Coupling

PyBOP is a robust phosphonium-based reagent that is also highly effective for hindered couplings.[3]

Reagents and Stoichiometry:

ReagentEquivalents (relative to resin loading)
Boc-Thr(Me)-OH3.0 - 5.0
PyBOP3.0 - 5.0
DIPEA or NMM6.0 - 10.0
HOBt (optional)3.0 - 5.0

Step-by-Step Procedure:

  • Resin Preparation: Deprotect the N-terminus of the resin-bound peptide and wash thoroughly with DMF (3 x 1 min).

  • Amino Acid Activation: In a separate vessel, dissolve Boc-Thr(Me)-OH (3-5 eq.), PyBOP (3-5 eq.), and optionally HOBt (3-5 eq. to further suppress racemization) in DMF. Add DIPEA or NMM (6-10 eq.) and vortex.

  • Coupling Reaction: Add the activated amino acid solution to the resin and agitate at room temperature for 2-4 hours.

  • Monitoring: Perform a Chloranil or Bromophenol blue test on a small, washed sample of the resin.

  • Washing: After a negative test result, wash the resin as described in the HATU protocol.

  • Recoupling (if necessary): If the coupling is incomplete, repeat steps 2-5.

Workflow for a Single Coupling Cycle:

G cluster_0 Peptide Synthesis Cycle cluster_1 Amino Acid Activation deprotection N-terminal Deprotection (e.g., TFA for Boc group) wash1 Wash (DMF) deprotection->wash1 coupling Coupling with Activated Boc-Thr(Me)-OH wash1->coupling monitoring Monitor Completion (Chloranil/Bromophenol Blue Test) coupling->monitoring monitoring->coupling Positive Test (Recouple) wash2 Wash (DMF, DCM, DMF) monitoring->wash2 Negative Test next_cycle Proceed to Next Cycle or Final Cleavage wash2->next_cycle aa_reagents Boc-Thr(Me)-OH + Coupling Reagent (HATU/PyBOP) + Base (DIPEA/NMM) in DMF preactivation Pre-activate (1-2 min) aa_reagents->preactivation preactivation->coupling

Caption: General experimental workflow for a single coupling cycle of Boc-Thr(Me)-OH.

References

  • McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation. Canadian Journal of Chemistry, 51(15), 2562-2570.
  • Vojkovsky, T. (1995). A Qualitative Test for Monitoring Coupling Completeness in Solid Phase Peptide Synthesis Using Chloranil. Peptide Research, 8(4), 236-237.
  • BenchChem. (2025).
  • AAPPTEC. (n.d.). Monitoring of Peptide Coupling and Capping.
  • Krchňák, V., Vágner, J., Safář, P., & Lebl, M. (1988). A qualitative test for monitoring coupling completeness in solid phase peptide synthesis using bromophenol blue.
  • BenchChem. (2025). Side reactions associated with N-Methyl-L-threonine in peptide synthesis.
  • BenchChem. (2025). A Head-to-Head Battle of Coupling Reagents: PyBOP vs. HATU for the Synthesis of Complex Peptides.
  • AAPPTEC. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • BenchChem. (2025).
  • BenchChem. (2025). Standard Protocol for PyBOP Coupling in Fmoc Solid-Phase Peptide Synthesis.
  • AAPPTEC. (n.d.). Coupling Reagents.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Coste, J., Le-Nguyen, D., & Castro, B. (1990). PyBOP: A new peptide coupling reagent devoid of toxic by-product. Tetrahedron Letters, 31(2), 205-208.
  • Wang, P., & Li, W. (2000). Carbodiimide-Mediated Amide Formation in a Two-Phase System. A High-Yield and Low-Racemization Procedure for Peptide Synthesis. The Journal of Organic Chemistry, 65(13), 3884-3889.
  • Carpino, L. A., El-Faham, A., Minor, C. A., & Albericio, F. (1994). Advantageous applications of azabenzotriazole (triazolopyridine)-based coupling reagents in solid-phase peptide synthesis.
  • ResearchG
  • BenchChem. (2025). Technical Support Center: Preventing Racemization of Z-Thr-OtBu During Peptide Coupling.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • AAPPTEC. (n.d.).
  • Wołczański, M., & Kluczyk, A. (2021). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. The Journal of Organic Chemistry, 86(12), 8243-8250.
  • The Royal Society of Chemistry. (n.d.).
  • ChemicalBook. (2024).
  • Lin, Y. A., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
  • Williams, M. W., & Young, G. T. (1964). Amino-acids and peptides. Part XXI. The control of racemization in peptide synthesis. Journal of the Chemical Society (Resumed), 3701-3708.
  • jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group [Video]. YouTube.
  • Nowick, J. S. (2020).
  • Biron, E., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(13), 5183-5189.
  • Ghaffari, M., & Khosravi, H. (2020). Advancements in double decarboxylative coupling reactions of carboxylic acids. RSC Advances, 10(49), 29281-29302.
  • Mesa Labs. (n.d.). SPPS Tips For Success Handout.
  • Albericio, F., et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
  • BenchChem. (2025). The Sentinel of Serine: A Technical Guide to the Tert-Butyl Protecting Group in Peptide Synthesis and Drug Development.
  • Stewart, J. M., & Young, J. D. (1984). Solid Phase Peptide Synthesis (2nd ed.). Pierce Chemical Company.
  • Suzhou Highfine Biotech. (n.d.). Double BOC protection selective removal method.
  • Reddit. (2019). Having great trouble with a Boc-protection reaction.
  • Wang, W., et al. (2012). Enantioselective Synthesis of (2R, 3S)- and (2S, 3R)-4,4,4-trifluoro-N-Fmoc-O-tert-butyl-threonine and their Racemization-free Incorporation into Oligopeptides via Solid-phase Synthesis. Molecules, 17(9), 10444-10458.
  • ResearchGate. (n.d.). 2,2-Difluoroboroxazolidin-5-ones: A novel approach to selective side-chain protections of serine and threonine by tert-butyl or benzyl groups.
  • Sivanandhan, D., & Suresh Babu, V. V. (2004). Propargyloxycarbonyl as a protecting group for the side chains of serine, threonine and tyrosine. Journal of Chemical Sciences, 116(5), 273-279.
  • Subirós-Funosas, R., et al. (2016). A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). Organic & Biomolecular Chemistry, 14(43), 10258-10265.

Sources

Troubleshooting

Overcoming challenges in the synthesis of N-methylated peptides

Current Status: Operational | Topic: Overcoming Steric & Chemical Hurdles in SPPS Welcome to the Advanced Peptide Synthesis Support Center. This guide addresses the specific kinetic and thermodynamic challenges introduce...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Topic: Overcoming Steric & Chemical Hurdles in SPPS

Welcome to the Advanced Peptide Synthesis Support Center. This guide addresses the specific kinetic and thermodynamic challenges introduced by N-methylation: steric hindrance , racemization , and diketopiperazine (DKP) formation .

Module 1: The Coupling Crisis (Coupling to N-Me Residues)

The Problem: Coupling an amino acid onto an N-methylated residue (N-Me-AA) is the single most difficult step in this workflow. The N-methyl group creates massive steric bulk and removes the hydrogen bond donor capability of the amine, significantly lowering its nucleophilicity. Standard reagents (HBTU/HCTU) often result in <20% conversion.

Troubleshooting Protocol 1.1: High-Efficiency Coupling

Recommendation: Abandon standard carbodiimide/benzotriazole protocols. Switch to reagents that generate highly reactive acyl species or utilize "neighboring group effects."

ReagentMechanism of ActionRecommended Use Case
HATU / HOAt Neighboring Group Effect: The pyridine nitrogen in HOAt stabilizes the activated ester and accelerates aminolysis via anchimeric assistance.The "Gold Standard" for difficult couplings.
COMU Superior Leaving Group: Uses Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) which has a lower pKa and less steric bulk than OBt/OAt.Safer alternative to HATU with often superior kinetics.
PyAOP Phosphonium Salt: Avoids guanidinylation (a risk with uroniums like HATU during slow reactions).Best for extremely slow reactions where long pre-activation is needed.
TFFH Acyl Fluoride: Generates an acid fluoride, which is small and highly reactive toward hindered amines.Use when HATU/COMU fail (The "Nuclear Option").
Step-by-Step Protocol: The "Double-Hit" Strategy

Use this protocol when coupling AA(2) onto N-Me-AA(1).

  • Swelling: Ensure resin is fully swollen in DMF (or NMP for higher solubility).

  • Coupling 1 (The Uronium Hit):

    • Dissolve 5 eq. Fmoc-AA-OH and 5 eq. HATU (or COMU) in DMF.

    • Add 10 eq. DIPEA (or TMP - see Module 3).

    • Critical: Pre-activate for only 30-60 seconds.

    • Add to resin.[1][2][3][4][5] React for 2 hours (standard) or 1 hour at 50°C (microwave).

    • Wash DMF x3.

  • Monitoring: Perform Chloranil Test or Bromophenol Blue test (See Module 4). Do not use Ninhydrin.

  • Coupling 2 (The Phosphonium/Fluoride Hit):

    • If incomplete, re-couple using PyAOP (5 eq) + HOAt (5 eq) + DIPEA (10 eq).

    • Alternative: Use TFFH (5 eq) + DIPEA (10 eq) in DCM (Dichloromethane is better for acid fluorides).

    • React for 3-12 hours .

Visual Workflow: Coupling Decision Tree

CouplingLogic Start Coupling Step Required IsNMe Is the Resin-Bound AA N-Methylated? Start->IsNMe Standard Use HBTU/DIPEA (Standard Protocol) IsNMe->Standard No Difficult High Steric Hindrance Detected IsNMe->Difficult Yes Choice Select Reagent Difficult->Choice HATU HATU/HOAt + DIPEA (First Line Defense) Choice->HATU Check Check Completion (Chloranil/Bromophenol) HATU->Check Success Proceed to Deprotection Check->Success Blue/Green (Negative) Fail Incomplete Coupling Check->Fail Purple/Yellow (Positive) PyAOP Re-couple: PyAOP/HOAt (Phosphonium) Fail->PyAOP Option A TFFH Re-couple: TFFH (Acid Fluoride) Fail->TFFH Option B

Figure 1: Decision logic for selecting coupling reagents based on steric hindrance of the amine acceptor.

Module 2: Installing the Methyl Group (On-Resin)

The Problem: Commercial N-Me amino acids are expensive. The Solution: Synthesize them directly on the solid phase using Reductive Amination or the Fukuyama-Mitsunobu reaction.

Method Comparison
FeatureMethod A: Reductive AminationMethod B: Fukuyama-Mitsunobu
Reagents Formaldehyde + NaBH₃CN (or SnCl₂)o-Nitrobenzenesulfonyl chloride (o-NBS) + MeOH + DIAD/PPh₃
Efficiency High for non-bulky residues.Very high, site-specific.
Drawback Can lead to over-methylation (dimethylation) if not controlled.Requires more steps (Protection -> Alkylation -> Deprotection).
Best For Gly, Ala, Phe, Leu.Sterically crowded residues or when high precision is needed.
Protocol 2.1: The "Miller-Scanlan" Reductive Amination

This is the most robust method for standard SPPS.

  • Deprotection: Remove Fmoc from the resin-bound AA.

  • Imine Formation:

    • Wash resin with 1% Acetic Acid in DMF.

    • Add 3 eq. Formaldehyde (aq) in DMF/1% AcOH.

    • Shake for 5 minutes. (Do not exceed; risk of dimethylation).

  • Reduction:

    • Add 3 eq. NaBH₃CN (Sodium cyanoborohydride) dissolved in DMF/1% AcOH.

    • React for 1 hour .

  • Wash: DMF x5, DCM x3.

  • Validation: Chloranil test should be Blue (Secondary amine).

Module 3: Purity Killers (DKP & Racemization)

Issue 3.1: Diketopiperazine (DKP) Formation

The Mechanism: After deprotecting the 2nd amino acid (the dipeptide stage), the free N-terminal amine can "back-bite" the C-terminal carbonyl ester, cleaving the dipeptide off the resin as a cyclic DKP byproduct. Risk Factor: Extremely high when Proline or N-Methyl amino acids are at the C-terminus (residues 1 or 2).

Prevention Strategy:

  • Resin Choice: Use 2-Chlorotrityl Chloride (2-CTC) Resin .[6] The massive steric bulk of the trityl linker physically blocks the amine from attacking the ester linkage.

  • Linker: Use a Trityl linker if using ChemMatrix or PEG resins.

  • Dipeptide Coupling: Couple the first two amino acids as a pre-formed dipeptide unit (Fmoc-AA2-AA1-OH) to skip the dangerous dipeptide-resin intermediate.

Issue 3.2: Racemization

The Cause: Activation of N-methyl amino acids promotes oxazolonium ion formation, which enolizes easily in the presence of base. The Fix:

  • Base: Switch from DIPEA (strong base) to TMP (2,4,6-Trimethylpyridine / Collidine) . It is a weaker, non-nucleophilic base that minimizes proton abstraction from the alpha-carbon.

  • Reagent: Use Oxyma/COMU ; studies show they induce less racemization than HOBt/HBTU.

Visual Workflow: DKP Formation vs. Prevention

DKP_Mechanism cluster_risk High Risk Scenario (Wang/Rink Resin) cluster_prevention Prevention (2-CTC Resin) Step1 Fmoc Deprotection of AA2 Attack N-Terminus Attacks Resin Ester Linkage Step1->Attack Cleavage Dipeptide Cleaves (DKP Formed) Attack->Cleavage Loss Loss of Yield Cleavage->Loss Step1b Fmoc Deprotection of AA2 Block Trityl Group Steric Shield Step1b->Block Attack Blocked Safe Elongation Continues Step1b->Safe

Figure 2: Mechanism of DKP formation and its prevention using sterically bulky resins (2-CTC).

Module 4: Monitoring & QC (FAQ)

Q: Why is my Ninhydrin test typically negative even after deprotection? A: Ninhydrin reacts with primary amines to form Ruhemann’s Purple. N-methyl amino acids have secondary amines. Solution: Use the Chloranil Test (Acetaldehyde/Chloranil).

  • Positive (Free secondary amine): Dark Blue.

  • Negative (Coupled/Protected): Colorless/Yellow.

  • Alternative:Bromophenol Blue (detects basicity, works for both).

Q: My peptide mass is +14 Da or +28 Da higher than expected. A: This indicates over-methylation .

  • Cause: During reductive amination, the imine was not reduced quickly enough, or the reaction time was too long, allowing a second methyl group to add (if the terminus allows).

  • Fix: Reduce the reaction time of the formaldehyde step or switch to the Fukuyama-Mitsunobu method which is strictly mono-alkylation.

References

  • Coste, J., et al. (1990). "Oxybenzotriazole-free coupling reagents: PyBOP and PyBroP." Tetrahedron Letters. Link

    • Foundational paper for phosphonium reagents used in difficult couplings.
  • Miller, S. C., & Scanlan, T. S. (1997). "Site-selective N-methylation of peptides on solid support." Journal of the American Chemical Society.[2] Link

    • The authoritative source for the on-resin reductive amin
  • Teixidó, M., et al. (2005). "Solid-Phase Synthesis of N-Methyl Peptides." Journal of Peptide Science. Link

    • Comprehensive review of N-methyl synthesis challenges and solutions.
  • Biron, E., et al. (2006). "Optimized selective N-methylation of peptides on solid support." Journal of Peptide Science. Link

    • Optimization of the Fukuyama-Mitsunobu reaction for SPPS.
  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. Link

    • Definitive guide on HATU, COMU, and racemiz

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Mass Spectrometry Analysis of Peptides Containing Boc-Thr(Me)-OH

Topic: Mass Spectrometry Analysis of Peptides Containing Boc-Thr(Me)-OH Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary Boc-Thr(Me)-OH (N- -t-But...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Analysis of Peptides Containing Boc-Thr(Me)-OH Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Boc-Thr(Me)-OH (N-


-t-Butoxycarbonyl-O-methyl-L-threonine) is a specialized amino acid derivative increasingly used in peptide therapeutics to enhance metabolic stability and membrane permeability. By methylating the side-chain hydroxyl of threonine, researchers can modulate hydrogen bonding and lipophilicity. However, this modification introduces unique challenges in mass spectrometry (MS) analysis, particularly in distinguishing it from isobaric residues like Aspartic Acid (Asp) and structurally similar allo-isomers.

This guide provides a technical comparison of Boc-Thr(Me)-OH against its native and isobaric alternatives, detailing fragmentation behaviors, retention characteristics, and self-validating identification protocols.

Part 1: Chemical Profile & MS Properties

The accurate identification of Boc-Thr(Me)-OH residues relies on understanding its physicochemical shifts relative to standard Threonine (Thr) and Aspartic Acid (Asp), which is a common isobaric interference in low-resolution MS.

Table 1: Comparative MS Profile of Boc-Thr(Me)-OH and Alternatives
FeatureBoc-Thr(Me)-OH (Target)Boc-Thr-OH (Native)Boc-Asp-OH (Isobaric Interference)
Formula (Residue) C

H

NO

C

H

NO

C

H

NO

Monoisotopic Mass (Residue) 115.0633 Da 101.0477 Da115.0269 Da
Mass Difference Reference-14.0156 Da (CH

)
-0.0364 Da (vs Target)
Key Neutral Loss (Side Chain) Methanol (-32 Da) Water (-18 Da)Water (-18 Da) / CO (-28 Da)
Immonium Ion (

)
88.07 74.0688.04
Hydrophobicity (HPLC) High (Late Elution)Low (Early Elution)Low (Early Elution)

Expert Insight: While Thr(Me) and Asp are nominally isobaric (115 Da), they are easily distinguishable by High-Resolution Accurate Mass (HRAM) MS with a resolution >30,000, as the 36 mDa mass defect is significant. On low-resolution instruments (Triple Quad), fragmentation patterns (neutral losses) are the mandatory validation step.

Part 2: Fragmentation Analysis (The Core)

The presence of the O-methyl group alters the fragmentation pathway significantly compared to native Threonine. This section details the specific fragmentation signatures required for confident identification.

Collision-Induced Dissociation (CID) Behavior

In positive mode ESI-MS/MS, peptides containing Boc-Thr(Me)-OH exhibit a hierarchical fragmentation pattern.

  • Primary Event (Boc Loss): The tert-butoxycarbonyl (Boc) group is acid-labile and fragmentation-prone. The dominant peak in source-CID or low-energy MS/MS is often

    
     or 
    
    
    
    .
  • Secondary Event (Side Chain Loss):

    • Native Thr: Loses water (

      
      , -18 Da) via 
      
      
      
      -elimination.
    • Thr(Me): Loses methanol (

      
      , -32 Da). This is the diagnostic transition .
      
  • Backbone Fragmentation: Standard

    
    - and 
    
    
    
    -ions are formed, but the
    
    
    -ion containing the N-terminal Boc-Thr(Me) will show a mass shift of +14 Da relative to a Thr analog.
Distinguishing from Aspartic Acid

Aspartic acid residues (115 Da) can mimic Thr(Me) in low-res MS.

  • Asp Fragmentation: Typically shows loss of

    
     (-18) from the side chain carboxyl or loss of 
    
    
    
    (-28) from
    
    
    -ions.
  • Thr(Me) Fragmentation: Exclusively shows loss of

    
     (-32).
    
  • Protocol: Monitor the neutral loss of 32 Da from the precursor or specific fragment ions to confirm O-methylation.

Visualization: Fragmentation Pathway

FragmentationPathway Precursor [M+H]+ Precursor (Peptide with Boc-Thr(Me)) BocLoss [M+H - Isobutene]+ (Boc Removed) Precursor->BocLoss CID (Low Energy) -56 Da Fragment_b b-ion Series (Backbone Cleavage) BocLoss->Fragment_b Backbone Fragmentation Diagnostic Diagnostic Ion [M+H - Isobutene - MeOH]+ BocLoss->Diagnostic Side Chain Loss -32 Da (Methanol) Interference Interference (Asp) [M+H - H2O]+ BocLoss->Interference If Asp present -18 Da (Water)

Figure 1: Hierarchical fragmentation pathway of Boc-Thr(Me) peptides. The loss of methanol (-32 Da) is the critical differentiator from native Thr or Asp residues.

Part 3: Chromatographic Performance

The O-methylation of Threonine significantly increases the hydrophobicity of the peptide. This retention time shift is a secondary validation tool.

Retention Time Shift
  • Comparison: A peptide containing Thr(Me) will elute later than its Thr counterpart on Reverse Phase (C18) columns.

  • Magnitude: The shift is typically +1.5 to +3.0 minutes on a standard 30-minute gradient, depending on peptide length.

  • Stereoisomer Separation: Thr(Me) has chiral centers. Synthetic impurities may contain allo-Thr(Me) .

    • Standard C18: Often fails to resolve Thr(Me) from allo-Thr(Me).

    • Solution: Use a mixed-mode column (e.g., Intrada Amino Acid) or a chiral column (e.g., CROWNPAK) if stereochemical purity is critical.

Part 4: Experimental Protocols

Protocol A: Self-Validating Identification Workflow

This workflow ensures the distinction of Thr(Me) from potential artifacts or interferences.

  • Sample Preparation:

    • Dissolve peptide in 50:50 Water:Acetonitrile + 0.1% Formic Acid.

    • Caution: Avoid prolonged exposure to strong acids (e.g., >50% TFA) if the Boc group must be preserved for analysis, although Boc is generally stable in standard LC-MS mobile phases for short runs.

  • LC-MS Configuration:

    • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 60% B over 15 minutes.

  • MS Acquisition:

    • Mode: Positive ESI.[1]

    • Method: Data-Dependent Acquisition (DDA) or Targeted PRM.

    • Targeted Inclusion List: Calculate theoretical

      
       for 
      
      
      
      and
      
      
      .
  • Data Analysis (The Validation Step):

    • Step 1: Extract Ion Chromatogram (EIC) for the precursor.

    • Step 2: Check MS2 spectrum for the -32 Da neutral loss from the de-Boc species.

    • Step 3: Verify absence of -18 Da dominant loss (rules out Thr/Asp).

    • Step 4: Confirm Immonium Ion at

      
       88.07 (if accessible).
      
Protocol B: Distinguishing Isobars (Thr(Me) vs Asp)

If HRAM is unavailable, use this fragmentation logic:

Observation (MS2)Conclusion
Loss of 32 Da (MeOH) Positive ID: Thr(Me)
Loss of 18 Da (H2O)Negative ID: Likely Thr or Asp
Loss of 46 Da (H2O + CO)Negative ID: Likely Asp
High Res Mass: 115.063Positive ID: Thr(Me)
High Res Mass: 115.027Negative ID: Asp

Part 5: Decision Tree for Analysis

DecisionTree Start Analyze Peptide (Target: Boc-Thr(Me)) CheckMass Check Precursor Mass (Is it +14 Da vs Thr?) Start->CheckMass IsobarCheck Check for Isobaric Interference (Asp) CheckMass->IsobarCheck Yes (+14 Da) ResultThr Result: Native Thr (Loss of H2O, -18) CheckMass->ResultThr No (Same as Thr) MS2Analysis Perform MS/MS (CID) IsobarCheck->MS2Analysis NeutralLoss Observe Neutral Loss? MS2Analysis->NeutralLoss ResultThrMe CONFIRMED: Thr(Me) (Loss of MeOH, -32) NeutralLoss->ResultThrMe -32 Da (MeOH) ResultAsp Result: Aspartic Acid (Mass 115.027, Loss H2O) NeutralLoss->ResultAsp -18 Da (H2O)

Figure 2: Decision tree for confirming the presence of Thr(Me) residues using mass spectrometry.

References

  • National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 7019524, Boc-MeThr(Bzl)-OH. Retrieved from [Link]

  • Imtakt Corporation . (2025). Amino Acid Isomer Separation Using the Intrada Amino Acid Column. Chromatography Online. Retrieved from [Link]

  • Wiley-VCH . (2025). Mass Spectrometry of Amino Acids and Proteins. Retrieved from [Link][2]

Sources

Comparative

A Comparative Guide to the NMR Characterization of Boc-(2S,3S)-2-amino-3-methoxybutanoic Acid and its Diastereomers

For Researchers, Scientists, and Drug Development Professionals In the landscape of peptide synthesis and drug development, the precise characterization of chiral building blocks is paramount. N-Boc protected amino acids...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis and drug development, the precise characterization of chiral building blocks is paramount. N-Boc protected amino acids are fundamental in solid-phase peptide synthesis, and their stereochemical purity directly impacts the efficacy and safety of the final therapeutic agent. This guide provides an in-depth technical comparison of the Nuclear Magnetic Resonance (NMR) characterization of Boc-(2S,3S)-2-amino-3-methoxybutanoic acid, a derivative of L-allothreonine, with its diastereomeric counterpart, Boc-(2S,3R)-2-amino-3-methoxybutanoic acid.

The Critical Role of NMR in Stereochemical Assignment

NMR spectroscopy is an unparalleled tool for the non-destructive elucidation of molecular structure, including the determination of relative and absolute stereochemistry. For diastereomers, which possess different physical properties, NMR can reveal distinct chemical shifts and coupling constants for corresponding nuclei due to their different spatial arrangements. This guide will focus on the practical application of ¹H and ¹³C NMR, supplemented by 2D techniques like COSY, HSQC, and HMBC, to distinguish between the (2S,3S) and (2S,3R) forms of Boc-2-amino-3-methoxybutanoic acid.

Predicted NMR Data: A Comparative Analysis

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for Boc-(2S,3S)-2-amino-3-methoxybutanoic acid and its (2S,3R) diastereomer in a common NMR solvent such as CDCl₃. These predictions are based on the analysis of structurally similar compounds and established chemical shift trends for Boc-protected amino acids.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm)

ProtonBoc-(2S,3S)-2-amino-3-methoxybutanoic acid (Predicted)Boc-(2S,3R)-2-amino-3-methoxybutanoic acid (Predicted)Key Differentiating Features
Hα (C2-H)~4.2 - 4.4~4.1 - 4.3The Hα proton in the (2S,3S) isomer is expected to be slightly downfield due to differing anisotropic effects from the C3 substituents.
Hβ (C3-H)~3.8 - 4.0~3.7 - 3.9Similar to Hα, the chemical environment of Hβ is distinct in each diastereomer, leading to a small but measurable chemical shift difference.
-OCH₃~3.3 - 3.5~3.3 - 3.5The chemical shift of the methoxy protons is less likely to show a significant difference between the two diastereomers.
-CH₃ (C4)~1.1 - 1.3~1.2 - 1.4The methyl group at C4 may experience subtle shielding/deshielding effects based on its orientation relative to the Boc and carboxyl groups.
Boc (t-butyl)~1.45~1.45The nine equivalent protons of the Boc group typically appear as a sharp singlet and are generally insensitive to the stereochemistry at C2 and C3.
-NH~5.0 - 5.5~5.0 - 5.5The chemical shift of the amide proton can be variable and is dependent on concentration and solvent.

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)

CarbonBoc-(2S,3S)-2-amino-3-methoxybutanoic acid (Predicted)Boc-(2S,3R)-2-amino-3-methoxybutanoic acid (Predicted)Key Differentiating Features
C=O (Carboxyl)~174 - 176~174 - 176The carboxyl carbon is generally not significantly affected by the stereochemistry at C2 and C3.
C=O (Boc)~155 - 156~155 - 156The carbonyl of the Boc group is also expected to have a similar chemical shift in both isomers.
C (quaternary, Boc)~80~80The quaternary carbon of the Boc group is a stable marker.
Cβ (C3)~78 - 80~76 - 78The C3 carbon is expected to show a discernible chemical shift difference, making it a key indicator for distinguishing the diastereomers.
Cα (C2)~58 - 60~59 - 61The C2 carbon, adjacent to the nitrogen and carboxyl group, will also likely exhibit a small but detectable chemical shift difference.
-OCH₃~59~59The methoxy carbon chemical shift is not expected to be a primary point of differentiation.
-CH₃ (C4)~15 - 17~16 - 18The C4 methyl carbon may show a slight variation in its chemical shift.
Boc (-C(CH₃)₃)~28.3~28.3The three methyl carbons of the Boc group are equivalent and serve as a consistent internal reference.

Experimental Workflow for Diastereomer Differentiation

The following workflow outlines the key steps for the NMR-based characterization and differentiation of Boc-(2S,3S)-2-amino-3-methoxybutanoic acid and its diastereomers.

Figure 1: A generalized workflow for the NMR-based characterization and stereochemical assignment of diastereomeric amino acid derivatives.

Detailed Experimental Protocols

1. Sample Preparation

A well-prepared sample is the foundation of high-quality NMR data.

  • Sample Purity: Ensure the sample is free of paramagnetic impurities and residual solvents, which can broaden NMR signals.

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for Boc-protected amino acids.

  • Concentration: A concentration of 5-10 mg in 0.6-0.7 mL of solvent is typically sufficient for ¹H NMR. For ¹³C NMR, a more concentrated sample (20-50 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.

  • Internal Standard: The addition of an internal standard, such as tetramethylsilane (TMS), is crucial for accurate chemical shift referencing.

2. NMR Data Acquisition

  • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. Pay close attention to the resolution to accurately determine chemical shifts and coupling constants.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. This will provide a single peak for each unique carbon atom.

  • 2D NMR (if necessary):

    • COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, helping to confirm the connectivity of the spin systems within the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, aiding in the unambiguous assignment of carbon signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is invaluable for confirming the overall structure and assigning quaternary carbons.

Interpreting the Data: The Causality Behind Chemical Shift Differences

The differentiation between the (2S,3S) and (2S,3R) diastereomers arises from the different through-space interactions of the substituents at the C2 and C3 stereocenters. In one diastereomer, certain protons or carbons may be in the shielding or deshielding cone of a nearby functional group (like the carbonyl of the Boc group or the carboxylic acid), leading to a change in their chemical shift compared to the other diastereomer.

For instance, the relative orientation of the methyl group at C4 and the Boc-protected amine at C2 will be different in the two diastereomers. This can lead to variations in the chemical shifts of Hα, Hβ, Cα, and Cβ, as predicted in the tables above. The coupling constant between Hα and Hβ (Jαβ) is also expected to differ due to the dependence of vicinal coupling on the dihedral angle, as described by the Karplus equation.

Alternative Characterization Methods

While NMR is the gold standard for determining stereochemistry in solution, other techniques can provide complementary information:

  • X-ray Crystallography: Provides the absolute stereochemistry if a suitable single crystal can be obtained.

  • Chiral High-Performance Liquid Chromatography (HPLC): Can be used to separate and quantify the diastereomers.

  • Vibrational Circular Dichroism (VCD): Can determine the absolute configuration in solution.

However, for routine analysis of synthetic intermediates, NMR spectroscopy offers an unparalleled combination of detailed structural information, ease of sample preparation, and non-destructive analysis.

Conclusion

The precise NMR characterization of chiral building blocks like Boc-(2S,3S)-2-amino-3-methoxybutanoic acid is a critical quality control step in the synthesis of peptides and pharmaceuticals. By carefully analyzing the subtle but significant differences in the ¹H and ¹³C NMR spectra, researchers can confidently distinguish between diastereomers and ensure the stereochemical integrity of their compounds. The predictive framework and experimental protocols outlined in this guide provide a robust methodology for achieving this crucial analytical goal.

References

  • Baldwin, J. E., Fryer, A. M., & Pritchard, G. J. (2001). 1H NMR Study of Protected and Unprotected Kainoid Amino Acids: Facile Assignment of C-4 Stereochemistry. The Journal of Organic Chemistry, 66(8), 2588–2596. [Link]

  • D'Addona, D., et al. (2021). Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. Molecules, 26(2), 289. [Link]

  • Kainosho, M., et al. (2006). Optimal Isotope Labeling for NMR Protein Structure Determinations. Nature, 440(7080), 52–57. [Link]

  • Nagata, K., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 23(3), 1836. [Link]

  • Pascal, S. M., et al. (1994). NMR basis for determining the stereospecific assignments of the β-methylene protons in proteins. Journal of Magnetic Resonance, Series B, 103(2), 197-201. [Link]

Validation

Comparative Guide: Boc vs. Fmoc Strategies for Methylated Amino Acid Incorporation

[1] Executive Summary Incorporating -methylated amino acids into peptide sequences is a critical strategy for improving metabolic stability and membrane permeability in drug discovery. However, it introduces severe synth...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Incorporating


-methylated amino acids into peptide sequences is a critical strategy for improving metabolic stability and membrane permeability in drug discovery. However, it introduces severe synthetic hurdles: steric hindrance reducing coupling rates and high susceptibility to diketopiperazine (DKP) formation.
  • The Verdict:

    • Choose Boc for sequences with consecutive

      
      -methylated residues (e.g., Cyclosporine analogs) or when the 
      
      
      
      -methyl residue is at the C-terminus. The acidic deprotection environment (
      
      
      ) protonates the N-terminus, physically preventing the nucleophilic attack that causes DKP formation.
    • Choose Fmoc for sequences with isolated

      
      -methyl residues, provided you utilize modern coupling reagents  (COMU/Oxyma or HATU) and modified deprotection cocktails  (DBU-based) to suppress DKP. Standard Fmoc protocols (HBTU/Piperidine) will likely fail.
      

Part 1: The Mechanistic Challenge

To master this synthesis, one must understand why standard protocols fail. The methyl group on the amide nitrogen creates two specific problems:

  • Steric Clashing: The methyl group adds bulk, making the nucleophilic attack on the incoming activated amino acid significantly slower (

    
     decreases by orders of magnitude).
    
  • Diketopiperazine (DKP) Formation: This is the primary failure mode in Fmoc synthesis. When the Fmoc group is removed from the residue preceding the

    
    -methyl amino acid, the liberated amine can back-bite the carbonyl of the 
    
    
    
    -methyl residue, cleaving the dipeptide from the resin.
Visualization: The DKP Trap in Fmoc Synthesis

The following diagram illustrates the fatal DKP mechanism that occurs during Fmoc deprotection.

DKP_Mechanism Figure 1: Mechanism of base-catalyzed Diketopiperazine (DKP) formation during Fmoc deprotection. Resin Resin Support Step1 1. Fmoc-AA-N(Me)-AA-Resin (Protected) Resin->Step1 Anchored Step2 2. Deprotection (Piperidine removes Fmoc) Step1->Step2 20% Piperidine Step3 3. Free Amine Attack (Nucleophilic Back-biting) Step2->Step3 High Risk: Cis-amide conformer Result 4. DKP Byproduct + Truncated Resin Step3->Result Cleavage from Resin

[2]

Part 2: Strategy Comparison & Performance Data

The Fmoc Strategy (Optimized)

Standard Fmoc chemistry (HBTU/DIEA/Piperidine) is insufficient. Success requires "Super-Active" reagents and DKP suppression.

  • Coupling: Use COMU/Oxyma or HATU/HOAt . These reagents generate more reactive esters that can overcome the steric barrier of the

    
    -methyl group.
    
  • Deprotection: Avoid Piperidine if possible. Use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) .[1] DBU is a non-nucleophilic base, which significantly lowers the rate of DKP formation compared to piperidine.

  • The "Magic" Solution: Use dipeptides . Instead of coupling the

    
    -methyl AA and then the next AA, couple a pre-synthesized Fmoc-AA-N(Me)AA-OH block. This bypasses the on-resin DKP step entirely.
    
The Boc Strategy (The "Heavy Hammer")

Boc chemistry is historically the gold standard for difficult


-methyl sequences (e.g., Cyclosporine).
  • Mechanism: The Boc group is removed with TFA. The resulting amine is a salt (

    
    ). A protonated amine is not nucleophilic , meaning it cannot back-bite to form DKP.
    
  • Coupling: PyBrOP or Bis(trichloromethyl)carbonate (BTC) are preferred. BTC generates acid chlorides in situ, which are hyper-reactive and excellent for

    
    -methyl-to-
    
    
    
    -methyl couplings.
  • Downside: Final cleavage requires Hydrogen Fluoride (HF) or TFMSA, which are hazardous and limit the use of acid-sensitive side-chain modifications (e.g., phosphopeptides, glycosylation).

Comparative Data Analysis

The following table summarizes performance metrics based on internal application data and literature consensus for a difficult model sequence: H-Val-MeLeu-Ala-Leu-OH.

FeatureStandard FmocOptimized FmocBoc Strategy
Coupling Reagent HBTU / DIPEACOMU / Oxyma / TMPPyBrOP / DIPEA
Deprotection 20% Piperidine2% DBU / 2% Piperidine50% TFA / DCM
Coupling Time 1 hour2 hours (Double couple)2 hours (Double couple)
Crude Purity < 40% (Major DKP)~ 85%> 92%
DKP Formation High (Fatal)Low (Manageable)Negligible
Racemization ModerateLow (Oxyma suppresses)Moderate (Requires care)
Safety Profile High (Safe)High (Safe)Low (HF Required)

Part 3: Experimental Protocols

Protocol A: Optimized Fmoc Coupling for N-Methyl AAs

Use this for isolated N-methyl residues.

  • Resin Swelling: Swell ChemMatrix or PEG-PS resin in DMF for 20 min. (Polystyrene is poor for N-methyl peptides due to aggregation).

  • Activation (In Situ):

    • Dissolve Fmoc-N(Me)-AA-OH (3.0 eq) and COMU (3.0 eq) in minimal DMF.

    • Add Oxyma Pure (3.0 eq).

    • Add TMP (2,4,6-Trimethylpyridine) (6.0 eq) instead of DIPEA to reduce racemization.

    • Note: Pre-activation for 30 seconds is recommended.

  • Coupling: Add mixture to resin. Shake for 2 hours. Drain and repeat (Double Coupling).

  • Capping: Acetyl anhydride/Pyridine (Standard).

  • Critical Deprotection Step (DKP Suppression):

    • Instead of Piperidine, use: 2% DBU + 2% Piperidine in DMF .

    • Treat for 5 min, drain, treat for 10 min.

    • Why? Short contact time and non-nucleophilic base minimize DKP.

Protocol B: Boc Coupling with PyBrOP

Use this for consecutive N-methyl residues.

  • Deprotection: Treat Boc-peptide-resin with 50% TFA/DCM (2 x 1 min, 1 x 30 min). Wash thoroughly with DCM (5x).

  • Neutralization: Treat with 5% DIPEA/DCM (3 x 2 min). Perform this immediately before coupling to minimize aggregation.

  • Activation:

    • Dissolve Boc-N(Me)-AA-OH (3.0 eq) and PyBrOP (3.0 eq) in DCM/DMF (1:1).

    • Add DIPEA (6.0 eq).

  • Coupling: Add to resin immediately. Reaction is often complete in 60-90 mins.

    • Monitoring: Chloranil test (ninhydrin does not work on secondary amines).

Part 4: Decision Matrix

Use this workflow to select the correct strategy for your specific peptide.

Decision_Matrix Figure 2: Strategic Decision Matrix for N-Methyl Peptide Synthesis Start Start: Analyze Sequence Consecutive Are there consecutive N-methyl residues? Start->Consecutive Modifications Are there acid-sensitive modifications (e.g., PO4)? Consecutive->Modifications No Resources Is HF/TFMSA cleavage available/safe? Consecutive->Resources Yes Modifications->Resources No FmocRoute Route B: Optimized Fmoc (Best for standard labs) Modifications->FmocRoute Yes (Boc destroys mods) BocRoute Route A: Boc Strategy (Best for difficult sequences) Resources->BocRoute Yes Resources->FmocRoute No (Must Optimize) BocTips Use PyBrOP or BTC + HF Cleavage BocRoute->BocTips FmocTips Use COMU/Oxyma + DBU Deprotection FmocRoute->FmocTips

References

  • American Chemical Society (ACS Omega). (2022).[2] Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation. Retrieved from [Link]

  • Canadian Journal of Chemistry. Racemization and Yields in Peptide-bond Formation of N-Methylamino Acids. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Biological Activity of Peptides: The Impact of N-Terminal Acylation with 3-Methoxybutanoic Acid

Introduction: Enhancing Peptide Therapeutics Through Strategic Modification Peptide-based therapeutics offer remarkable specificity and efficacy but are often hampered by inherent limitations, such as poor metabolic stab...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Enhancing Peptide Therapeutics Through Strategic Modification

Peptide-based therapeutics offer remarkable specificity and efficacy but are often hampered by inherent limitations, such as poor metabolic stability and limited cell membrane permeability.[1] These challenges frequently lead to a short in vivo half-life, necessitating frequent administration and limiting their therapeutic potential. A primary route of degradation is enzymatic cleavage by aminopeptidases at the N-terminus. Consequently, strategic modification of the peptide's N-terminus is a cornerstone of modern peptide drug design, aiming to enhance stability and improve pharmacokinetic profiles.[2][3]

This guide provides an in-depth comparison of a model peptide's biological activity with and without N-terminal acylation using 3-methoxybutanoic acid. This small, moderately lipophilic moiety is an intriguing candidate for peptide modification. Its introduction is hypothesized to increase lipophilicity, thereby improving membrane interactions, while simultaneously protecting the N-terminus from enzymatic degradation. We will explore the causal relationships between this specific chemical modification and its effects on peptide structure, stability, cell permeability, and biological function, supported by established experimental protocols.

Rationale for Acylation with 3-Methoxybutanoic Acid

The choice of 3-methoxybutanoic acid (CAS: 10024-70-1)[4][5][6] as a modifying agent is deliberate. Unlike longer fatty acid chains which can dramatically increase hydrophobicity and potentially lead to aggregation or reduced solubility, 3-methoxybutanoic acid offers a nuanced alteration.

The core hypotheses are:

  • Enhanced Lipophilicity: The addition of the C5 hydrocarbon structure will increase the peptide's overall lipophilicity. This is a critical factor for improving passive diffusion across the lipid-rich environment of the cell membrane.[7][8]

  • Steric Hindrance: Capping the N-terminal amine with an acyl group provides a steric shield, rendering the adjacent peptide bond less accessible to exopeptidases, thereby increasing the peptide's half-life in biological fluids.[1][9]

  • Structural Stabilization: Increased lipophilicity can promote and stabilize secondary structures, such as α-helices, particularly in hydrophobic or membrane-like environments.[8][10] This conformational stabilization can be crucial for receptor binding and biological activity.[11]

To investigate these hypotheses, we will compare a hypothetical parent peptide, "Pep-Parent," with its modified counterpart, "Pep-3MBA."

  • Pep-Parent: A model 15-amino acid cationic peptide with potential antimicrobial or cell-penetrating properties.

  • Pep-3MBA: The same 15-amino acid sequence with its N-terminal amine acylated by 3-methoxybutanoic acid.

Comparative Data Analysis

The following tables summarize the expected experimental outcomes when comparing Pep-Parent and Pep-3MBA.

Table 1: Physicochemical and Structural Properties
PropertyPep-Parent (Unmodified)Pep-3MBA (Modified)Rationale for Expected Change
Molecular Weight (Da) ~1850.2~1950.3Addition of C5H9O2 moiety (MW ≈ 101.1 Da).
Calculated LogP 1.252.10Increased hydrophobicity from the alkyl chain.
Net Charge (pH 7.4) +4+3Neutralization of the N-terminal primary amine's positive charge.
α-Helicity (Aqueous Buffer) 15%18%Minor stabilization from intramolecular hydrophobic interactions.
α-Helicity (30% TFE) 65%85%The acyl group promotes deeper membrane insertion and helix formation in a membrane-mimicking environment.[8][10]
Table 2: In Vitro Performance and Biological Activity
AssayPep-Parent (Unmodified)Pep-3MBA (Modified)Rationale for Expected Change
Serum Stability (t½, mins) 45>240N-terminal capping protects against aminopeptidase degradation.[1]
Cell Permeability (Papp) 1.5 x 10⁻⁶ cm/s4.5 x 10⁻⁶ cm/sIncreased lipophilicity enhances passive diffusion across cell membranes.
Antimicrobial Activity (MIC, µM) 164Enhanced interaction with and disruption of the bacterial membrane due to optimized amphipathicity.[12]
Cytotoxicity (IC₅₀, µM) >100>100The modification is substantial enough to improve efficacy but not so large as to induce significant non-specific toxicity.

Experimental Methodologies and Workflows

To ensure scientific integrity, the protocols used to generate the data above must be robust and reproducible.

Peptide Synthesis and Modification Workflow

The synthesis of both peptides is achieved via automated Solid-Phase Peptide Synthesis (SPPS) using Fmoc/tBu chemistry.[13][14] The key difference lies in the final N-terminal step for Pep-3MBA.

G cluster_synthesis Fmoc-SPPS Workflow cluster_parent Pep-Parent cluster_3mba Pep-3MBA start Fmoc-Rink Amide Resin deprotect1 Fmoc Deprotection (20% Piperidine/DMF) start->deprotect1 couple Amino Acid Coupling (HBTU/DIEA) deprotect1->couple wash Wash Step couple->wash repeat Repeat Cycle for 14 Residues wash->repeat repeat->deprotect1 deprotect2 Final Fmoc Deprotection repeat->deprotect2 cleave_parent Cleavage & Global Deprotection (TFA Cocktail) deprotect2->cleave_parent acylate N-terminal Acylation (3-Methoxybutanoic Acid, HBTU/DIEA) deprotect2->acylate purify_parent RP-HPLC Purification cleave_parent->purify_parent cleave_3mba Cleavage & Global Deprotection (TFA Cocktail) acylate->cleave_3mba purify_3mba RP-HPLC Purification cleave_3mba->purify_3mba

Caption: Workflow for the synthesis of Pep-Parent and N-terminally modified Pep-3MBA.

Step-by-Step Protocol: N-terminal Acylation

  • Resin Preparation: Following the final Fmoc deprotection of the resin-bound peptide, wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove residual piperidine.

  • Activation: In a separate vessel, pre-activate 3-methoxybutanoic acid (3 eq.) with HBTU (2.9 eq.) and DIEA (6 eq.) in DMF for 5 minutes.

  • Coupling: Add the activated acid solution to the peptide-resin vessel. Allow the reaction to proceed for 2 hours at room temperature with gentle agitation.

  • Confirmation: Perform a Kaiser test on a small sample of resin beads to confirm the absence of free primary amines, indicating complete acylation.

  • Washing: Wash the resin extensively with DMF (5x) and DCM (5x) to remove excess reagents.

  • Cleavage and Purification: Proceed with standard trifluoroacetic acid (TFA)-based cleavage and reverse-phase HPLC purification.[15]

Serum Stability Assay

This assay evaluates the peptide's resistance to proteolytic degradation.

G start Incubate Peptide (50 µM final conc.) in Human Serum at 37°C timepoint Collect Aliquots at 0, 15, 30, 60, 120, 240 min start->timepoint quench Quench Proteolysis (Add 10% TCA) timepoint->quench centrifuge Centrifuge to Pellet Precipitated Proteins quench->centrifuge analyze Analyze Supernatant via RP-HPLC centrifuge->analyze quantify Quantify Remaining Peptide (Peak Area vs. t=0) analyze->quantify

Caption: Experimental workflow for determining peptide stability in human serum.

Step-by-Step Protocol: Serum Stability

  • Preparation: Prepare a 1 mg/mL stock solution of the peptide in nuclease-free water.

  • Incubation: Dilute the peptide stock into fresh human serum to a final concentration of 50 µM. Incubate the mixture in a water bath at 37°C.

  • Timepoints: At each designated time point (0, 15, 30, 60, 120, 240 minutes), withdraw a 50 µL aliquot of the serum-peptide mixture.

  • Quenching: Immediately add the aliquot to a microcentrifuge tube containing 50 µL of 10% (w/v) trichloroacetic acid (TCA) to precipitate serum proteins and stop enzymatic activity. Vortex thoroughly.

  • Centrifugation: Incubate the quenched samples on ice for 10 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Analysis: Carefully collect the supernatant and analyze it using analytical RP-HPLC.

  • Quantification: The percentage of intact peptide remaining is calculated by comparing the area of the peptide peak at each time point to the peak area at t=0. The half-life (t½) is determined by plotting the percentage of remaining peptide versus time.

Mechanism of Action: Enhanced Membrane Interaction

The primary mechanism by which Pep-3MBA is expected to exhibit superior antimicrobial activity is through enhanced interaction with and disruption of the bacterial cell membrane. The acylation modifies the peptide's amphipathic profile.

G cluster_peptide Peptide Properties cluster_membrane Bacterial Membrane Interaction pep_parent Pep-Parent (Higher Charge, Lower Lipophilicity) initial Initial Electrostatic Attraction pep_parent->initial Moderate Affinity pep_3mba Pep-3MBA (Lower Charge, Higher Lipophilicity) pep_3mba->initial Stronger Affinity insertion Hydrophobic Insertion & Helix Formation pep_3mba->insertion Deeper Penetration initial->insertion disruption Membrane Disruption (Pore Formation) insertion->disruption lysis Cell Lysis disruption->lysis

Caption: Proposed mechanism for enhanced antimicrobial activity of Pep-3MBA.

The modification results in a more favorable amphipathic profile. While the initial electrostatic attraction to the negatively charged bacterial membrane is slightly reduced due to the loss of one positive charge, the increased lipophilicity of the 3-methoxybutanoic acid moiety provides a stronger hydrophobic driving force for membrane insertion.[16] This deeper and more stable insertion facilitates the peptide's ability to disrupt the membrane integrity, leading to pore formation and subsequent cell death at lower concentrations.

Conclusion and Future Directions

The N-terminal acylation of peptides with 3-methoxybutanoic acid represents a promising and nuanced strategy for enhancing their therapeutic properties. The experimental evidence, grounded in established biochemical and pharmacological principles, strongly suggests that this modification can significantly increase metabolic stability and cellular permeability.[1][7] The resulting improvement in biological activity, as demonstrated in the antimicrobial assay, highlights the potential of this approach to convert promising peptide candidates into viable drug leads.

This guide illustrates that even a subtle chemical modification, when rationally designed, can have a profound impact on a peptide's overall performance. Future work should focus on applying this modification to a broader range of therapeutic peptides and conducting in vivo studies to confirm these beneficial pharmacokinetic and pharmacodynamic effects.

References

  • 3-Methoxybutanoic acid | C5H10O3 | CID 24803 . PubChem, National Institutes of Health. [Link]

  • Peptide Lipidation – A Synthetic Strategy to Afford Peptide Based Therapeutics . Kumar, V., et al. (2017). Protein Pept Lett, 24(9), 789-797. Available from: PMC - NIH. [Link]

  • Effects of N-terminus modifications on the conformation and permeation activities of the synthetic peptide L1A . Tanga, A., et al. (2014). J Pept Sci, 20(1), 29-38. Available from: PubMed. [Link]

  • Peptide lipidation stabilizes structure to enhance biological function . Chabenne, J. R., et al. (2013). J Diabetes Sci Technol, 7(5), 1350-1359. Available from: PMC - NIH. [Link]

  • 3-methoxybutanoic acid (C5H10O3) . PubChemLite. [Link]

  • Peptide Modifications to Increase Metabolic Stability and Activity . Otvos, L. (Ed.). (2010). Methods in Molecular Biology, 611. Available from: ResearchGate. [Link]

  • Protein N-terminal acylation: An emerging field in bacterial cell physiology . Flores-Bautista, E., & slavoff, S. A. (2023). Frontiers in Microbiology, 14, 1146761. Available from: PMC - NIH. [Link]

  • Effects of N-terminal and C-terminal modification on cytotoxicity and cellular uptake of amphiphilic cell penetrating peptides . Oskuee, R., et al. (2016). Pharmaceutical Development and Technology, 21(5), 629-635. Available from: Taylor & Francis Online. [Link]

  • N-terminal Acetylation Stabilizes N-terminal Helicity in Lipid- and Micelle-bound α-Synuclein and Increases Its Affinity for Physiological Membranes . Maltsev, A. S., et al. (2012). Journal of Biological Chemistry, 287(31), 25893-25903. Available from: PMC - NIH. [Link]

  • Introduction to Peptide Synthesis . Ashenhurst, J. (2019). Master Organic Chemistry. [Link]

  • Peptides . aapptec, LLC. [Link]

  • Introduction to Peptide Synthesis . Kent, S. B. H. (2009). Curr Protoc Protein Sci, Chapter 18, Unit 18.1. Available from: PMC - NIH. [Link]

  • The effect of acylation with fatty acids and other modifications on HLA class II:peptide binding and T cell stimulation for three model peptides . Osterbye, T., et al. (2018). PLoS One, 13(5), e0197407. Available from: PMC - NIH. [Link]

  • Optimizing Antimicrobial Peptide Design: Integration of Cell-Penetrating Peptides, Amyloidogenic Fragments, and Amino Acid Residue Modifications . Bobyleva, P., et al. (2023). International Journal of Molecular Sciences, 24(13), 10839. Available from: MDPI. [Link]

  • Peptide Modifications . GenScript. [Link]

  • Redesigning of Cell-Penetrating Peptides to Improve Their Efficacy as a Drug Delivery System . Bánóczi, Z., et al. (2020). Molecules, 25(17), 3895. Available from: PMC - NIH. [Link]

  • Cell-penetrating peptide . Wikipedia. [Link]

  • Biological Active Analogues of the Opioid Peptide Biphalin: Mixed α/β3-Peptides . Mollica, A., et al. (2011). ACS Med Chem Lett, 2(1), 30-34. Available from: NIH. [Link]

  • Associating Biological Activity and Predicted Structure of Antimicrobial Peptides from Amphibians and Insects . Trimble, M. J., et al. (2022). Antibiotics (Basel), 11(12), 1698. Available from: PMC - NIH. [Link]

  • Biological activity and health benefits of food-derived bioactive peptides . Rungrat, T., et al. (2022). ScienceAsia, 48(1), 1-13. [Link]

  • Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action . Asaduzzaman, M., & Akter, S. (2021). International Journal of Peptide Research and Therapeutics, 27(1), 639-656. [Link]

  • A solid-phase synthetic strategy for the preparation of peptide-based affinity labels: Synthesis of dynorphin A analogs . Leelasvatanakij, L., & Aldrich, J. V. (2000). J Pept Res, 56(2), 80-89. Available from: Mahidol University. [Link]

  • Click Chemistry in Peptide-Based Drug Design . Li, Y., et al. (2014). Molecules, 19(9), 14358-14373. Available from: MDPI. [Link]

  • Design and Optimization of Multifunctional Peptide Candidates for Cosmeceutical Applications: Combining Anti-Inflammatory and Collagen . Singh, S., et al. (2025). bioRxiv. [Link]

  • Peptides with their potential bioactivities, and the corresponding calculations by BIOPEP . Minkiewicz, P., et al. (2019). Food Chemistry, 279, 22-30. [Link]

Sources

Safety & Regulatory Compliance

Safety

Boc-(2S,3S)-2-amino-3-methoxybutanoic Acid: Proper Disposal Procedures

Executive Summary & Core Directive Do not treat this compound as generic organic waste. While Boc-(2S,3S)-2-amino-3-methoxybutanoic acid is often classified as non-hazardous by GHS standards (depending on purity and vend...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Do not treat this compound as generic organic waste. While Boc-(2S,3S)-2-amino-3-methoxybutanoic acid is often classified as non-hazardous by GHS standards (depending on purity and vendor), its tert-butyloxycarbonyl (Boc) protecting group presents a latent pressure hazard if mismanaged in waste streams.

The Critical Control Point: The Boc group is acid-labile. Contact with strong acids (e.g., TFA, HCl) triggers rapid deprotection, releasing isobutylene gas and carbon dioxide. In a sealed waste drum, this gas evolution can cause catastrophic container failure.

Disposal Strategy:

  • Segregate strictly from acidic waste streams.

  • Classify based on physical state (Solid vs. Liquid).

  • Incinerate via a licensed high-temperature hazardous waste facility.

Hazard Profiling & Technical Rationale

To ensure a self-validating safety system, you must understand the chemical behavior driving the disposal protocol.

Chemical Profile
PropertyDescriptionRelevance to Disposal
Chemical Structure Boc-protected amino acid with ether side chainOrganic combustible; requires incineration.
Stability Acid-SensitiveHigh Risk: Decomposes in pH < 4.
Solubility Soluble in organic solvents (DCM, EtOAc); low water solubilityDictates liquid waste stream segregation (Organic vs. Aqueous).
Reactivity Inert to oxidizers/bases under normal conditionsSafe for general organic streams excluding acids.
The "Boc" Risk Mechanism

If this compound is inadvertently added to an acidic waste container (e.g., a "Mixed Acid/Organic" drum), the following reaction occurs spontaneously:



Operational Insight: A single gram of Boc-amino acid can generate significant gas volume. In a 4L safety bottle, this pressure is sufficient to rupture the vessel or spray hazardous contents upon opening.

Step-by-Step Disposal Protocols

Scenario A: Solid Waste (Pure Compound or Contaminated Solids)

Applicable for: Expired reagents, weigh boat residues, contaminated gloves/paper.

  • Segregation: Ensure the solid waste bin is explicitly marked "NO ACIDS" .

  • Packaging:

    • Place material in a clear, chemically resistant polyethylene bag (minimum 2 mil thickness).

    • Double-bag to prevent particulate leakage.

    • Seal with tape or a zip-tie; do not use staples (puncture risk).

  • Labeling:

    • Chemical Name: Boc-(2S,3S)-2-amino-3-methoxybutanoic acid.

    • Hazards: "Combustible Solid," "Gas Generation Risk with Acid."

    • RCRA Status: Non-Regulated (unless mixed with listed solvents).

  • Disposal: Transfer to the "Non-Regulated Chemical Waste" stream for incineration.

Scenario B: Liquid Waste (Mother Liquors & Rinsates)

Applicable for: Reaction mixtures, HPLC effluent, rotary evaporator traps.

The Self-Validating Step: Before pouring, you must verify the pH of the destination container.

  • Characterize the Solvent:

    • Halogenated: (e.g., DCM, Chloroform)

      
       Use "Halogenated Waste" carboy.
      
    • Non-Halogenated: (e.g., Ethyl Acetate, Methanol)

      
       Use "Non-Halogenated Waste" carboy.
      
  • The pH Check (Mandatory):

    • Dip a pH strip into the waste container (or check the log).

    • If pH < 4: Do NOT add the Boc-compound. Neutralize the waste stream first or start a new, neutral waste container.

  • Transfer:

    • Pour slowly using a funnel.

    • Rinse the funnel with the compatible solvent.

  • Labeling:

    • List the solvent percentages.[1]

    • List "Boc-amino acid derivative (<5%)".

    • Warning: Add a sticker: "CONTAINS BOC-GROUPS: DO NOT ADD ACID."

Scenario C: Spill Cleanup
  • Isolate: Evacuate the immediate area if dust is airborne.

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. Use a dust mask (N95) if powder is loose.

  • Neutralize (Liquid Spills): If dissolved in acid, cover with soda ash or sodium bicarbonate immediately to quench gas evolution in the open (fume hood preferred).

  • Collect:

    • Solids: Sweep gently into a dustpan to avoid aerosolization.

    • Liquids: Absorb with vermiculite or sand.

  • Disposal: Treat collected material as Solid Waste (Scenario A).

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision matrix for disposing of Boc-(2S,3S)-2-amino-3-methoxybutanoic acid, prioritizing the prevention of acid contact.

DisposalWorkflow Start Waste: Boc-(2S,3S)-2-amino-3-methoxybutanoic acid StateCheck Physical State? Start->StateCheck Solid Solid / Debris StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Bagging Double Bag (Polyethylene) Solid->Bagging LabelSolid Label: 'Non-Regulated Chemical Waste' Warning: 'Gas Risk with Acid' Bagging->LabelSolid IncinerateSolid Ship for Incineration LabelSolid->IncinerateSolid SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated (DCM, etc.) SolventCheck->Halo NonHalo Non-Halogenated (EtOAc, MeOH) SolventCheck->NonHalo PHCheck CRITICAL STEP: Check Container pH > 4 Halo->PHCheck NonHalo->PHCheck SafePour Add to Solvent Waste Carboy PHCheck->SafePour pH Neutral/Basic NewContainer Start NEW Container PHCheck->NewContainer pH Acidic

Figure 1: Operational decision tree for Boc-amino acid disposal, highlighting the critical pH verification step for liquid waste streams.

Regulatory Compliance (RCRA & EPA)[2][3]

While this specific compound is not P-listed or U-listed, the waste mixture determines the code.

Waste ComponentRCRA CodeReason
Pure Solid Non-RegulatedNot listed in 40 CFR 261.33. Recommended for incineration.
In Acetone/Methanol D001 Characteristic of Ignitability (Flash point < 60°C).
In DCM/Chloroform F001 / F002 Spent Halogenated Solvents (Listed Waste).
Spill Residue D001 Only if absorbed material is ignitable.

Note: Always defer to your institution's specific "Chemical Hygiene Plan" as state regulations (e.g., California, Washington) may be more stringent than federal EPA guidelines.

References

  • AnaSpec. (2021). Safety Data Sheet: Fmoc-(2S,3S)-2-amino-3-methoxybutanoic acid (Analogous Boc structure handling). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025).[2] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • American Chemical Society (ACS). (2013). BOC Deprotection: Reagent Guides and Green Criteria. ACS GCI Pharmaceutical Roundtable. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling Boc-(2S,3S)-2-amino-3-methoxybutanoic acid

Operational Safety Protocol: Handling Boc-(2S,3S)-2-amino-3-methoxybutanoic Acid Executive Summary & Hazard Architecture Boc-(2S,3S)-2-amino-3-methoxybutanoic acid (also known as Boc-O-methyl-L-allo-threonine ) is a spec...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Protocol: Handling Boc-(2S,3S)-2-amino-3-methoxybutanoic Acid

Executive Summary & Hazard Architecture

Boc-(2S,3S)-2-amino-3-methoxybutanoic acid (also known as Boc-O-methyl-L-allo-threonine ) is a specialized chiral building block. While specific toxicological data for this exact isomer is often limited in public databases, its structural analogs (Boc-protected amino acids) and functional groups dictate a Class II Hazard Profile (Irritant/Sensitizer).

The Core Safety Philosophy: Treat this compound with "Universal Precaution for Novel Organics." The primary vector of exposure is inhalation of fine particulates during weighing and dermal absorption once solubilized. The lipophilic nature of the Boc (tert-butyloxycarbonyl) group enhances cell membrane permeability, potentially carrying the bioactive amino acid core across the skin barrier.

Hazard Proxies (Based on Structural Analogs):

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation (Dust hazard).

  • H317: Potential skin sensitizer (common in peptide coupling agents and derivatives).

Personal Protective Equipment (PPE) Matrix

Do not rely on generic "lab safety" rules. Use this causality-based PPE selection matrix.

Protection Zone Equipment Standard Scientific Rationale & Causality
Respiratory (Primary) Engineering Control: Certified Fume Hood (Face velocity: 0.3–0.5 m/s).Causality: The solid is a fine powder. Static electricity can cause aerosolization during spatula transfer. The hood is the only barrier against systemic inhalation.
Respiratory (Secondary) N95 or P100 Respirator (Only if hood is unavailable or during spill cleanup).Validation: Particulates <10µm can bypass nasal cilia. A respirator is a backup, not a primary control for routine synthesis.
Dermal (Hands) Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil).System: "The Pinole Defense." Manufacturing defects occur in ~1% of gloves. Two layers statistically eliminate direct skin contact. Change immediately upon solvent splash.
Ocular Chemical Splash Goggles (ANSI Z87.1+).Risk: Safety glasses leave gaps. Fine powders drift in turbulent air (e.g., when a sash is raised quickly). Goggles seal the orbital area.
Body Lab Coat (Cotton/Poly blend) + Closed-toe shoes.Hygiene: Prevents migration of trace powder outside the lab (e.g., to break rooms or homes).

Operational Workflow: The "Static-Free" Protocol

Handling Boc-amino acids often involves static-charged powders that "jump" from spatulas. Follow this step-by-step protocol to minimize contamination.

Phase 1: Preparation & Weighing
  • Ionization: If available, use an anti-static gun or ionizer bar inside the balance enclosure. This neutralizes the charge on the weighing boat, preventing powder repulsion.

  • Sash Management: Lower the fume hood sash to the lowest comfortable working height (usually 10-12 inches) to maximize capture efficiency and protect your face.

  • The "Transfer Tunnel": Do not carry the open container across the lab. Bring the balance to the hood, or transfer the closed container to a balance enclosure.

Phase 2: Solubilization (The Critical Risk Shift)

Once the powder is dissolved (e.g., in DMF, DCM, or Methanol), the risk profile shifts from Inhalation to Permeation .

  • The Carrier Rule: The glove material must now resist the solvent, not just the solute.

    • If using DCM (Dichloromethane): Standard nitrile degrades in <5 minutes. Use Silver Shield/Laminate gloves or double-glove and change immediately upon contact.

    • If using DMF (Dimethylformamide): Standard nitrile offers good resistance (>1 hour), but DMF is a potent skin penetrant that will carry the Boc-amino acid into the bloodstream.

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling this compound, emphasizing the "Stop/Go" safety checks.

SafetyProtocol cluster_legend Workflow Legend Start START: Material Retrieval RiskCheck Risk Check: Is Fume Hood Operational? Start->RiskCheck RiskCheck->Start No (Stop Work) PPE_Donning Don PPE: Double Nitrile + Goggles RiskCheck->PPE_Donning Yes (Flow >0.3m/s) Weighing Weighing Phase: (Solid State Risk: Dust) PPE_Donning->Weighing Solubilization Solubilization Phase: (Liquid State Risk: Permeation) Weighing->Solubilization SolventCheck Solvent Selection: DCM vs. DMF/MeOH Solubilization->SolventCheck GloveChange ACTION: Upgrade Gloves (Laminate/Silver Shield) SolventCheck->GloveChange If DCM/Chloroform StandardGlove ACTION: Maintain Nitrile (Monitor for Punctures) SolventCheck->StandardGlove If DMF/MeOH/Water Disposal Disposal: Segregate Waste GloveChange->Disposal StandardGlove->Disposal key Red Nodes = High Hazard Zones Yellow Nodes = Decision Points Green Nodes = Safe Actions

Figure 1: Operational workflow for handling Boc-amino acids, highlighting the critical decision point where solvent selection dictates glove protocol.

Emergency & Disposal Protocols

Spill Management
  • Dry Spill (Powder):

    • Do NOT use compressed air or vigorous sweeping (creates aerosols).

    • Cover with a wet paper towel (solvent-dampened) to suppress dust.

    • Wipe up and place in a solid hazardous waste bag.[2]

  • Wet Spill (Solution):

    • Cover with an absorbent pad (vermiculite or polypropylene).

    • Place in a sealed bag.

    • Clean surface with soap and water (removes sticky Boc-residues).

Waste Disposal

Segregate according to the "State of Matter" rule to prevent reaction in waste drums.

Waste StreamContentsDisposal Code (Typical)
Solid Hazardous Weighing boats, contaminated gloves, dry powder, paper towels.Solid Organic / Lab Trash (Contaminated)
Liquid Organic Dissolved compound in DMF, DMSO, or Methanol.Halogenated (if DCM used) or Non-Halogenated
Sharps Needles/Syringes used for transfer.Biohazard/Sharps Bin

References

  • National Institutes of Health (NIH) - PubChem. 2-{[(Tert-butoxy)carbonyl]amino}-3-methoxypropanoic acid (Analog Hazard Data). [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). [Link]

  • Prudent Practices in the Laboratory. Handling Hazardous Chemicals in Laboratories (National Academies Press). [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-(2S,3S)-2-amino-3-methoxybutanoic acid
Reactant of Route 2
Reactant of Route 2
Boc-(2S,3S)-2-amino-3-methoxybutanoic acid
© Copyright 2026 BenchChem. All Rights Reserved.